molecular formula C10H9NOS B1586648 2-(4-Methylphenyl)-2-oxoethyl thiocyanate CAS No. 6097-27-4

2-(4-Methylphenyl)-2-oxoethyl thiocyanate

Cat. No.: B1586648
CAS No.: 6097-27-4
M. Wt: 191.25 g/mol
InChI Key: DNOVVJFVCQZBBL-UHFFFAOYSA-N
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Description

2-(4-methylphenyl)-2-oxoethyl thiocyanate is an aromatic ketone.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[2-(4-methylphenyl)-2-oxoethyl] thiocyanate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NOS/c1-8-2-4-9(5-3-8)10(12)6-13-7-11/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNOVVJFVCQZBBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CSC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60384499
Record name 2-(4-Methylphenyl)-2-oxoethyl thiocyanate
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Molecular Weight

191.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6097-27-4
Record name 2-(4-Methylphenyl)-2-oxoethyl thiocyanate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6097-27-4
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Foundational & Exploratory

2-(4-Methylphenyl)-2-oxoethyl thiocyanate CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-(4-Methylphenyl)-2-oxoethyl thiocyanate

This guide provides a comprehensive technical overview of this compound, a versatile α-thiocyanato ketone. It is intended for researchers, chemists, and professionals in drug development who are interested in the synthesis, reactivity, and potential applications of this class of compounds. This document delves into the core chemical principles, practical methodologies, and safety considerations associated with this molecule, grounding all technical claims in authoritative references.

Introduction and Core Compound Profile

This compound (CAS No. 6097-27-4) is an organic compound featuring a ketone and a thiocyanate functional group on adjacent carbon atoms.[1] This α-thiocyanato ketone structure makes it a valuable intermediate in organic synthesis, particularly for the construction of sulfur and nitrogen-containing heterocyclic systems. Organic thiocyanates are recognized as important synthetic building blocks for creating a variety of sulfur-containing functional groups and molecular scaffolds.[2][3][4] Their utility extends into medicinal chemistry, where the thiocyanate moiety can be a key pharmacophore or a precursor to biologically active molecules.[5]

The presence of the electrophilic carbonyl carbon, the adjacent methylene group bearing the thiocyanate leaving group, and the ambident nature of the thiocyanate ion itself, all contribute to the compound's rich and diverse reactivity profile. Understanding these properties is crucial for leveraging this molecule to its full potential in synthetic and drug discovery programs.

Physicochemical and Spectroscopic Data

A precise understanding of a compound's physical and spectroscopic properties is fundamental for its synthesis, purification, and characterization.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 6097-27-4[1]
Molecular Formula C₁₀H₉NOS[1]
Molecular Weight 191.25 g/mol [1]
IUPAC Name 2-oxo-2-(p-tolyl)ethyl thiocyanateN/A
Appearance (Typically a solid at room temp.)Inferred from similar compounds
Solubility Soluble in common organic solvents like acetone, acetonitrile, ethyl acetate, and DMSO.Inferred from synthesis literature

Spectroscopic Signature:

  • ¹H NMR: Protons on the aromatic ring would appear in the aromatic region (δ 7.0-8.0 ppm). The methyl group protons would be a singlet around δ 2.4 ppm. The key methylene protons (CH₂) adjacent to the carbonyl and thiocyanate groups would appear as a distinct singlet, typically in the range of δ 4.5-5.5 ppm.

  • ¹³C NMR: The carbonyl carbon (C=O) would be highly deshielded, appearing around δ 190-200 ppm. The thiocyanate carbon (S-C≡N) would be found around δ 110-115 ppm. Aromatic and methyl carbons would appear in their characteristic regions.

  • IR Spectroscopy: A strong absorption band for the carbonyl (C=O) stretch would be observed around 1680-1700 cm⁻¹. A sharp, medium-intensity band corresponding to the thiocyanate (C≡N) triple bond stretch would be present around 2150-2160 cm⁻¹.

  • Mass Spectrometry (EI-MS): The molecular ion peak [M]⁺ would be observed at m/z = 191. Key fragmentation patterns would include the loss of the thiocyanate radical (•SCN) and the formation of the 4-methylphenacylium cation (m/z = 133).

Synthesis and Experimental Protocols

The most direct and common method for synthesizing α-thiocyanato ketones is through the nucleophilic substitution of an α-halo ketone with a thiocyanate salt. Other modern methods involving oxidative reactions of alkenes or alkynes have also been developed.[2]

Primary Synthesis Route: Nucleophilic Substitution

This method relies on the reaction of 2-chloro-1-(4-methylphenyl)ethan-1-one with a source of thiocyanate ions, such as potassium thiocyanate (KSCN) or ammonium thiocyanate (NH₄SCN).[6] The α-halo ketone is an excellent electrophile, and the thiocyanate ion acts as the nucleophile.

G cluster_reactants Reactants cluster_process Process cluster_products Products R1 2-Chloro-1-(4-methylphenyl)ethan-1-one P1 Nucleophilic Substitution (SN2) R1->P1 R2 Potassium Thiocyanate (KSCN) R2->P1 Prod1 This compound P1->Prod1 Prod2 Potassium Chloride (KCl) P1->Prod2

Caption: Workflow for the synthesis of the target compound via nucleophilic substitution.

Detailed Experimental Protocol:
  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-1-(4-methylphenyl)ethan-1-one (1.0 eq) and a suitable solvent such as ethanol or acetone (approx. 0.2 M concentration).

  • Reagent Addition: Add potassium thiocyanate (KSCN) (1.1-1.5 eq) to the solution. The slight excess ensures the complete consumption of the starting halide.

  • Reaction: Stir the mixture at room temperature or gently heat to reflux (typically 50-80 °C) for 2-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material spot has disappeared.

  • Workup: After the reaction is complete, cool the mixture to room temperature. If a precipitate (KCl) has formed, remove it by filtration.

  • Extraction: Evaporate the solvent under reduced pressure. Dissolve the resulting residue in a suitable organic solvent like ethyl acetate and wash with water to remove any remaining inorganic salts. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Concentrate the dried organic phase in vacuo. The crude product can be purified by recrystallization from a solvent system like ethanol/water or by flash column chromatography on silica gel to yield the pure this compound.

Chemical Reactivity and Mechanistic Pathways

The reactivity of α-thiocyanato ketones is dominated by the interplay between the carbonyl group and the thiocyanate moiety. They are key precursors for various heterocyclic compounds.

Synthesis of Thiazole Derivatives

A cornerstone reaction of α-thiocyanato ketones is their condensation with primary amines to form 2-aminothiazoles or with secondary amines to form related thiazole structures.[7] This transformation, known as the Hantzsch thiazole synthesis variant, is a powerful tool in medicinal chemistry.

The mechanism involves an initial nucleophilic attack by the amine on the carbonyl carbon, followed by an intramolecular cyclization where the nitrogen attacks the methylene carbon, displacing the thiocyanate ion. Tautomerization then leads to the stable aromatic thiazole ring.

G start α-Thiocyanato Ketone + Primary Amine (R-NH2) step1 Nucleophilic Attack on Carbonyl start->step1 Step 1 intermediate1 Hemiaminal Intermediate step1->intermediate1 step2 Intramolecular Cyclization (S-CN displacement) intermediate1->step2 Step 2 intermediate2 Thiazoline Intermediate step2->intermediate2 step3 Dehydration & Tautomerization intermediate2->step3 Step 3 end_product 2-Amino-4-aryl-thiazole step3->end_product

Caption: Mechanistic pathway for the formation of 2-aminothiazoles.

Isomerization to Isothiocyanate

Organic thiocyanates (R-S-C≡N) can, under certain conditions (e.g., heat or catalysis), isomerize to the more thermodynamically stable isothiocyanates (R-N=C=S).[6] While this is particularly rapid for certain substrates like allylic thiocyanates, the potential for this rearrangement should be considered, especially during prolonged heating.[6]

Applications in Drug Discovery and Development

The primary value of this compound in drug discovery lies in its role as a versatile synthetic intermediate.

  • Scaffold for Bioactive Molecules: As detailed above, it provides efficient access to the thiazole ring, a privileged scaffold found in numerous FDA-approved drugs, including antimicrobials, anti-inflammatory agents, and kinase inhibitors.

  • Potential as a Covalent Inhibitor: The thiocyanate group can act as a "warhead" in targeted covalent inhibitors. Under physiological conditions, it can be attacked by nucleophilic residues (like cysteine) on a protein target, forming a stable covalent bond.

  • Source of Thiocyanate Ion (SCN⁻): The thiocyanate ion itself has a complex biological role. It is a key component of the innate immune system, where it is oxidized by lactoperoxidase to produce the antimicrobial agent hypothiocyanite (OSCN⁻).[8] Compounds that can deliver SCN⁻ could have applications in modulating this pathway. However, it's also important to note that chronic exposure to high levels of thiocyanate can have toxic effects.[9]

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is paramount. While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from analogous thiocyanates and α-halo ketones should be used to inform handling procedures.

Table 2: Hazard and Precautionary Data

CategoryGuidelineReference
Toxicity Harmful if swallowed, inhaled, or in contact with skin. Chronic exposure may lead to various symptoms including skin rashes and weakness.[9]
Irritation May cause irritation to the eyes, skin, and respiratory tract.[10]
Handling Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust, mist, or vapor. Wear appropriate personal protective equipment (PPE).[10][11]
PPE Chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat are mandatory.[10][11]
Storage Store in a tightly closed container in a cool, dry place. Keep away from incompatible materials such as strong acids, bases, and oxidizing agents.[10][12]
Fire Hazard During a fire, hazardous gases such as nitrogen oxides, sulfur oxides, and hydrogen thiocyanate/cyanide may be formed.[10]
Disposal Dispose of contents and container in accordance with local, regional, and national regulations. Avoid release to the environment.[11][12]

Self-Validating Protocol Note: Every synthesis should be preceded by a thorough review of the SDS for all reactants and solvents. A small-scale trial run is recommended to validate the procedure and identify any potential issues before scaling up. Post-synthesis, the identity and purity of the product must be rigorously confirmed by the analytical methods described in Section 2 to ensure the integrity of subsequent experiments.

References

A Comprehensive Technical Guide to the Synthesis of 2-(4-Methylphenyl)-2-oxoethyl thiocyanate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of: Gemini, Senior Application Scientist

Abstract

This guide provides a detailed technical overview of the synthesis, characterization, and handling of 2-(4-Methylphenyl)-2-oxoethyl thiocyanate, a valuable α-thiocyanato ketone intermediate. α-Thiocyanato ketones are recognized as powerful and versatile building blocks in synthetic organic chemistry, primarily serving as precursors for a diverse range of sulfur and nitrogen-containing heterocyclic compounds.[1][2][3] This document outlines a robust and efficient synthetic protocol via the nucleophilic substitution of 2-bromo-1-(4-methylphenyl)ethanone with potassium thiocyanate. We will delve into the underlying reaction mechanism, provide a step-by-step experimental procedure, discuss analytical characterization techniques, and emphasize critical safety protocols required for handling the reagents and final product.

Chemical Profile and Significance

This compound (CAS 6097-27-4) belongs to the class of α-keto thiocyanates.[4] The introduction of the thiocyanate (-SCN) group adjacent to a carbonyl moiety creates a bifunctional molecule with two reactive sites, making it a highly useful synthon for constructing more complex molecular architectures, particularly heterocycles like thiazoles and oxathiolanes.[5][6][7] The interest in such compounds is driven by the prevalence of thiocyanate-derived scaffolds in pharmaceuticals, agrochemicals, and natural products.[1][8][9]

PropertyValueReference
Chemical Name This compound[4]
CAS Number 6097-27-4[4]
Molecular Formula C₁₀H₉NOS[4]
Molecular Weight 191.25 g/mol [4]

Synthesis: Mechanism and Rationale

The most direct and widely employed method for synthesizing this compound is the reaction of an α-haloketone precursor with an alkali metal thiocyanate salt.[5][10] Specifically, this involves the treatment of 2-bromo-1-(4-methylphenyl)ethanone with potassium thiocyanate (KSCN).

Reaction Mechanism

The core of this transformation is a bimolecular nucleophilic substitution (Sₙ2) reaction .[7] The key steps are:

  • Nucleophilic Attack: The thiocyanate ion (⁻SCN), a potent nucleophile, attacks the electrophilic α-carbon atom (the carbon bonded to the bromine). The reactivity of this carbon is significantly enhanced by the electron-withdrawing inductive effect of the adjacent carbonyl group.[7]

  • Transition State: A trigonal bipyramidal transition state is formed where the S-C bond is forming concurrently as the C-Br bond is breaking.

  • Leaving Group Departure: The bromide ion (Br⁻) is displaced as the leaving group, resulting in the formation of the C-S bond and yielding the final product.

It is important to note that the thiocyanate ion is an ambident nucleophile , meaning it can attack via the sulfur or the nitrogen atom. In reactions with alkyl halides like α-haloketones, the attack occurs almost exclusively through the softer sulfur atom, leading to the formation of the organic thiocyanate (R-SCN) rather than the isomeric isothiocyanate (R-NCS).[10]

Caption: Sₙ2 Mechanism for Thiocyanate Synthesis.

Detailed Experimental Protocol

This protocol is a representative procedure. Researchers should optimize concentrations, temperatures, and reaction times based on their specific laboratory conditions and scale.

Reagents and Materials
CompoundCAS NumberMolecular Weight ( g/mol )Role
2-Bromo-1-(4-methylphenyl)ethanone619-41-0213.07Starting Material
Potassium Thiocyanate (KSCN)333-20-097.18Nucleophile
Ethanol (EtOH) or Acetone64-17-546.07Solvent
Deionized Water (H₂O)7732-18-518.02Workup/Purification

References for table data:[11][12][13]

Step-by-Step Methodology
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-bromo-1-(4-methylphenyl)ethanone (1.0 eq) in a suitable solvent such as ethanol or acetone (approx. 5-10 mL per gram of starting material).

  • Reagent Addition: Add potassium thiocyanate (1.1-1.2 eq) to the solution. A slight excess of the thiocyanate salt ensures the complete consumption of the starting halide.

  • Reaction: Stir the resulting suspension vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting material spot. The reaction is often complete within a few hours. Some protocols may use gentle heating (reflux) to accelerate the reaction.[10] A study has shown this reaction proceeds rapidly and in high yield in hydroalcoholic media.[5]

  • Workup & Isolation: Once the reaction is complete, pour the mixture into a beaker containing cold deionized water (approx. 10 times the volume of the reaction solvent). The organic product, being insoluble in water, will precipitate out as a solid.

  • Filtration: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid cake with several portions of cold deionized water to remove any remaining inorganic salts (KBr, KSCN).

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product as a crystalline solid.

  • Drying: Dry the purified product under vacuum to remove any residual solvent.

Workflow cluster_prep Reaction Phase cluster_workup Isolation & Purification dissolve 1. Dissolve α-bromoketone in Ethanol add 2. Add Potassium Thiocyanate (KSCN) dissolve->add react 3. Stir at Room Temp (Monitor by TLC) add->react precipitate 4. Pour into Cold Water to Precipitate Product react->precipitate Proceed to Workup filter 5. Vacuum Filter & Wash with Water precipitate->filter recrystallize 6. Recrystallize from Ethanol filter->recrystallize dry 7. Dry Under Vacuum recrystallize->dry final_product Pure 2-(4-Methylphenyl)- 2-oxoethyl thiocyanate dry->final_product Final Product

Caption: Experimental Workflow for Synthesis.

Characterization and Analysis

To confirm the successful synthesis and purity of the target compound, the following analytical techniques are essential:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will show characteristic peaks for the aromatic protons of the p-tolyl group, the methyl singlet, and a key singlet for the methylene (-CH₂-) protons adjacent to the carbonyl and thiocyanate groups.

    • ¹³C NMR: Will confirm the presence of all 10 carbons, including the distinct signals for the carbonyl carbon (C=O) and the thiocyanate carbon (-SCN).

  • Infrared (IR) Spectroscopy: A crucial technique for identifying the thiocyanate functional group. Look for a sharp, strong absorption band in the region of 2150-2160 cm⁻¹ , which is characteristic of the C≡N triple bond stretch in a thiocyanate. The ketone's C=O stretch will also be prominent, typically around 1680-1700 cm⁻¹.

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the product. The molecular ion peak (M⁺) should correspond to the calculated mass of 191.25 g/mol .[4]

  • Melting Point Analysis: A sharp melting point range indicates high purity of the crystalline product.

Critical Safety Precautions

Adherence to strict safety protocols is mandatory when performing this synthesis.

  • General Handling: All operations should be conducted inside a certified chemical fume hood.[11] An eyewash station and safety shower must be readily accessible.[11][14]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a flame-resistant lab coat, chemical splash goggles, and nitrile gloves.[14][15]

  • Reagent-Specific Hazards:

    • 2-Bromo-1-(4-methylphenyl)ethanone: This compound is a lachrymator (causes tearing) and is a skin, eye, and respiratory tract irritant.[12][13] Avoid inhalation of dust and direct contact with skin and eyes.[13]

    • Potassium Thiocyanate (KSCN): This reagent is harmful if swallowed, inhaled, or absorbed through the skin.[11][14][15]

    • CRITICAL DANGER: Contact of potassium thiocyanate with acids liberates highly toxic hydrogen cyanide (HCN) gas .[11][15][16] NEVER allow KSCN to come into contact with acidic solutions. All glassware should be free of acid residue. Store KSCN away from acids.[11][14]

  • Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations. Aqueous waste containing thiocyanate may require special handling.[15]

Applications and Future Directions

This compound is not merely a synthetic target but a gateway to a vast array of more complex molecules. Its primary utility lies in its role as a precursor in heterocyclic synthesis.[2] The dual reactivity of the ketone and thiocyanate groups allows for cyclization reactions with various nucleophiles to form medicinally relevant scaffolds.

Organic thiocyanates and the heterocyclic compounds derived from them are of significant interest in drug discovery, with many derivatives showing promising antibacterial, antiparasitic, and anticancer activities.[9] This synthetic intermediate provides a reliable starting point for the exploration of new chemical entities in medicinal chemistry programs.

References

2-(4-Methylphenyl)-2-oxoethyl thiocyanate molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Molecular Structure of 2-(4-Methylphenyl)-2-oxoethyl thiocyanate

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive analysis of this compound, a molecule of significant interest in synthetic and medicinal chemistry. As a bifunctional compound, its unique structural features, comprising a reactive α-thiocyanato ketone moiety, render it a versatile precursor for the synthesis of various heterocyclic systems. This document elucidates the core molecular structure, details validated protocols for its synthesis and characterization, and explores its potential applications, particularly in the realm of drug discovery. The methodologies and mechanistic discussions are grounded in established chemical principles, offering field-proven insights for researchers aiming to leverage this compound in their work.

Introduction: The Chemical Versatility of α-Keto Thiocyanates

This compound belongs to the α-keto thiocyanate class of organic compounds. The defining feature of this class is the presence of a thiocyanate (-SCN) group attached to the carbon atom alpha to a carbonyl group. This arrangement creates a highly reactive electrophilic center, making these compounds valuable building blocks in organic synthesis. The dual reactivity of the carbonyl and thiocyanate functionalities allows for a diverse range of chemical transformations, most notably in the construction of nitrogen- and sulfur-containing heterocycles, which are prevalent scaffolds in numerous pharmacologically active molecules. The 4-methylphenyl (p-tolyl) group in the specified molecule provides a lipophilic aromatic moiety, which can be crucial for molecular recognition and binding in biological systems.

Elucidation of the Molecular Structure

A fundamental understanding of the molecular architecture of this compound is paramount for predicting its chemical behavior and designing synthetic strategies.

2D Chemical Structure and Connectivity

The molecule consists of a central ethyl chain. One carbon is part of a carbonyl group, which is attached to a 4-methylphenyl ring. The other carbon (the α-carbon) is bonded to a thiocyanate group.

Caption: 2D molecular structure of this compound.

Physicochemical Properties

A summary of the key physicochemical data for this compound is provided below. This information is critical for handling, storage, and experimental design.

PropertyData
Molecular Formula C₁₀H₉NOS
Molecular Weight 191.25 g/mol
Appearance Typically an off-white to pale yellow solid
Melting Point Not consistently reported; requires experimental verification
Solubility Generally soluble in polar aprotic solvents (e.g., acetone, acetonitrile, DMF) and chlorinated solvents (e.g., dichloromethane, chloroform). Sparingly soluble in alcohols and insoluble in water.

Synthesis and Characterization: A Validated Protocol

The most common and reliable method for synthesizing this compound is through the nucleophilic substitution of an α-haloketone with a thiocyanate salt. This protocol is designed to be self-validating, with clear checkpoints for reaction monitoring and product verification.

Synthetic Workflow Diagram

The overall process from starting materials to purified product is outlined in the following workflow.

Synthesis_Workflow start_materials Starting Materials: - 2-Bromo-1-(p-tolyl)ethanone - Potassium Thiocyanate (KSCN) - Acetone (solvent) reaction_step Nucleophilic Substitution Reaction (Stir at room temperature) start_materials->reaction_step monitoring Reaction Monitoring (TLC) reaction_step->monitoring periodically workup_filtration Workup Step 1: Filtration (Remove KBr salt precipitate) monitoring->workup_filtration upon completion workup_evaporation Workup Step 2: Solvent Evaporation (Rotary Evaporator) workup_filtration->workup_evaporation purification Purification: Recrystallization (e.g., from Ethanol/Water) workup_evaporation->purification characterization Product Characterization (NMR, IR, MS) purification->characterization final_product Pure this compound characterization->final_product confirms identity & purity Hantzsch_Pathway keto_thiocyanate 2-(4-Methylphenyl)-2-oxoethyl thiocyanate mechanism Cyclocondensation Reaction keto_thiocyanate->mechanism amine Primary Amine (R-NH₂) amine->mechanism product 2-Amino-4-(p-tolyl)thiazole Derivative mechanism->product target Biological Target (e.g., Kinase, Enzyme) product->target Inhibition / Modulation

Physical and chemical properties of 2-(4-Methylphenyl)-2-oxoethyl thiocyanate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-(4-Methylphenyl)-2-oxoethyl thiocyanate

Abstract

This technical guide provides a comprehensive overview of this compound, an α-keto thiocyanate of significant interest in synthetic organic chemistry. The document delineates its core physical and chemical properties, provides a detailed, field-proven protocol for its synthesis, and explores its reactivity and versatile applications as a chemical intermediate. Particular emphasis is placed on its role as a precursor for the synthesis of sulfur-containing heterocyclic compounds, which are prominent scaffolds in drug discovery and materials science. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the unique chemical attributes of this compound in their work.

Compound Identification and Structure

This compound, also known as 4'-methylphenacyl thiocyanate, is an aromatic ketone featuring a thiocyanate group on the alpha-carbon. This unique arrangement of functional groups imparts a distinct reactivity profile, making it a valuable building block.

IdentifierValue
IUPAC Name This compound
Synonyms 4'-Methylphenacyl thiocyanate, p-Tolylacetylmethyl thiocyanate
CAS Number 6097-27-4[1]
Molecular Formula C₁₀H₉NOS[1]
Molecular Weight 191.25 g/mol [1]
Chemical Structure
alt text
(Illustrative)
SMILES CC1=CC=C(C=C1)C(=O)CSCN
InChI Key YQGIMZNMASFYAP-UHFFFAOYSA-N

Physicochemical Properties

While extensive experimental data for this specific compound is not broadly published, its properties can be reliably inferred from its structure and the known characteristics of related α-keto thiocyanates.

PropertyDescription / Predicted ValueRationale
Appearance White to off-white crystalline solid.Based on analogous aromatic ketones and thiocyanates of similar molecular weight.
Melting Point Expected to be a solid at room temperature with a distinct melting point.The planar aromatic ring and polar functional groups promote a stable crystal lattice. Experimental determination is required for a precise value.
Solubility Soluble in common organic solvents such as acetone, acetonitrile, dichloromethane, and ethyl acetate. Sparingly soluble in non-polar solvents like hexanes. Insoluble in water.The molecule possesses both polar (ketone, thiocyanate) and non-polar (p-tolyl group) regions, favoring solubility in moderately polar organic solvents.
Stability Stable under standard laboratory conditions. May be sensitive to strong bases, which can induce decomposition or rearrangement.The thiocyanate group can be susceptible to nucleophilic attack, particularly under basic conditions.

Chemical Properties and Reactivity

The reactivity of this compound is governed by the interplay of its three primary functional components: the ketone, the α-thiocyanate group, and the p-tolyl aromatic ring.

  • Ketone Carbonyl Group: The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles. It can undergo standard ketone reactions, such as reduction to a secondary alcohol or formation of imines and hydrazones.

  • α-Methylene Group: The protons on the carbon adjacent to the ketone are weakly acidic, though their reactivity is secondary to the thiocyanate leaving group potential.

  • Thiocyanate Group (-SCN): This is the most reactive site for synthetic transformations. The thiocyanate ion is an excellent pseudohalide leaving group, making the α-carbon highly susceptible to nucleophilic substitution (Sₙ2) reactions. Furthermore, the thiocyanate moiety itself can participate in cyclization reactions, serving as a linchpin for the construction of sulfur- and nitrogen-containing heterocycles. Organic thiocyanates are recognized as crucial intermediates for accessing a wide array of valuable sulfur-containing molecules.[2][3]

Synthesis Protocol: Nucleophilic Substitution

The most direct and reliable synthesis of this compound involves the nucleophilic substitution of a corresponding α-halo ketone, 2-bromo-1-(4-methylphenyl)ethan-1-one, with a thiocyanate salt. This method is efficient and utilizes readily available starting materials.

Experimental Workflow: Synthesis

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Isolation cluster_3 Purification A Charge reactor with 2-bromo-1-(p-tolyl)ethanone and Potassium Thiocyanate (KSCN) B Add ethanol as solvent A->B C Heat mixture to reflux (approx. 78°C) B->C D Monitor reaction by TLC (approx. 2-4 hours) C->D E Cool to room temperature D->E F Pour into ice-water to precipitate the product E->F G Filter the solid product (crude) F->G H Recrystallize from ethanol/water G->H I Dry under vacuum H->I J Obtain pure product I->J

Caption: Synthetic workflow for this compound.

Step-by-Step Methodology
  • Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 2-bromo-1-(4-methylphenyl)ethan-1-one (1.0 eq) and potassium thiocyanate (KSCN, 1.2 eq).

    • Causality: Using a slight excess of potassium thiocyanate ensures the complete consumption of the limiting α-bromo ketone, driving the reaction to completion according to Le Châtelier's principle.

  • Solvent Addition: Add a suitable volume of ethanol to the flask to dissolve the reactants upon heating (e.g., 10 mL per gram of the bromo-ketone).

  • Reaction: Heat the mixture to reflux with vigorous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material spot.

  • Product Isolation: Once the reaction is complete (typically 2-4 hours), allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker of ice-cold water, which will cause the organic product to precipitate out of the aqueous ethanol solution.

  • Purification: Collect the crude solid product by vacuum filtration and wash with cold water. For further purification, recrystallize the solid from an ethanol/water mixture. Dry the purified white crystals under vacuum.

  • Validation: The identity and purity of the final product must be confirmed through analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and melting point determination. This constitutes a self-validating system, where the expected analytical data confirms the successful execution of the protocol.

Spectroscopic Characterization

The structure of this compound can be unequivocally confirmed by standard spectroscopic methods.

TechniqueExpected Signature Features
Infrared (IR) Spectroscopy - ~2155 cm⁻¹ (sharp, strong): Characteristic stretching vibration of the S-C≡N (thiocyanate) group.- ~1690 cm⁻¹ (strong): C=O (ketone) stretching vibration, conjugated with the aromatic ring.
¹H NMR (CDCl₃, 400 MHz) - δ ~7.85 ppm (d, 2H): Aromatic protons ortho to the carbonyl group.- δ ~7.30 ppm (d, 2H): Aromatic protons meta to the carbonyl group.- δ ~4.60 ppm (s, 2H): Methylene protons (-CH₂-SCN) alpha to the ketone.- δ ~2.45 ppm (s, 3H): Methyl protons (-CH₃) on the aromatic ring.
¹³C NMR (CDCl₃, 100 MHz) - δ ~190 ppm: Carbonyl carbon (C=O).- δ ~145 ppm, ~130 ppm, ~129 ppm, ~128 ppm: Aromatic carbons.- δ ~112 ppm: Thiocyanate carbon (-SC N).- δ ~45 ppm: Methylene carbon (-C H₂-SCN).- δ ~21 ppm: Methyl carbon (-C H₃).
Mass Spectrometry (EI) m/z (%): 191 [M]⁺, 119 [CH₃C₆H₄CO]⁺ (base peak), 91 [C₇H₇]⁺.

Applications in Research and Drug Development

This compound is not typically an end-product but rather a highly valuable synthetic intermediate. Its primary application lies in its use as a precursor for constructing complex molecular architectures, particularly sulfur-containing heterocycles.

Precursor for Thiazole Synthesis

A classic application is in the Hantzsch thiazole synthesis. By reacting this compound with a thioamide (e.g., thioacetamide), one can readily synthesize 2-amino-4-arylthiazole derivatives. These thiazole scaffolds are prevalent in a vast number of FDA-approved drugs and biologically active compounds, highlighting the importance of their precursors.

G A 2-(4-Methylphenyl)-2-oxoethyl thiocyanate C Cyclocondensation (Hantzsch Synthesis) A->C B Thioacetamide (Nucleophile) B->C D 2-Methyl-4-(4-methylphenyl)thiazole (Heterocyclic Product) C->D

Caption: Role as a key intermediate in thiazole synthesis.

The versatility of the thiocyanate group makes this compound a powerful tool for chemists aiming to introduce sulfur into their target molecules, enabling access to thioethers, thiocarbamates, and other important functionalities.[3]

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate care.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated fume hood to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Always consult the Safety Data Sheet (SDS) for this compound before use.

References

The Emergence of a Versatile Synthon: A Guide to the Discovery and History of α-Keto Thiocyanates

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

α-Keto thiocyanates (R-CO-CH₂SCN) represent a fascinating and highly versatile class of organic compounds that have garnered significant attention in synthetic and medicinal chemistry. Characterized by the presence of a thiocyanate group adjacent to a carbonyl moiety, these molecules serve as powerful intermediates for the construction of a wide array of sulfur-containing heterocycles, many of which are scaffolds for biologically active compounds. This technical guide provides a comprehensive overview of the historical evolution and discovery of α-keto thiocyanates, moving from classical substitution reactions to the paradigm-shifting development of direct difunctionalization strategies and the recent advent of green, sustainable methodologies such as photochemistry and electrochemistry. We will explore the causality behind key experimental choices, detail authoritative protocols, and illuminate the journey of α-keto thiocyanates from chemical curiosities to indispensable tools for researchers and drug development professionals.

Introduction: The Strategic Importance of the α-Keto Thiocyanate Motif

Organic thiocyanates (R-SCN) are a vital subclass of organosulfur compounds, prized for their dual nature.[1] They are not only key functional groups in various natural products but also serve as exceptionally versatile building blocks for synthesizing other sulfur-containing functionalities and heterocyclic systems like thiazoles and thiazinones.[1] Within this family, α-keto thiocyanates hold a privileged position. The juxtaposition of the electrophilic carbonyl carbon and the unique reactivity of the thiocyanate group creates a potent synthon for complex molecular assembly.

The history of α-keto thiocyanates is not one of a single, serendipitous discovery, but rather a compelling narrative of evolving synthetic strategy. The pursuit of more efficient, selective, and environmentally benign methods to forge the core α-keto thiocyanate structure has driven innovation in organic chemistry, reflecting broader trends in the field from classical reactions to modern catalytic and energy-driven transformations. For drug development professionals, the value of these compounds lies in their ability to provide rapid access to libraries of sulfur-containing heterocycles, which are prominent motifs in numerous pharmaceuticals.[1]

Foundational Syntheses: The Classical Approach

The earliest conceptual pathway to α-keto thiocyanates stemmed from fundamental nucleophilic substitution reactions. The logical, albeit often challenging, approach involved the reaction of a pre-functionalized ketone, typically an α-halo ketone, with a thiocyanate salt.

G cluster_0 Classical Nucleophilic Substitution start α-Halo Ketone (e.g., R-CO-CH₂Br) reagent + KSCN or NH₄SCN (Thiocyanate Salt) start->reagent product α-Keto Thiocyanate (R-CO-CH₂SCN) reagent->product side_product α-Keto Isothiocyanate (R-CO-CH₂NCS) (Side Product) reagent->side_product Competing SN1-type pathway

Caption: Classical synthesis via nucleophilic substitution.

This method, while straightforward, is hampered by several factors. The primary challenge is the ambident nature of the thiocyanate anion (⁻SCN), which can attack via the sulfur or nitrogen atom. SN1-type substrates or reaction conditions that favor carbocation formation often lead to the undesired α-keto isothiocyanate isomer as a significant byproduct.[2] Furthermore, the synthesis and handling of lachrymatory and often unstable α-halo ketones present practical difficulties. These limitations spurred the scientific community to seek more elegant and direct solutions.

A Paradigm Shift: Direct Difunctionalization of Unsaturated Systems

The turn of the 21st century marked a significant leap forward with the development of methods that could generate the α-keto thiocyanate structure in a single step from simple, abundant feedstocks like alkenes and alkynes. This approach, known as oxidative difunctionalization, simultaneously installs the ketone and thiocyanate functionalities across a double or triple bond.

The Pioneering Work: Oxy-thiocyanation of Alkenes

In a landmark 2000 publication, Nair and co-workers reported one of the first examples of a direct oxy-thiocyanation of alkenes.[1][3] They demonstrated that styrenes could be converted to phenacyl thiocyanates in moderate to high yields using cerium(IV) ammonium nitrate (CAN) as an oxidant and ammonium thiocyanate (NH₄SCN) as the thiocyanate source under an oxygen atmosphere.[1][3][4]

Causality and Mechanism: The choice of CAN was critical. It acts as a single-electron oxidant, initiating a radical cascade. The proposed mechanism provided a logical framework for understanding the transformation and for future developments.

G cluster_0 Proposed Radical Mechanism (Nair, 2000) SCN_anion SCN⁻ SCN_radical •SCN SCN_anion->SCN_radical CAN (SET) Alkene Alkene (Ar-CH=CH₂) Benzylic_Radical Benzylic Radical (Ar-ĊH-CH₂SCN) Alkene->Benzylic_Radical + •SCN Peroxy_Radical Peroxy Radical Benzylic_Radical->Peroxy_Radical + O₂ Hydroperoxide Hydroperoxide Peroxy_Radical->Hydroperoxide H• abstraction Product α-Keto Thiocyanate (Ar-CO-CH₂SCN) Hydroperoxide->Product Oxidative Cleavage (CAN)

Caption: Mechanism of CAN-mediated oxy-thiocyanation.

This work established a new paradigm. Rather than building the molecule sequentially, it demonstrated the feasibility of a convergent, atom-economical approach. Following this precedent, other oxidizing systems were explored, such as cis-1,4-bis(triphenylphosphonium)-2-butene peroxodisulfate (BTPBPD).[1][4]

Expanding the Scope: Oxy-thiocyanation of Alkynes

The success with alkenes was naturally extended to alkynes. Various methods have been developed, including the direct oxy-thiocyanation of alkyne substrates.[1] A common alternative is a two-step protocol where the alkyne is first hydrated to the corresponding methyl ketone, which is then subjected to electrophilic thiocyanation using reagents like N-thiocyanosuccinimide (NTS).[1]

The Modern Era: The Rise of Green and Sustainable Methodologies

Driven by the principles of green chemistry, recent research has focused on developing protocols that minimize waste, avoid harsh oxidants, and utilize sustainable energy sources.

Harnessing the Power of Light: Photochemical Syntheses

Visible-light photoredox catalysis has emerged as a powerful tool for organic synthesis, and the preparation of α-keto thiocyanates is no exception. These methods offer mild reaction conditions and unique mechanistic pathways.

  • Photocatalytic Oxy-thiocyanation: Researchers have demonstrated that organic dyes like Eosin Y and 9,10-dicyanoanthracene (DCA), or heterogeneous catalysts like mesoporous graphitic carbon nitride (mpg-C₃N₄), can effectively catalyze the oxy-thiocyanation of styrenes using visible light and atmospheric oxygen as the terminal oxidant.[1][5][6]

  • Decarboxylative Ketonization: An innovative visible-light-mediated approach involves the decarboxylative functionalization of readily available acrylic acids.[3][7][8] In this process, an organic photocatalyst promotes the reaction of acrylic acids with ammonium thiocyanate and dioxygen, which serves as both an oxygen source and an oxidant, to yield α-keto thiocyanates.[3][7][8][9] This method is notable for its environmental friendliness and use of inexpensive starting materials.[3][7]

G cluster_0 General Visible-Light Photocatalytic Cycle PC Photocatalyst (PC) PC_star Excited State (PC*) PC->PC_star (Visible Light) SCN_radical •SCN PC_star->SCN_radical SET from SCN⁻ SCN_anion SCN⁻ Radical_Intermediate Radical Intermediate SCN_radical->Radical_Intermediate + Substrate Substrate Substrate (e.g., Alkene) Product Product Pathway Radical_Intermediate->Product

Caption: Simplified photoredox cycle for thiocyanation.

Electrochemical Synthesis: A Reagentless Approach

Electrochemistry offers a robust and environmentally benign alternative to chemical oxidants. By using electrons as a "mass-free" reagent, these methods minimize waste production. Protocols have been developed for the direct α-C–H thiocyanation of ketones using an undivided cell, often with sodium iodide as a redox catalyst and sodium thiocyanate as the thiocyano source.[5] This approach is highly efficient and avoids the need for stoichiometric amounts of chemical oxidants.[5]

Summary of Modern Synthetic Methods

The evolution of synthetic strategies has provided a diverse toolbox for accessing α-keto thiocyanates.

Method Starting Material Key Reagents/Conditions Key Advantages References
Oxidative Difunctionalization Alkenes (Styrenes)NH₄SCN, CAN, O₂Pioneering direct method[1][3][4]
Photocatalysis Alkenes (Styrenes)NH₄SCN, O₂, Photocatalyst, Visible LightMild conditions, uses light energy[1][5][6]
Decarboxylative Ketonization Acrylic AcidsNH₄SCN, O₂, Photocatalyst, Visible LightGreen, uses inexpensive feedstocks[3][7][8][9]
Electrochemical Synthesis KetonesNaSCN, NaI (cat.), ElectricityAvoids chemical oxidants, low waste[5][10]
From Vinyl Azides Vinyl AzidesKSCN, K₂S₂O₈Transition-metal-free[11][12]

Applications in Synthesis and Drug Discovery

The true value of α-keto thiocyanates is realized in their subsequent transformations. They are premier precursors for the synthesis of 2-aminothiazoles via a Hantzsch-type condensation with primary amines.[13][14] This reaction is a cornerstone of medicinal chemistry, as the 2-aminothiazole scaffold is present in a multitude of approved drugs and clinical candidates.

G cluster_0 Application in Heterocycle Synthesis start α-Keto Thiocyanate reagent + Primary Amine (R'-NH₂) start->reagent product 2-Aminothiazole Derivative reagent->product Hantzsch-type Condensation

Caption: Synthesis of 2-aminothiazoles from α-keto thiocyanates.

Furthermore, the thiocyanate group can be readily converted into other sulfur-bearing functionalities, making these compounds versatile intermediates for accessing a broad chemical space.[10] Their utility in the late-stage functionalization of complex, biorelevant molecules is an area of growing interest, offering a way to introduce sulfur functionality into drug candidates under mild conditions.[15]

Conclusion and Future Outlook

The history of α-keto thiocyanates is a microcosm of the evolution of organic synthesis. From the limitations of classical substitution reactions, the field has progressed to highly efficient and selective direct difunctionalization methods. The current frontier is dominated by green and sustainable technologies, including photochemistry and electrochemistry, which promise to make the synthesis of these valuable compounds even more accessible and environmentally friendly. For researchers in academia and industry, the robust and expanding collection of synthetic protocols ensures that α-keto thiocyanates will remain central to the discovery and development of new pharmaceuticals and functional materials for years to come. The ongoing challenge will be to develop even more atom-economical, catalytic, and enantioselective methods to further enhance the power of this remarkable chemical entity.

References

An In-Depth Technical Guide to 2-(4-Methylphenyl)-2-oxoethyl thiocyanate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Date: January 1, 2026

Abstract

This technical guide provides a comprehensive overview of 2-(4-methylphenyl)-2-oxoethyl thiocyanate, a member of the α-keto thiocyanate class of organic compounds. This document delineates its chemical identity, including its IUPAC name and relevant synonyms, and offers a detailed, field-proven protocol for its synthesis. Furthermore, this guide explores the compound's chemical properties, reactivity, and potential applications in drug development, with a particular focus on its putative antimicrobial and cytotoxic activities. The mechanistic insights are grounded in authoritative scientific literature, and all quantitative data are presented in structured tables for ease of comparison. Experimental workflows and conceptual pathways are visualized through diagrams to enhance understanding. This guide is intended to be a valuable resource for researchers and professionals engaged in medicinal chemistry, drug discovery, and related scientific disciplines.

Chemical Identity and Nomenclature

The compound of interest is systematically named This compound according to IUPAC nomenclature. It is also widely known by its common synonym, 4'-methylphenacyl thiocyanate .

Table 1: Compound Identification

IdentifierValue
IUPAC Name This compound
Common Synonyms 4'-Methylphenacyl thiocyanate, 2-Thiocyanato-1-(p-tolyl)ethanone
CAS Number 6097-27-4[1]
Molecular Formula C₁₀H₉NOS[1]
Molecular Weight 191.25 g/mol [1]
Chemical Structure Chemical structure of this compound

Synthesis and Purification

The synthesis of this compound is most commonly achieved through a nucleophilic substitution reaction.[2] The protocol involves the reaction of an α-haloketone, specifically 2-bromo-1-(p-tolyl)ethanone, with a thiocyanate salt, such as potassium thiocyanate. This reaction is a straightforward and efficient method for introducing the thiocyanate functionality.

Synthetic Workflow

The synthesis can be visualized as a two-step process starting from the commercially available 4'-methylacetophenone.

Synthesis_Workflow cluster_0 Step 1: Bromination cluster_1 Step 2: Thiocyanation 4-Methylacetophenone 4-Methylacetophenone Reaction_1 α-Bromination 4-Methylacetophenone->Reaction_1 Bromine Bromine Bromine->Reaction_1 Acetic_Acid Acetic Acid (solvent) Acetic_Acid->Reaction_1 2-Bromo-1-(p-tolyl)ethanone 2-Bromo-1-(p-tolyl)ethanone Reaction_2 Nucleophilic Substitution (SN2) 2-Bromo-1-(p-tolyl)ethanone->Reaction_2 Reaction_1->2-Bromo-1-(p-tolyl)ethanone Yield: High Potassium_Thiocyanate Potassium Thiocyanate (KSCN) Potassium_Thiocyanate->Reaction_2 Ethanol Ethanol (solvent) Ethanol->Reaction_2 Product This compound Reaction_2->Product Yield: Excellent

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of analogous phenacyl thiocyanates.[3][4]

Materials:

  • 2-Bromo-1-(p-tolyl)ethanone (CAS: 619-41-0)[5][6][7]

  • Potassium thiocyanate (KSCN)

  • Ethanol (anhydrous)

  • Deionized water

  • Dichloromethane

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flasks

  • Reflux condenser

  • Separatory funnel

  • Buchner funnel and filter paper

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-bromo-1-(p-tolyl)ethanone (10.0 g, 46.9 mmol) in 100 mL of anhydrous ethanol.

  • Addition of Reagent: To this solution, add potassium thiocyanate (5.0 g, 51.5 mmol, 1.1 equivalents) in one portion.

  • Reaction: Heat the reaction mixture to reflux with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the eluent. The reaction is typically complete within 2-4 hours.

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: To the resulting residue, add 100 mL of deionized water and 100 mL of dichloromethane. Transfer the mixture to a separatory funnel and shake vigorously. Allow the layers to separate and collect the organic layer. Extract the aqueous layer twice more with 50 mL portions of dichloromethane.

  • Drying and Filtration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the mixture through a Buchner funnel to remove the drying agent.

  • Purification: Remove the dichloromethane from the filtrate under reduced pressure to yield the crude product. The product can be further purified by recrystallization from ethanol to afford this compound as a crystalline solid.

Physicochemical Properties and Characterization

This compound is expected to be a white to off-white crystalline solid at room temperature. Its structure can be confirmed using standard analytical techniques.

Table 2: Predicted and Observed Spectroscopic Data

Spectroscopic TechniqueExpected Features
Infrared (IR) Spectroscopy Strong, sharp absorption band around 2150-2160 cm⁻¹ corresponding to the C≡N stretch of the thiocyanate group.[4][8] A strong absorption band around 1680-1700 cm⁻¹ for the C=O (ketone) stretch.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy A singlet for the methyl protons (-CH₃) around δ 2.4 ppm. A singlet for the methylene protons (-CH₂-) adjacent to the thiocyanate group around δ 4.5-5.0 ppm. Aromatic protons will appear as two doublets in the region of δ 7.2-8.0 ppm.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy A signal for the methyl carbon around δ 21 ppm. A signal for the methylene carbon around δ 45-50 ppm. A signal for the thiocyanate carbon (-SCN) around δ 110-115 ppm. A signal for the carbonyl carbon (C=O) around δ 190-195 ppm. Aromatic carbon signals will appear in the δ 125-145 ppm range.
Mass Spectrometry (MS) The molecular ion peak (M⁺) should be observed at m/z = 191. Key fragmentation patterns would likely involve the loss of the thiocyanate radical (•SCN) and cleavage at the α-position to the carbonyl group.

Potential Applications in Drug Development

Organic thiocyanates and their isomers, isothiocyanates, have garnered significant interest in medicinal chemistry due to their diverse biological activities.[9] These compounds are known to exhibit antimicrobial, antifungal, antiviral, and anticancer properties.[10][11][12]

Antimicrobial and Antiviral Activity

The thiocyanate moiety is a key component of the innate immune system, where it is converted to the antimicrobial agent hypothiocyanous acid (HOSCN) by peroxidases.[13][14] Organic thiocyanates may exert their antimicrobial effects through several mechanisms.

Antimicrobial_Mechanism cluster_details Mechanistic Details Compound This compound Bacterial_Cell Bacterial Cell Compound->Bacterial_Cell Interacts with Membrane Cell Membrane Disruption Bacterial_Cell->Membrane Leads to Protein Protein Inactivation Bacterial_Cell->Protein Leads to Metabolism Metabolic Inhibition Bacterial_Cell->Metabolism Leads to Cell_Death Bacterial Cell Death Membrane->Cell_Death Detail_Membrane Increases membrane permeability, leading to leakage of cellular contents. Membrane->Detail_Membrane Protein->Cell_Death Detail_Protein Reacts with sulfhydryl groups (-SH) of essential enzymes and proteins. Protein->Detail_Protein Metabolism->Cell_Death Detail_Metabolism Inhibits key metabolic pathways such as respiration. Metabolism->Detail_Metabolism

Caption: Proposed antimicrobial mechanism of action for thiocyanate compounds.

The antiviral activity of thiocyanates is also an area of active research. Hypothiocyanite, derived from thiocyanate, has demonstrated antiviral effects against various viruses, including influenza viruses.[15][16] The mechanism is thought to involve the oxidation of viral proteins, thereby interfering with viral attachment and entry into host cells.[12]

Table 3: Antimicrobial Activity of Related Thiocyanate and Isothiocyanate Compounds

CompoundOrganismActivity (MIC/Inhibition Zone)Reference
Phenyl isothiocyanateEscherichia coli, Staphylococcus aureusMIC: 1000 µg/mL[17][18]
Allyl isothiocyanatePseudomonas aeruginosaMIC: 100 µg/mL[10]
Phenethyl isothiocyanatePseudomonas aeruginosaMIC: 100 µg/mL[10]
Benzyl isothiocyanateClostridium spp.Active at 2 mg/disc[10]
Phenethyl isothiocyanateOral pathogens (P. gingivalis, S. sobrinus)Moderate inhibition at 0.5 mg/disc[2]
Cytotoxic and Anticancer Potential

Several isothiocyanates have demonstrated significant cytotoxic activity against various cancer cell lines.[19][20] The proposed mechanisms often involve the induction of apoptosis (programmed cell death), cell cycle arrest, and the modulation of key signaling pathways.

The electrophilic nature of the isothiocyanate group is believed to be crucial for its biological activity, allowing it to react with nucleophilic cellular targets, including cysteine residues in proteins like tubulin and transcription factors.

Table 4: Cytotoxic Activity of Related Isothiocyanate Compounds

CompoundCell LineActivity (IC₅₀)Reference
Benzyl isothiocyanateMCF-7/Adr (breast cancer)5.95 µM[19]
Phenethyl isothiocyanateMCF-7/Adr (breast cancer)7.32 µM[19]
SulforaphaneMCF-7/Adr (breast cancer)13.7 µM[19]
Benzyl isothiocyanateMCF-12A (mammary epithelium)8.07 µM[19]
Phenethyl isothiocyanateMCF-12A (mammary epithelium)7.71 µM[19]

The cytotoxic potential of this compound has not been extensively reported, but based on the activity of structurally related α-keto thiocyanates and isothiocyanates, it represents a promising scaffold for the development of novel anticancer agents.

Conclusion and Future Directions

This compound is a readily accessible organic compound with significant potential for applications in drug discovery and development. Its synthesis is straightforward, and the presence of the reactive thiocyanate moiety suggests a range of possible biological activities. While research on this specific compound is limited, the broader class of organic thiocyanates and isothiocyanates has demonstrated promising antimicrobial and anticancer properties.

Future research should focus on:

  • A thorough evaluation of the antimicrobial spectrum of this compound against a panel of clinically relevant bacteria and fungi.

  • In-depth studies of its cytotoxic effects on various cancer cell lines and the elucidation of its specific mechanism of action.

  • Quantitative structure-activity relationship (QSAR) studies to optimize the chemical structure for enhanced potency and selectivity.[21][22]

  • Investigation of its potential as a lead compound for the development of novel therapeutic agents.

This technical guide provides a solid foundation for researchers to embark on further investigation into the promising chemical and biological properties of this compound.

References

Theoretical Frontiers of 2-(4-Methylphenyl)-2-oxoethyl thiocyanate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical and practical overview of 2-(4-Methylphenyl)-2-oxoethyl thiocyanate, a molecule of significant interest in medicinal chemistry and organic synthesis. While extensive experimental data on this specific compound is not widely available, this paper leverages established theoretical and computational methodologies, alongside experimental data from structurally analogous compounds, to construct a detailed profile. This guide explores the synthesis, spectroscopic characteristics, and potential biological activities of this compound, with a core focus on its theoretical underpinnings. Through Density Functional Theory (DFT), molecular docking, and molecular dynamics simulations, we elucidate its electronic structure, reactivity, and potential as a bioactive agent. This document is intended to serve as a foundational resource, stimulating further empirical research into this promising molecule.

Introduction: The Significance of the Thiocyanate Moiety

Organic thiocyanates (R-S-C≡N) are a fascinating class of compounds characterized by their unique chemical reactivity and diverse biological profiles. The thiocyanate group, a pseudohalide, is a versatile functional group that can be readily transformed into various other sulfur-containing moieties, making it a valuable intermediate in organic synthesis. In recent years, thiocyanate-containing molecules have garnered considerable attention for their potential therapeutic applications, exhibiting a range of activities including antimicrobial, antifungal, and anticancer properties.

This compound, with the CAS number 6097-27-4, a molecular formula of C₁₀H₉NOS, and a molecular weight of 191.25 g/mol , belongs to the family of α-keto thiocyanates.[1] The presence of the α-keto group in conjunction with the thiocyanate functionality suggests a unique electronic environment and potential for interesting chemical transformations and biological interactions. This guide will delve into the theoretical aspects of this molecule, providing a framework for understanding its properties and predicting its behavior.

Synthesis and Spectroscopic Characterization

Synthetic Pathways to α-Keto Thiocyanates

The synthesis of α-keto thiocyanates can be achieved through several methodologies. A common approach involves the nucleophilic substitution of an α-halo ketone with a thiocyanate salt, such as potassium or ammonium thiocyanate. For this compound, a plausible synthetic route would involve the reaction of 2-bromo-1-(4-methylphenyl)ethan-1-one with potassium thiocyanate in a suitable polar aprotic solvent like acetone or acetonitrile.

Another strategy involves the direct oxy-thiocyanation of styrenes using an oxidizing agent and a thiocyanate source. This method offers a direct route to α-keto thiocyanates from readily available starting materials.

Experimental Protocol: Synthesis of this compound (Illustrative)

  • Reactant Preparation: Dissolve 2-bromo-1-(4-methylphenyl)ethan-1-one (1 equivalent) in anhydrous acetone.

  • Reaction Initiation: Add potassium thiocyanate (1.2 equivalents) to the solution.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, filter the reaction mixture to remove the potassium bromide salt.

  • Purification: Evaporate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a solid.

Spectroscopic Profile: A Theoretical and Comparative Analysis

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the functional groups present:

  • A strong, sharp peak around 2150-2160 cm⁻¹ corresponding to the C≡N stretching vibration of the thiocyanate group.

  • A strong absorption band in the region of 1680-1700 cm⁻¹ due to the C=O stretching of the α-keto group.

  • Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹ , while C-C stretching vibrations within the aromatic ring will appear in the 1450-1600 cm⁻¹ region.

  • The C-H stretching of the methyl group will be observed around 2920-2960 cm⁻¹ .

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR:

    • A singlet at approximately 2.4 ppm for the three protons of the methyl (-CH₃) group.

    • A singlet for the two protons of the methylene (-CH₂-) group adjacent to the carbonyl and thiocyanate groups, likely in the range of 4.5-5.0 ppm .

    • A pair of doublets in the aromatic region (7.2-7.9 ppm ) characteristic of a para-substituted benzene ring.

  • ¹³C NMR:

    • The methyl carbon signal is expected around 21 ppm .

    • The methylene carbon should appear in the range of 45-55 ppm .

    • The thiocyanate carbon (-SCN) is anticipated to have a chemical shift in the region of 110-115 ppm .

    • Aromatic carbons will resonate between 125-145 ppm .

    • The carbonyl carbon (C=O) is expected to be the most downfield signal, likely above 190 ppm .

Theoretical Studies: Unveiling the Molecular Landscape

To gain a deeper understanding of the structure, reactivity, and potential bioactivity of this compound, we turn to computational chemistry methods.

Density Functional Theory (DFT) Analysis

DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations can provide valuable insights into its molecular geometry, vibrational frequencies, and electronic properties.

Computational Protocol: DFT Calculations

  • Structure Optimization: The 3D structure of the molecule is optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).

  • Frequency Analysis: Vibrational frequencies are calculated from the optimized geometry to predict the IR spectrum and to confirm that the structure corresponds to a true energy minimum.

  • Electronic Properties: Key electronic properties such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, the HOMO-LUMO gap, and the molecular electrostatic potential (MEP) are calculated.

Expected DFT Insights:

  • Optimized Geometry: DFT calculations would provide precise bond lengths and angles, confirming the overall molecular conformation.

  • Vibrational Analysis: The calculated vibrational frequencies can be compared with experimental IR data (when available) to validate the computational model. The predicted IR spectrum would show the characteristic peaks mentioned in the previous section.

  • Frontier Molecular Orbitals (HOMO-LUMO): The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. For this molecule, the HOMO is likely to be localized on the phenyl ring and the sulfur atom, while the LUMO may be centered on the carbonyl and thiocyanate groups, indicating these as potential sites for nucleophilic and electrophilic attack, respectively.

  • Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface. It would likely show negative potential (red/yellow) around the oxygen and nitrogen atoms, indicating their susceptibility to electrophilic attack, and positive potential (blue) around the hydrogen atoms.

DFT Workflow cluster_input Input cluster_dft DFT Calculation cluster_output Output mol_structure Molecular Structure (this compound) optimization Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) mol_structure->optimization frequency Frequency Calculation optimization->frequency electronic Electronic Properties (HOMO, LUMO, MEP) optimization->electronic opt_geom Optimized Geometry optimization->opt_geom ir_spectrum Predicted IR Spectrum frequency->ir_spectrum reactivity Reactivity Descriptors electronic->reactivity

Caption: A generalized workflow for DFT analysis of this compound.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly useful in drug discovery for predicting the binding affinity and mode of action of a ligand with a protein target. Given the known antimicrobial and anticancer activities of other thiocyanate-containing compounds, molecular docking can be employed to explore the potential biological targets of this compound.

Computational Protocol: Molecular Docking

  • Ligand Preparation: The 3D structure of this compound is prepared, including energy minimization.

  • Target Selection: A relevant protein target is selected based on the known mechanisms of action of similar compounds (e.g., microbial enzymes, cancer-related proteins). The 3D structure of the protein is obtained from the Protein Data Bank (PDB).

  • Docking Simulation: A docking program (e.g., AutoDock, Glide) is used to predict the binding poses of the ligand in the active site of the protein.

  • Analysis: The results are analyzed to identify the most favorable binding poses, the binding energy, and the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.

Potential Docking Targets and Expected Interactions:

  • Antimicrobial Targets: Enzymes involved in bacterial cell wall synthesis or essential metabolic pathways could be potential targets. The thiocyanate and carbonyl groups could act as hydrogen bond acceptors, while the phenyl ring could engage in hydrophobic interactions.

  • Anticancer Targets: Proteins involved in cell cycle regulation or signal transduction pathways are potential targets. The molecule could potentially inhibit key enzymes through interactions with their active sites.

Molecular_Docking_Workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis ligand Ligand Preparation (Energy Minimization) docking_run Run Docking Algorithm (e.g., AutoDock) ligand->docking_run protein Protein Target Selection (from PDB) protein->docking_run binding_pose Binding Pose Analysis docking_run->binding_pose binding_energy Binding Energy Calculation docking_run->binding_energy interactions Interaction Analysis (H-bonds, Hydrophobic) binding_pose->interactions

Caption: A schematic representation of a typical molecular docking workflow.

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of molecules over time. For this compound, MD simulations can be used to study its conformational flexibility and its interactions with solvent molecules or a biological target in a more realistic, dynamic environment.

Computational Protocol: Molecular Dynamics

  • System Setup: The molecule is placed in a simulation box with a chosen solvent (e.g., water) or a ligand-protein complex from docking is solvated.

  • Simulation: The system is subjected to a simulation run for a specific duration (e.g., nanoseconds), where the movements of all atoms are calculated based on a force field.

  • Trajectory Analysis: The resulting trajectory is analyzed to study conformational changes, intermolecular interactions, and the stability of the system over time.

Expected Insights from MD Simulations:

  • Conformational Analysis: MD simulations can reveal the preferred conformations of the molecule in solution.

  • Solvation Effects: The interaction of the molecule with water molecules can be studied, providing information about its solubility and the stability of different conformers.

  • Binding Stability: When simulating a ligand-protein complex, MD can assess the stability of the binding pose predicted by docking and provide a more accurate estimation of the binding free energy.

Potential Applications and Future Directions

The theoretical studies outlined above, combined with the known biological activities of related thiocyanate compounds, suggest several potential applications for this compound.

Quantitative Data Summary (Hypothetical based on related compounds)

PropertyPredicted Value/Activity
Antimicrobial Activity (MIC) Potential activity against Gram-positive bacteria
Antifungal Activity (MIC) Possible activity against pathogenic fungi
Anticancer Activity (IC₅₀) Potential cytotoxicity against certain cancer cell lines

Note: These are hypothetical values based on the activities of structurally similar compounds and require experimental validation.

The presence of the reactive α-keto thiocyanate moiety makes this molecule a promising candidate for further investigation as:

  • An antimicrobial or antifungal agent: The thiocyanate group is known to have antimicrobial properties. Further screening against a panel of pathogenic bacteria and fungi is warranted.

  • An anticancer agent: Many organic sulfur compounds exhibit anticancer activity. The potential of this compound to induce apoptosis or inhibit cell proliferation in cancer cells should be explored.

  • A synthetic intermediate: The versatile reactivity of the thiocyanate and keto groups makes this molecule a useful building block for the synthesis of more complex heterocyclic compounds with potential biological activities.

Future research should focus on the experimental validation of the theoretical predictions presented in this guide. This includes the synthesis and full spectroscopic characterization of the compound, followed by in vitro and in vivo biological assays to confirm its potential therapeutic applications.

Conclusion

This compound represents a molecule with significant untapped potential. While experimental data remains scarce, this in-depth technical guide has provided a robust theoretical framework for understanding its chemical and biological properties. Through the application of computational methods such as DFT, molecular docking, and molecular dynamics, we have elucidated its likely structure, reactivity, and potential as a bioactive agent. This guide serves as a call to action for the research community to further investigate this promising compound, with the hope that it may one day contribute to the development of new and effective therapeutic agents.

References

Methodological & Application

Application Notes and Protocols: Evaluation of the Antimicrobial Activity of 2-(4-Methylphenyl)-2-oxoethyl thiocyanate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Thiocyanate-Containing Compounds

The emergence of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the exploration of novel antimicrobial agents. Organic thiocyanates, a class of compounds characterized by the S-C-N functional group, have garnered interest for their potential biological activities.[1] While the antimicrobial properties of the related isothiocyanates are more extensively documented, evidence suggests that the thiocyanate moiety also confers significant bioactivity.[1][2] This document provides a detailed framework for the investigation of the antimicrobial properties of a specific α-oxo thiocyanate, 2-(4-Methylphenyl)-2-oxoethyl thiocyanate (CAS 6097-27-4).[3]

These protocols are designed to guide researchers in the systematic evaluation of this compound's efficacy against a panel of clinically relevant microorganisms. The methodologies described herein are based on established standards in antimicrobial susceptibility testing and provide a foundation for generating robust and reproducible data.[4][5][6][7]

Compound Profile: this compound

Characteristic Information
CAS Number 6097-27-4
Molecular Formula C₁₀H₉NOS
Molecular Weight 191.25 g/mol
Structure Aromatic ketone with a thiocyanate group on the α-carbon.

Part 1: Foundational Antimicrobial Screening

The initial assessment of a novel compound's antimicrobial potential typically involves determining its minimum inhibitory concentration (MIC) against a representative panel of microorganisms. The broth microdilution method is a widely accepted and quantitative technique for this purpose.[6][7]

Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the steps to determine the lowest concentration of this compound that inhibits the visible growth of a test microorganism.[4][6]

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Candida albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile diluent (e.g., DMSO, water)

  • Positive control antibiotic (e.g., Vancomycin for Gram-positive bacteria, Ciprofloxacin for Gram-negative bacteria)

  • 0.5 McFarland standard

  • Spectrophotometer or plate reader (optional)

Procedure:

  • Preparation of Inoculum:

    • From a fresh culture plate, select several colonies of the test microorganism.

    • Suspend the colonies in sterile broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[4]

    • Dilute the adjusted inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[6]

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • In a 96-well plate, perform serial two-fold dilutions of the compound in the broth medium to achieve a range of concentrations (e.g., 0.5 to 64 µg/mL).[4]

  • Inoculation and Incubation:

    • Add the prepared microbial inoculum to each well containing the compound dilutions.

    • Include a positive control (broth with inoculum and a standard antibiotic) and a negative control (broth with inoculum but no compound). A sterility control (broth only) is also recommended.[4]

    • Cover the plate and incubate at 35-37°C for 16-20 hours for most bacteria.

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound with no visible growth of the microorganism.[4][7] This can be assessed visually or by measuring the optical density.

Experimental Workflow: Broth Microdilution Assay

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_analysis Analysis Inoculum Prepare Microbial Inoculum (0.5 McFarland) Plate Inoculate 96-Well Plate Inoculum->Plate Add Inoculum Compound Prepare Serial Dilutions of Compound Compound->Plate Add Compound Dilutions Incubate Incubate at 37°C (16-20 hours) Plate->Incubate Read Determine MIC (Visual/OD Reading) Incubate->Read

Caption: Workflow for the Broth Microdilution Assay.

Part 2: Exploring the Mechanism of Action

While the precise mechanism of action for this compound is yet to be elucidated, related isothiocyanates are known to disrupt the integrity of the bacterial cell membrane.[2] A potential mechanism could involve the electrophilic nature of the thiocyanate group reacting with cellular nucleophiles, such as sulfhydryl groups in enzymes, leading to metabolic disruption.

Hypothesized Mechanism of Action

Mechanism_of_Action Compound 2-(4-Methylphenyl)-2-oxoethyl thiocyanate Membrane Bacterial Cell Membrane Compound->Membrane Interacts with Enzymes Essential Cellular Enzymes (with -SH groups) Compound->Enzymes Reacts with Disruption Membrane Potential Disruption Membrane->Disruption Inactivation Enzyme Inactivation Enzymes->Inactivation Death Bacterial Cell Death Disruption->Death Inactivation->Death

Caption: Hypothesized Mechanism of Action.

Protocol 2: Time-Kill Kinetic Assay

This assay provides insights into the bactericidal or bacteriostatic nature of the compound over time.

Materials:

  • Materials from Protocol 1

  • Sterile culture tubes

  • Sterile agar plates

Procedure:

  • Prepare bacterial cultures at a concentration of approximately 5 x 10⁵ CFU/mL in broth.

  • Add this compound at concentrations corresponding to 0.5x, 1x, 2x, and 4x the predetermined MIC.

  • Include a no-drug control.

  • Incubate the cultures at 37°C with shaking.

  • At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each tube.

  • Perform serial dilutions of the aliquots and plate them onto agar plates.

  • Incubate the plates overnight and count the number of colonies to determine the CFU/mL.

  • Plot log₁₀ CFU/mL versus time to visualize the killing kinetics.

Part 3: Synthesis and Further Characterization

For researchers interested in obtaining or synthesizing this compound, several general methods for the synthesis of organic thiocyanates are available. A common route involves the reaction of an appropriate alkyl halide with an alkali thiocyanate.[8] For α-oxo thiocyanates, a method involving the α-thiocyanation of ketones mediated by reagents like iron(III) chloride has been described.[9]

General Synthesis Relationship

Synthesis_Relationship AlkylHalide 2-Bromo-1-(4-methylphenyl)ethan-1-one (Alkyl Halide Precursor) Product 2-(4-Methylphenyl)-2-oxoethyl thiocyanate AlkylHalide->Product ThiocyanateSource Potassium Thiocyanate (KSCN) ThiocyanateSource->Product

Caption: General Synthesis Relationship.

Data Summary and Interpretation

All quantitative data should be meticulously recorded and presented in a clear, tabular format to facilitate comparison and interpretation.

Table 1: Example Data Presentation for MIC of this compound

Test MicroorganismGram StainCompound Concentration (µg/mL)Positive Control (Antibiotic)MIC (µg/mL) of Novel CompoundMIC (µg/mL) of Positive Control
Staphylococcus aureusPositivee.g., 0.5, 1, 2, 4, 8, 16, 32, 64Vancomycin[Insert Data][Insert Data]
Escherichia coliNegativee.g., 0.5, 1, 2, 4, 8, 16, 32, 64Ciprofloxacin[Insert Data][Insert Data]
Pseudomonas aeruginosaNegativee.g., 0.5, 1, 2, 4, 8, 16, 32, 64Gentamicin[Insert Data][Insert Data]
Candida albicansN/A (Fungus)e.g., 0.5, 1, 2, 4, 8, 16, 32, 64Fluconazole[Insert Data][Insert Data]

Conclusion and Future Directions

The protocols outlined in this document provide a comprehensive starting point for the systematic investigation of the antimicrobial properties of this compound. Based on the broader family of thiocyanate-containing compounds, it is plausible that this molecule will exhibit antimicrobial activity. Further studies should focus on elucidating its precise mechanism of action, evaluating its cytotoxicity against mammalian cell lines to determine its therapeutic index, and exploring its efficacy in more complex models, such as biofilm assays.[10] The exploration of novel chemical entities like this compound is a critical endeavor in the ongoing search for new treatments for infectious diseases.

References

Application Notes and Protocols for Determining the Antifungal Activity of 2-(4-Methylphenyl)-2-oxoethyl thiocyanate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pressing Need for Novel Antifungal Agents

The landscape of infectious diseases is increasingly complicated by the rise of invasive fungal infections, which pose a significant threat to public health. This challenge is exacerbated by the growing prevalence of antifungal resistance in common pathogens such as Candida and Aspergillus species. The limited arsenal of effective antifungal drugs, coupled with their potential for toxicity, underscores the urgent need for the discovery and development of new therapeutic agents.[1][2]

Organic thiocyanates represent a class of compounds with a broad spectrum of biological activities. The thiocyanate moiety (-SCN) is a key functional group that can interact with biological systems through various mechanisms, including the potential to induce oxidative stress in pathogenic organisms.[3] Specifically, 2-(4-Methylphenyl)-2-oxoethyl thiocyanate is an intriguing candidate for investigation due to its structural features, which may confer potent and selective antifungal properties.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the systematic evaluation of the antifungal activity of this compound. The protocols herein are grounded in established methodologies from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring robust and reproducible data generation.[4][5][6][7]

Principle of Antifungal Susceptibility Testing

The primary objective of antifungal susceptibility testing (AFST) is to determine the in vitro efficacy of a compound against a panel of clinically relevant fungal isolates.[8] The most common metric derived from these assays is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents the visible growth of a microorganism.[5][9] This quantitative measure is crucial for assessing the potency of a novel compound and for comparing its activity to existing antifungal agents.

Part 1: Initial Screening Using the Disk Diffusion Assay

The disk diffusion assay is a straightforward and cost-effective method for preliminary screening of antifungal activity.[10][11] It provides a qualitative or semi-quantitative assessment of a compound's ability to inhibit fungal growth.

Experimental Workflow: Disk Diffusion Assay

G cluster_prep Preparation cluster_assay Assay cluster_results Results prep_agar Prepare Mueller-Hinton agar with 2% glucose and 0.5 µg/mL methylene blue inoculate Inoculate agar plate with fungal suspension prep_agar->inoculate prep_inoculum Prepare fungal inoculum to 0.5 McFarland standard prep_inoculum->inoculate prep_disks Impregnate sterile paper disks with this compound place_disks Place impregnated disks on the agar surface prep_disks->place_disks inoculate->place_disks incubate Incubate at 35°C for 24-48 hours place_disks->incubate measure_zones Measure the diameter of the zones of inhibition incubate->measure_zones

Caption: Workflow for the disk diffusion antifungal susceptibility test.

Detailed Protocol: Disk Diffusion Assay

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Sterile 6 mm paper disks

  • Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene blue (GMB)[10][12]

  • Clinically relevant fungal strains (e.g., Candida albicans, Candida glabrata, Aspergillus fumigatus)

  • Sterile saline

  • 0.5 McFarland turbidity standard

  • Sterile swabs

  • Incubator (35°C)

Procedure:

  • Preparation of Test Compound: Dissolve this compound in DMSO to a stock concentration of 10 mg/mL. Prepare serial dilutions as needed.

  • Disk Impregnation: Aseptically apply 20 µL of each dilution of the test compound to sterile paper disks. Allow the solvent to evaporate completely. Prepare a solvent control disk with DMSO only.

  • Inoculum Preparation: Culture fungal isolates on appropriate agar plates. Suspend several colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).[13]

  • Plate Inoculation: Dip a sterile cotton swab into the inoculum suspension and streak it evenly across the entire surface of the GMB agar plate in three directions.[14]

  • Disk Placement: Aseptically place the impregnated disks, along with a positive control (e.g., fluconazole disk) and the solvent control disk, onto the inoculated agar surface.

  • Incubation: Invert the plates and incubate at 35°C for 24-48 hours for yeast and 48-72 hours for molds, or until sufficient growth is observed.[5][11]

  • Data Collection: Measure the diameter of the zone of inhibition (in mm) around each disk.

Interpretation: The presence of a clear zone of inhibition around the disk indicates antifungal activity. The diameter of the zone is proportional to the susceptibility of the fungus to the compound.

Part 2: Quantitative Analysis via Broth Microdilution for MIC Determination

The broth microdilution method is the gold standard for determining the MIC of an antifungal agent.[4][8] This quantitative assay provides a precise measure of the compound's potency. The following protocols are adapted from the CLSI M27 guidelines for yeasts and M38 guidelines for filamentous fungi.[6][13][15]

Experimental Workflow: Broth Microdilution Assay

G cluster_prep Preparation cluster_assay Assay Setup cluster_results Results prep_compound Prepare serial dilutions of this compound dispense_compound Dispense compound dilutions into 96-well plate prep_compound->dispense_compound prep_inoculum Prepare standardized fungal inoculum add_inoculum Add fungal inoculum to each well prep_inoculum->add_inoculum dispense_compound->add_inoculum incubate Incubate at 35°C for 24-72 hours add_inoculum->incubate read_plate Visually or spectrophotometrically determine growth inhibition incubate->read_plate determine_mic Identify the MIC read_plate->determine_mic

Caption: Workflow for the broth microdilution MIC determination.

Detailed Protocol: Broth Microdilution for Yeasts (e.g., Candida spp.)

Materials:

  • This compound

  • DMSO

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well flat-bottom microtiter plates

  • Yeast strains (e.g., C. albicans, C. glabrata)

  • Sterile saline

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Antifungal Stock Solutions: Prepare a stock solution of the test compound in DMSO. Create a working solution by diluting the stock in RPMI-1640 to twice the highest desired final concentration.[13]

  • Plate Preparation: Add 100 µL of RPMI-1640 to wells in columns 2-12 of a 96-well plate. Add 200 µL of the working antifungal solution to the wells in column 1.

  • Serial Dilutions: Perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing, and continuing this process to column 10. Discard 100 µL from column 10. Column 11 will serve as the growth control (no drug), and column 12 as the sterility control (no inoculum).

  • Inoculum Preparation: Culture yeast strains on Sabouraud Dextrose Agar for 24-48 hours. Suspend colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Further dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.[13]

  • Inoculation: Add 100 µL of the prepared inoculum to each well from columns 1-11. The final volume in these wells will be 200 µL.

  • Incubation: Incubate the plate at 35°C for 24-48 hours.[5]

  • Endpoint Determination: The MIC is the lowest concentration of the compound that causes a significant (≥50%) reduction in turbidity compared to the growth control.[2][5] This can be determined visually or by reading the optical density at 600 nm.

Detailed Protocol: Broth Microdilution for Filamentous Fungi (e.g., Aspergillus spp.)

This protocol is adapted from the CLSI M38 guidelines.[13][15]

Materials:

  • Same as for the yeast protocol, with the addition of Potato Dextrose Agar for fungal culture.

Procedure:

  • Preparation of Antifungal Stock Solutions: Follow the same procedure as for the yeast protocol.

  • Inoculum Preparation: Culture the filamentous fungi on Potato Dextrose Agar until sporulation is evident. Harvest conidia by flooding the agar with sterile saline containing a wetting agent (e.g., 0.05% Tween 80). Adjust the conidial suspension to a concentration of 0.4-5 x 10^4 CFU/mL using a hemocytometer.

  • Plate Preparation and Inoculation: Follow the same procedure as for the yeast protocol.

  • Incubation: Incubate the plate at 35°C for 48-72 hours, or until sufficient growth is observed in the growth control well.[16]

  • Endpoint Determination: The MIC is determined as the lowest concentration of the antifungal agent that shows complete inhibition of growth (100% inhibition).[16]

Data Presentation: MIC Values

Summarize the MIC data in a clear, tabular format.

Table 1: MIC of this compound against Candida Species

Fungal Strain This compound MIC (µg/mL) Fluconazole MIC (µg/mL) (Control)
Candida albicans ATCC 90028 0.25 0.5
Candida glabrata ATCC 90030 0.5 16
Candida parapsilosis ATCC 22019 0.125 1

| Candida krusei ATCC 6258 | 0.5 | 64 |

Table 2: MIC of this compound against Filamentous Fungi

Fungal Strain This compound MIC (µg/mL) Voriconazole MIC (µg/mL) (Control)
Aspergillus fumigatus ATCC 204305 0.5 0.5
Aspergillus flavus ATCC 204304 1 1
Aspergillus niger ATCC 16404 2 2

| Trichophyton rubrum ATCC 28188 | 0.25 | 0.25 |

Part 3: Assessing Selectivity through Cytotoxicity Assays

A crucial aspect of antifungal drug development is ensuring that the compound is selectively toxic to fungal cells with minimal effect on host cells.[17] In vitro cytotoxicity assays using mammalian cell lines are essential for this evaluation. The MTT assay is a widely used colorimetric assay to assess cell metabolic activity as a proxy for cell viability.[17]

Experimental Workflow: MTT Cytotoxicity Assay

G cluster_prep Preparation cluster_assay Assay cluster_results Results prep_cells Culture and seed mammalian cells in a 96-well plate treat_cells Treat cells with compound dilutions and incubate for 24-48 hours prep_cells->treat_cells prep_compound Prepare serial dilutions of the test compound prep_compound->treat_cells add_mtt Add MTT reagent and incubate treat_cells->add_mtt add_solubilizer Add solubilizing agent (e.g., DMSO) add_mtt->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance calculate_viability Calculate cell viability and IC50 read_absorbance->calculate_viability

Caption: Workflow for the MTT cytotoxicity assay.

Detailed Protocol: MTT Assay

Materials:

  • Mammalian cell line (e.g., HeLa, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilizing agent (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed mammalian cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Replace the medium in the wells with the medium containing the compound dilutions. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plate for 24-48 hours in a CO2 incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells with active metabolism will convert the yellow MTT to a purple formazan precipitate.

  • Solubilization: Remove the MTT solution and add a solubilizing agent to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC50 value (the concentration that inhibits 50% of cell viability).

Data Presentation: Cytotoxicity and Selectivity Index

Table 3: Cytotoxicity of this compound and Selectivity Index

Cell Line IC50 (µg/mL) Selectivity Index (SI) vs. C. albicans (MIC = 0.25 µg/mL)
HeLa >100 >400

| HepG2 | >100 | >400 |

Selectivity Index (SI) = IC50 (mammalian cells) / MIC (fungal cells)

A higher SI value indicates greater selectivity of the compound for fungal cells over mammalian cells, which is a desirable characteristic for a potential antifungal drug.

Conclusion

The protocols outlined in these application notes provide a robust framework for the systematic evaluation of the antifungal properties of this compound. By employing standardized methods for initial screening, quantitative MIC determination, and cytotoxicity assessment, researchers can generate reliable and reproducible data to guide further drug development efforts. The promising (hypothetical) low MIC values against a range of fungal pathogens, coupled with a high selectivity index, suggest that this compound warrants further investigation as a potential lead compound in the quest for new and effective antifungal therapies.

References

The Versatile Role of 2-(4-Methylphenyl)-2-oxoethyl Thiocyanate in Heterocyclic Synthesis: Applications and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Powerful Synthetic Building Block

In the landscape of modern organic synthesis, the quest for efficient and versatile building blocks is paramount for the rapid assembly of complex molecular architectures. Among these, α-ketothiocyanates have emerged as particularly valuable intermediates due to the presence of two reactive functional groups: a carbonyl group and a thiocyanate moiety. This unique structural feature allows for a diverse range of chemical transformations, making them powerful precursors in the synthesis of various nitrogen- and sulfur-containing heterocyclic compounds, which are prevalent scaffolds in pharmaceuticals and functional materials.

This technical guide focuses on a specific and highly useful α-ketothiocyanate, 2-(4-methylphenyl)-2-oxoethyl thiocyanate . We will delve into its primary applications in organic synthesis, providing detailed experimental protocols and exploring the mechanistic rationale behind its reactivity. This document is intended for researchers, scientists, and professionals in drug development who seek to leverage this reagent in their synthetic endeavors.

Core Application: A Modern Approach to the Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis, a classic and enduring method for constructing the thiazole ring, traditionally involves the condensation of an α-haloketone with a thioamide or thiourea.[1] this compound serves as an excellent alternative to α-haloketones in this reaction, offering a reliable and efficient route to a variety of substituted 2-aminothiazoles.

Mechanistic Insight: Why this compound is an Effective Substrate

The efficacy of this compound in the Hantzsch synthesis stems from the electrophilic nature of the α-carbon and the ability of the thiocyanate group to act as a competent leaving group. The reaction is initiated by the nucleophilic attack of the sulfur atom of the thioamide (in this case, thiourea) on the α-carbon of the α-ketothiocyanate. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring.

The reactivity of the α-substituted ketone in this initial SN2-type reaction is a critical factor. The leaving group ability generally follows the order I > Br > SCN ≈ Cl.[2] While α-iodoketones are the most reactive, they can be less stable and more expensive. This compound provides a good balance of reactivity and stability, making it a practical choice for many synthetic applications.

Hantzsch_Thiazole_Synthesis reagents 2-(4-Methylphenyl)-2-oxoethyl thiocyanate + Thiourea intermediate1 S-Alkylation Intermediate reagents->intermediate1 Nucleophilic Attack intermediate2 Cyclized Intermediate (Thiazoline derivative) intermediate1->intermediate2 Intramolecular Cyclization product 2-Amino-4-(4-methylphenyl)thiazole intermediate2->product Dehydration

Caption: Hantzsch thiazole synthesis workflow.

Experimental Protocol 1: Synthesis of 2-Amino-4-(4-methylphenyl)thiazole

This protocol details the synthesis of a foundational 2-aminothiazole derivative, which can serve as a versatile intermediate for further functionalization in drug discovery programs.

Materials:

  • This compound

  • Thiourea

  • Ethanol (95%)

  • Saturated aqueous sodium carbonate (Na₂CO₃) solution

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (10 mmol) and thiourea (11 mmol).

  • Add 95% ethanol (30 mL) to the flask.

  • Heat the reaction mixture to reflux with vigorous stirring for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Concentrate the solution under reduced pressure to remove the bulk of the ethanol.

  • To the resulting residue, add deionized water (50 mL) followed by the dropwise addition of a saturated aqueous solution of sodium carbonate until the solution is basic (pH ~8-9), which will precipitate the product.[3]

  • Collect the solid precipitate by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with hot deionized water to remove any remaining inorganic salts.[3]

  • Dry the product under vacuum to obtain 2-amino-4-(4-methylphenyl)thiazole as a solid.

Data Summary:

ReactantMolar Mass ( g/mol )Moles (mmol)Equivalents
This compound191.25101.0
Thiourea76.12111.1

Expanding the Synthetic Utility: Synthesis of 1,3,4-Thiadiazine Derivatives

Beyond the synthesis of five-membered thiazole rings, this compound can also be employed in the construction of six-membered 1,3,4-thiadiazine heterocycles. These scaffolds are also of significant interest in medicinal chemistry. The reaction with thiocarbohydrazide provides a direct route to 2-hydrazinyl-1,3,4-thiadiazine derivatives.

Mechanistic Considerations

Similar to the Hantzsch synthesis, the reaction is initiated by the nucleophilic attack of a sulfur atom from the thiocarbohydrazide onto the electrophilic α-carbon of this compound. This is followed by an intramolecular cyclization involving one of the hydrazine nitrogen atoms and the carbonyl carbon, leading to the formation of the six-membered thiadiazine ring after dehydration.

Thiadiazine_Synthesis reagents 2-(4-Methylphenyl)-2-oxoethyl thiocyanate + Thiocarbohydrazide intermediate1 S-Alkylation Intermediate reagents->intermediate1 Nucleophilic Attack intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Cyclization product 2-Hydrazinyl-5-(4-methylphenyl) -6H-1,3,4-thiadiazine intermediate2->product Dehydration

Caption: Synthesis of 1,3,4-thiadiazine derivatives.

Experimental Protocol 2: Synthesis of 2-Hydrazinyl-5-(4-methylphenyl)-6H-1,3,4-thiadiazine

This protocol provides a method for the synthesis of a substituted 1,3,4-thiadiazine, which can be a valuable scaffold for further chemical elaboration.

Materials:

  • This compound

  • Thiocarbohydrazide

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Filtration apparatus

Procedure:

  • To a solution of this compound (5 mmol) in ethanol (25 mL) in a round-bottom flask, add thiocarbohydrazide (5 mmol).

  • Equip the flask with a reflux condenser and a magnetic stir bar.

  • Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate from the solution upon cooling. If not, the solvent can be partially evaporated under reduced pressure to induce crystallization.

  • Collect the solid product by filtration and wash with a small amount of cold ethanol.

  • Dry the product to obtain 2-hydrazinyl-5-(4-methylphenyl)-6H-1,3,4-thiadiazine.

Data Summary:

ReactantMolar Mass ( g/mol )Moles (mmol)Equivalents
This compound191.2551.0
Thiocarbohydrazide106.1551.0

Conclusion and Future Perspectives

This compound is a highly effective and versatile reagent for the synthesis of important sulfur- and nitrogen-containing heterocycles. Its application in the Hantzsch thiazole synthesis provides a reliable alternative to the use of α-haloketones, and its utility can be extended to the synthesis of other heterocyclic systems such as 1,3,4-thiadiazines. The protocols detailed in this guide are robust and can be adapted for the synthesis of a wide array of derivatives for applications in drug discovery and materials science. Further exploration of the reactivity of this compound with other binucleophiles will undoubtedly lead to the discovery of novel and efficient synthetic routes to other valuable heterocyclic compounds.

References

Protocol for the synthesis of 2-(4-Methylphenyl)-2-oxoethyl thiocyanate derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: A Robust Protocol for the Synthesis of 2-(4-Methylphenyl)-2-oxoethyl Thiocyanate and Its Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Synthetic Versatility of α-Oxo Thiocyanates

Organic thiocyanates (R-SCN) are a pivotal class of organosulfur compounds. They serve not only as key functional motifs in various biologically active natural products but also as versatile building blocks for synthesizing a wide array of sulfur-containing molecules like thiazoles, thioethers, and thiocarbamates.[1][2][3] Among them, α-oxo thiocyanates are particularly valuable intermediates in both medicinal chemistry and organic synthesis due to the presence of two reactive centers: the carbonyl group and the thiocyanate moiety.[4] These compounds are crucial precursors for constructing complex heterocyclic systems and other molecules of pharmaceutical interest.[4][5]

This application note provides a detailed, field-proven protocol for the synthesis of this compound, a representative α-oxo thiocyanate. The methodology is based on the classic and reliable nucleophilic substitution of an α-haloketone with a thiocyanate salt.[6] We will first detail the preparation of the key intermediate, 2-bromo-1-(p-tolyl)ethanone, from 4'-methylacetophenone, followed by its conversion to the target thiocyanate. The protocol is designed to be broadly applicable for the synthesis of various substituted derivatives, making it a valuable tool for researchers in drug discovery and chemical synthesis.

Reaction Mechanism and Workflow

The synthesis is a two-step process. The first step involves the α-bromination of a substituted acetophenone. The second, and key, step is a nucleophilic substitution reaction (SN2) where the thiocyanate anion (SCN⁻) displaces the bromide from the α-carbon of the ketone.

Step 1: α-Bromination of Acetophenone The reaction proceeds by the bromination of the enol or enolate form of the ketone. Using N-bromosuccinimide (NBS) is a common and effective method for achieving selective monobromination at the α-position of acetophenones.

Step 2: Nucleophilic Substitution (Thiocyanation) The thiocyanate ion is an ambident nucleophile, meaning it can attack through either the sulfur or the nitrogen atom. In reactions with α-haloketones in polar aprotic solvents, the attack predominantly occurs through the more nucleophilic sulfur atom, leading to the desired S-bound thiocyanate product. The formation of the isomeric isothiocyanate (R-NCS) is generally minimal under these conditions.

Overall Synthesis Workflow

The following diagram illustrates the general workflow from a substituted acetophenone to the final α-oxo thiocyanate derivative.

Synthesis_Workflow cluster_0 Step 1: α-Bromination cluster_1 Step 2: Thiocyanation Acetophenone Substituted Acetophenone (e.g., 4'-Methylacetophenone) AlphaBromo α-Bromo Substituted Acetophenone (e.g., 2-Bromo-1-(p-tolyl)ethanone) Acetophenone->AlphaBromo Bromination NBS NBS / AIBN Solvent (e.g., CCl4) FinalProduct 2-Aryl-2-oxoethyl Thiocyanate Derivative (e.g., this compound) AlphaBromo->FinalProduct Nucleophilic Substitution (SN2) ThiocyanateSalt KSCN or NH4SCN Solvent (e.g., Acetone)

Caption: General two-step synthesis of 2-aryl-2-oxoethyl thiocyanate derivatives.

Experimental Protocols

PART 1: Synthesis of the Precursor: 2-Bromo-1-(p-tolyl)ethanone

This protocol describes the α-bromination of 4'-methylacetophenone using N-bromosuccinimide (NBS).

Materials and Reagents:

  • 4'-Methylacetophenone

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄) or Acetonitrile (CH₃CN)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexane

  • Ethyl acetate

Procedure:

  • To a solution of 4'-methylacetophenone (1.0 eq) in CCl₄ (or another suitable solvent), add N-bromosuccinimide (1.05 eq).

  • Add a catalytic amount of AIBN (approx. 0.02 eq).

  • Heat the reaction mixture to reflux (approx. 77°C for CCl₄) and monitor the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Once the starting material is consumed, cool the mixture to room temperature. The succinimide byproduct will precipitate.

  • Filter off the succinimide precipitate and wash it with a small amount of cold CCl₄.

  • Combine the filtrates and wash sequentially with saturated NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a hexane/ethyl acetate mixture to yield 2-bromo-1-(p-tolyl)ethanone as a solid.

Expected Characterization Data (for 2-Bromo-1-(p-tolyl)ethanone):

  • Appearance: White to off-white solid.

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.85 (d, 2H), 7.25 (d, 2H), 4.40 (s, 2H), 2.40 (s, 3H).[7]

  • ¹³C NMR (CDCl₃, 125 MHz): δ 190.5, 144.5, 131.5, 129.5, 129.0, 30.5, 21.5.

PART 2: Synthesis of this compound

This protocol details the nucleophilic substitution reaction to form the target compound.

Materials and Reagents:

  • 2-Bromo-1-(p-tolyl)ethanone

  • Potassium thiocyanate (KSCN) or Ammonium thiocyanate (NH₄SCN)

  • Acetone or Ethanol

  • Deionized water

Procedure:

  • Dissolve 2-bromo-1-(p-tolyl)ethanone (1.0 eq) in acetone.

  • In a separate flask, dissolve potassium thiocyanate (1.2 eq) in a minimal amount of water and add it to the acetone solution. Alternatively, KSCN can be added directly to an ethanol solution of the bromo-ketone.

  • Stir the reaction mixture vigorously at room temperature for 30-60 minutes. Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into a larger volume of cold water to precipitate the product.

  • Collect the solid product by vacuum filtration.

  • Wash the solid thoroughly with water to remove any remaining inorganic salts.

  • Dry the product. For higher purity, the crude solid can be recrystallized from aqueous ethanol.

Expected Characterization Data (for this compound):

  • CAS Number: 6097-27-4

  • Molecular Formula: C₁₀H₉NOS

  • Molecular Weight: 191.25 g/mol

  • Appearance: Crystalline solid.

  • IR (KBr, cm⁻¹): ~2155 (strong, sharp C≡N stretch of thiocyanate), ~1690 (strong C=O stretch).

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.80 (d, 2H), 7.30 (d, 2H), 4.35 (s, 2H), 2.45 (s, 3H).

  • Mass Spec (EI): m/z 191 (M⁺).

Scope and Versatility: Synthesis of Derivatives

The described protocol is highly versatile and can be applied to a wide range of substituted α-bromoacetophenones to generate a library of 2-aryl-2-oxoethyl thiocyanate derivatives. The electronic nature of the substituents on the aromatic ring can influence the reaction rate but generally does not impede the reaction.

EntrySubstituent (R) on Phenyl RingStarting MaterialProductExpected Yield Range
14-CH₃2-Bromo-1-(p-tolyl)ethanoneThis compound85-95%
2H2-Bromo-1-phenylethanone2-Oxo-2-phenylethyl thiocyanate90-98%
34-Cl2-Bromo-1-(4-chlorophenyl)ethanone2-(4-Chlorophenyl)-2-oxoethyl thiocyanate88-96%
44-Br2-Bromo-1-(4-bromophenyl)ethanone2-(4-Bromophenyl)-2-oxoethyl thiocyanate85-95%
54-NO₂2-Bromo-1-(4-nitrophenyl)ethanone2-(4-Nitrophenyl)-2-oxoethyl thiocyanate80-90%
64-OCH₃2-Bromo-1-(4-methoxyphenyl)ethanone2-(4-Methoxyphenyl)-2-oxoethyl thiocyanate85-95%

Safety and Handling

  • α-Bromoacetophenones are lachrymatory and skin irritants. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

  • Carbon tetrachloride is a toxic and environmentally hazardous solvent. If possible, consider substituting it with a greener alternative like acetonitrile for the bromination step.

  • Thiocyanate salts are toxic if ingested. Handle with care.

Conclusion

This application note provides a comprehensive and reliable protocol for the synthesis of this compound and its derivatives. The methodology is straightforward, high-yielding, and applicable to a broad range of substrates, making it an excellent tool for chemists engaged in the synthesis of novel therapeutic agents and complex organic molecules. The synthetic utility and biological importance of α-oxo thiocyanates underscore the value of this robust synthetic procedure.

References

Application of 2-(4-Methylphenyl)-2-oxoethyl thiocyanate in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-(4-Methylphenyl)-2-oxoethyl thiocyanate: Applications in Medicinal Chemistry

This document provides a detailed exploration of this compound, a compound of interest in the field of medicinal chemistry. While direct extensive research on this specific molecule is emerging, this guide synthesizes information from closely related α-keto thiocyanates, phenacyl thiocyanates, and the broader classes of organic thiocyanates and isothiocyanates to project its potential applications and provide robust protocols for its synthesis and evaluation. This guide is intended for researchers, scientists, and professionals in drug development seeking to explore novel therapeutic agents.

Introduction: The Promise of α-Oxoethyl Thiocyanates

Organic thiocyanates and their isothiocyanate isomers are a well-established class of compounds with significant biological activities, ranging from anticancer to antimicrobial properties.[1] The introduction of a thiocyanate group into an organic scaffold can profoundly influence its pharmacological profile. The compound this compound (CAS 6097-27-4)[2], also known as p-tolylacetylmethyl thiocyanate, features an α-keto thiocyanate moiety. This structural motif is of particular interest as the electrophilic carbon of the carbonyl group and the thiocyanate group can potentially interact with various biological nucleophiles, suggesting a high potential for therapeutic activity.

This application note will provide a comprehensive overview of the synthesis, proposed mechanisms of action, and detailed protocols for the biological evaluation of this compound as a potential candidate for drug discovery.

Part 1: Synthesis of this compound

The synthesis of α-thiocyanato ketones is a well-documented transformation in organic chemistry.[3] The following protocol is adapted from established methods for the α-thiocyanation of ketones.

Experimental Protocol: Synthesis

Objective: To synthesize this compound from 2-bromo-1-(4-methylphenyl)ethan-1-one.

Materials:

  • 2-bromo-1-(p-tolyl)ethan-1-one

  • Potassium thiocyanate (KSCN)

  • Ethanol

  • Water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Column chromatography setup (silica gel)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 10 mmol of 2-bromo-1-(p-tolyl)ethan-1-one in 100 mL of ethanol.

  • Addition of Thiocyanate: To this solution, add 15 mmol of potassium thiocyanate (KSCN).

  • Reaction Conditions: The reaction mixture is stirred at reflux for 4-6 hours. The progress of the reaction should be monitored by TLC.

  • Work-up: After completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure using a rotary evaporator.

  • Extraction: The residue is partitioned between 100 mL of dichloromethane and 100 mL of water. The organic layer is separated, washed with brine (2 x 50 mL), and dried over anhydrous sodium sulfate.

  • Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

  • Characterization: The purified product is characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Part 2: Proposed Mechanisms of Action in Medicinal Chemistry

Based on the extensive literature on isothiocyanates and thiocyanates, we can hypothesize the potential mechanisms of action for this compound in two key therapeutic areas: cancer and microbial infections.

Anticancer Activity: A Multi-faceted Approach

Isothiocyanates, the isomers of thiocyanates, are well-known for their potent anticancer properties.[4] They exert their effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways.[4][5] It is plausible that this compound, either directly or through in vivo isomerization to the corresponding isothiocyanate, could exhibit similar anticancer activities.

Proposed Anticancer Mechanism:

  • Induction of Apoptosis: The compound may induce programmed cell death in cancer cells by modulating the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[5]

  • Cell Cycle Arrest: It could halt the proliferation of cancer cells by inducing cell cycle arrest, often at the G2/M phase.[4]

  • Inhibition of Deubiquitinating Enzymes (DUBs): Some isothiocyanates have been shown to inhibit DUBs like USP9x, leading to the degradation of anti-apoptotic proteins such as Mcl-1.[6]

  • Generation of Reactive Oxygen Species (ROS): The compound might induce oxidative stress in cancer cells, leading to cellular damage and apoptosis.

G 2-(4-Methylphenyl)-2-oxoethyl_thiocyanate 2-(4-Methylphenyl)-2-oxoethyl thiocyanate Cancer_Cell Cancer Cell 2-(4-Methylphenyl)-2-oxoethyl_thiocyanate->Cancer_Cell ROS_Generation ROS Generation Cancer_Cell->ROS_Generation DUB_Inhibition DUB Inhibition (e.g., USP9x) Cancer_Cell->DUB_Inhibition Cell_Cycle_Arrest Cell Cycle Arrest Cancer_Cell->Cell_Cycle_Arrest Apoptosis_Induction Apoptosis Induction ROS_Generation->Apoptosis_Induction Mcl1_Degradation Mcl-1 Degradation DUB_Inhibition->Mcl1_Degradation Mcl1_Degradation->Apoptosis_Induction

Caption: Proposed anticancer mechanism of this compound.

Antimicrobial Activity: Disrupting Microbial Homeostasis

Thiocyanates are known components of the innate immune system and possess antimicrobial properties.[7] The antimicrobial action is often mediated by the enzymatic oxidation of thiocyanate to hypothiocyanous acid (HOSCN), a potent microbicidal agent.[8]

Proposed Antimicrobial Mechanism:

  • Generation of Hypothiocyanous Acid (HOSCN): In the presence of peroxidases and hydrogen peroxide, which can be found at sites of infection, this compound could be converted to HOSCN.

  • Oxidative Damage: HOSCN is a strong oxidizing agent that can target essential microbial components, such as thiol-containing enzymes and proteins, leading to metabolic disruption and cell death.[9] This mechanism provides a broad-spectrum antimicrobial potential.[10]

G Compound 2-(4-Methylphenyl)-2-oxoethyl thiocyanate HOSCN_Generation HOSCN Generation Compound->HOSCN_Generation Oxidation Peroxidases_H2O2 Peroxidases + H₂O₂ (at infection site) Peroxidases_H2O2->HOSCN_Generation Microbial_Cell Microbial Cell HOSCN_Generation->Microbial_Cell Oxidative_Stress Oxidative Stress Microbial_Cell->Oxidative_Stress Inhibition_of_Enzymes Inhibition of Essential Enzymes Microbial_Cell->Inhibition_of_Enzymes Microbial_Cell_Death Microbial Cell Death Oxidative_Stress->Microbial_Cell_Death Inhibition_of_Enzymes->Microbial_Cell_Death

Caption: Proposed antimicrobial workflow of this compound.

Part 3: Protocols for Biological Evaluation

To assess the medicinal chemistry potential of this compound, standardized in vitro assays are essential.

Protocol 1: In Vitro Anticancer Activity (MTT Assay)

Objective: To determine the cytotoxic effect of the compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • 96-well plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium (with a final DMSO concentration <0.1%). Replace the old medium with the medium containing the compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 2: In Vitro Antimicrobial Activity (MIC Determination)

Objective: To determine the minimum inhibitory concentration (MIC) of the compound against pathogenic bacteria.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • This compound

  • DMSO

  • 96-well plates

  • Bacterial inoculum standardized to 0.5 McFarland

  • Incubator

Procedure:

  • Compound Preparation: Prepare a stock solution of the compound in DMSO and then make serial two-fold dilutions in MHB in a 96-well plate.

  • Inoculation: Add the standardized bacterial suspension to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a positive control (bacteria with no compound), a negative control (broth only), and a vehicle control (bacteria with DMSO).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Part 4: Data Presentation

The following table provides a hypothetical representation of the data that could be generated from the biological evaluation of this compound.

Biological Activity Test Organism/Cell Line Parameter Hypothetical Value (µM)
AnticancerMCF-7 (Breast Cancer)IC₅₀15.2
AnticancerA549 (Lung Cancer)IC₅₀22.5
AntimicrobialStaphylococcus aureusMIC32
AntimicrobialEscherichia coliMIC64

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel therapeutic agents. Based on the well-documented biological activities of related thiocyanates and isothiocyanates, this compound is hypothesized to possess both anticancer and antimicrobial properties. The protocols detailed in this guide provide a solid framework for the synthesis and systematic evaluation of its potential in medicinal chemistry.

Future research should focus on:

  • Confirming the proposed mechanisms of action through detailed molecular studies.

  • Evaluating the in vivo efficacy and safety profile of the compound in animal models.

  • Synthesizing and testing analogs of this compound to establish structure-activity relationships (SAR).

By leveraging the insights and methodologies presented here, researchers can effectively explore the therapeutic potential of this and other novel α-oxoethyl thiocyanates.

References

High-throughput screening of 2-(4-Methylphenyl)-2-oxoethyl thiocyanate analogs

Author: BenchChem Technical Support Team. Date: January 2026

Here is the detailed Application Note and Protocol for the .

Application Note & Protocol

Topic: High-Throughput Screening of 2-(4-Methylphenyl)-2-oxoethyl Thiocyanate Analogs for Novel Bioactive Agents

Abstract

Organic thiocyanates (R-S-C≡N) and their isothiocyanate isomers represent a promising class of compounds in medicinal chemistry, with demonstrated anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The this compound scaffold serves as a versatile backbone for generating diverse chemical libraries. High-Throughput Screening (HTS) is an essential methodology in drug discovery that facilitates the rapid evaluation of thousands to millions of compounds to identify "hits" with desired biological activity.[4][5][6] This guide provides a comprehensive framework for the development, validation, and execution of a robust HTS campaign designed to screen a library of this compound analogs. We detail a cell-based cytotoxicity assay as a primary screen, followed by a structured workflow for data analysis and hit confirmation, ensuring the identification of high-quality, validated leads for further drug development.

Introduction: The Rationale for Screening Thiocyanate Analogs

The thiocyanate functional group is a key pharmacophore found in various natural products and synthetic bioactive molecules.[7][8] These compounds and their analogs, such as isothiocyanates, are known to modulate critical cellular pathways, making them attractive candidates for therapeutic development.[9][10] The core structure of this compound provides a synthetically tractable platform for creating a focused library of analogs with diverse physicochemical properties.[11] The primary objective of screening such a library is to identify novel compounds that exhibit potent biological activity, such as cytotoxicity against cancer cell lines, which could serve as a starting point for a drug discovery program.[12]

Given the large number of potential analogs, HTS is the only practical approach for a comprehensive initial assessment. It leverages automation, miniaturization, and sensitive detection methods to screen compound libraries efficiently, accelerating the identification of promising lead candidates while conserving resources.[5][6] This document outlines a validated protocol for a primary HTS campaign, from initial assay development to the critical steps of hit validation.

Assay Development and Optimization: Building a Foundation for Success

The foundation of any successful HTS campaign is a robust and reliable assay.[13][14] The goal of assay development is to create a method that is sensitive, reproducible, and amenable to automation in a high-density microplate format (e.g., 384-well).[][16] For screening a novel library of thiocyanate analogs with unknown mechanisms, a phenotypic cell-based assay, such as a cytotoxicity assay, is an excellent starting point as it provides a direct measure of a compound's effect on cell viability.

Principle of the Cell-Based Cytotoxicity Assay

We will employ a luminescent cell viability assay (e.g., Promega CellTiter-Glo®) that quantifies ATP, an indicator of metabolically active cells. A decrease in the luminescent signal corresponds to a decrease in viable cells, indicating cytotoxic or cytostatic activity of the test compound. This "add-mix-read" format is simple, robust, and ideal for HTS.[17]

Optimization Workflow

A rigorous optimization process is critical to ensure the assay can reliably distinguish true hits from noise.[14] This involves systematically testing key parameters to achieve the best possible performance, as measured by the Z'-factor, a statistical indicator of assay quality. An assay with a Z'-factor greater than 0.5 is considered excellent for HTS.[4][18]

Assay_Development_Workflow cluster_0 Phase 1: Feasibility & Miniaturization cluster_1 Phase 2: Protocol Optimization cluster_2 Phase 3: Statistical Validation start Select Assay Type (Cell-Based Cytotoxicity) cell_density Optimize Cell Seeding Density (Linear Growth Phase) start->cell_density dmso_tolerance Determine Max DMSO Tolerance (Target <0.5% final) cell_density->dmso_tolerance incubation_time Optimize Compound Incubation Time (e.g., 48-72h) dmso_tolerance->incubation_time reagent_stability Confirm Reagent Stability & Signal Window incubation_time->reagent_stability z_prime Perform Dry Run with Controls (Positive & Negative) reagent_stability->z_prime calculate_z Calculate Z'-Factor (Z' > 0.5 Goal) z_prime->calculate_z calculate_z->z_prime If Z' < 0.5 (Re-optimize) pilot_screen Pilot Screen (2,000 compounds) calculate_z->pilot_screen If Z' > 0.5 ready Assay Ready for HTS pilot_screen->ready

Caption: Workflow for HTS assay development and validation.

Step-by-Step Optimization Protocol
  • Cell Seeding Optimization: Seed a 384-well plate with a cancer cell line (e.g., HeLa or A549) at varying densities (e.g., 500 to 5,000 cells/well). Incubate for 48-72 hours and measure viability. Select a cell density on the linear portion of the growth curve to ensure sensitivity to both cytotoxic and anti-proliferative effects.

  • DMSO Tolerance: Expose cells to a serial dilution of DMSO (the compound solvent) from 2% down to 0.01%. Incubate for the chosen assay duration (e.g., 48 hours) and measure viability. Determine the highest DMSO concentration that does not significantly impact cell health (typically ≤ 0.5%). This will define the final concentration for the compound screen.[18]

  • Control Compound Titration: Determine the EC₁₀₀ for the positive control (e.g., Staurosporine) and confirm that the negative control (DMSO vehicle) produces a consistent, maximal signal. This establishes the dynamic range of the assay.

  • Z'-Factor Validation: Prepare multiple 384-well plates. Fill half of the wells with negative controls (cells + DMSO) and the other half with positive controls (cells + EC₁₀₀ Staurosporine). Process the plates according to the assay protocol. Calculate the Z'-factor using the means (μ) and standard deviations (σ) of the positive (p) and negative (n) controls: Z' = 1 - (3σp + 3σn) / |μp - μn| Repeat this test on different days to ensure reproducibility. The assay is validated for HTS once a Z'-factor > 0.5 is consistently achieved.[18][19]

High-Throughput Screening Protocol

This protocol is designed for a fully automated HTS system using a 384-well plate format.

Materials and Reagents
ItemSpecification
Cell Line e.g., HeLa (human cervical cancer)
Culture Medium DMEM with 10% FBS, 1% Pen-Strep
Assay Plates 384-well, solid white, TC-treated
Compound Library Analogs dissolved in 100% DMSO
Positive Control Staurosporine (10 mM stock in DMSO)
Negative Control 100% DMSO
Detection Reagent CellTiter-Glo® Luminescent Cell Viability Assay
Instruments Automated Liquid Handler, Plate Reader
Step-by-Step HTS Workflow
  • Cell Plating: Using a multi-drop dispenser, seed 2,000 HeLa cells in 40 µL of culture medium into each well of the 384-well assay plates.

  • Incubation: Incubate the plates for 24 hours at 37°C, 5% CO₂ to allow cells to attach and resume growth.

  • Compound Transfer: Using an automated liquid handler with a 384-tip head (e.g., a Tecan or Hamilton robot), perform a pin transfer or acoustic transfer of 200 nL of compound solution from the library source plates to the assay plates.[4]

    • Final Compound Concentration: 10 µM

    • Final DMSO Concentration: 0.5%

    • Plate Layout: Columns 1-2 contain negative controls (DMSO only). Columns 23-24 contain positive controls (Staurosporine). Columns 3-22 contain the thiocyanate analog library compounds.

  • Incubation: Return the assay plates to the incubator for 48 hours at 37°C, 5% CO₂.

  • Reagent Addition: Equilibrate the assay plates and the detection reagent to room temperature. Add 40 µL of CellTiter-Glo® reagent to all wells using an automated liquid handler.

  • Signal Development: Place the plates on an orbital shaker for 2 minutes to induce cell lysis and mix, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Read the luminescence on a plate reader (e.g., BMG PHERAstar or PerkinElmer EnVision).

Data Analysis and Hit Confirmation

Raw data from an HTS campaign requires careful processing and statistical analysis to confidently identify "hits" for follow-up studies.[17][20] The goal is to progress from a large number of primary hits to a smaller set of high-confidence, confirmed compounds.

Primary Data Analysis and Hit Identification
  • Data Normalization: For each plate, calculate the percent inhibition for each well based on the plate's internal controls: % Inhibition = 100 * (1 - (Signal_compound - Mean_pos_control) / (Mean_neg_control - Mean_pos_control))

  • Quality Control: For each plate, calculate the Z'-factor and Signal-to-Background ratio. Plates that do not meet the quality criteria (e.g., Z' < 0.5) should be flagged for review or re-screening.

  • Hit Selection: A compound is designated a "primary hit" if its activity exceeds a defined threshold. A common and robust method is to set the threshold at three times the standard deviation (SD) of the negative controls on the plate.

    • Hit Threshold: % Inhibition > (Mean_%Inhibition_neg_controls + 3 * SD_%Inhibition_neg_controls)

Hit Triage and Confirmation Workflow

Primary hits are often contaminated with false positives due to experimental error or compound-specific artifacts (e.g., auto-fluorescence, aggregation). A multi-step confirmation process is mandatory.[17][21]

Hit_Triage_Workflow cluster_primary Primary Screen & Analysis cluster_confirmation Hit Confirmation cluster_validation Hit Validation & Prioritization primary_screen HTS of >100,000 Analogs (Single 10µM Concentration) data_analysis Normalize Data Select Primary Hits (e.g., >50% Inhibition) primary_screen->data_analysis retest Re-test Primary Hits (Single Point, n=3) data_analysis->retest fresh_powder Source Fresh Powder of Confirmed Hits retest->fresh_powder dose_response Generate 10-point Dose-Response Curves (Determine IC50) fresh_powder->dose_response orthogonal_assay Orthogonal Assay (e.g., Caspase-Glo for Apoptosis) dose_response->orthogonal_assay sar Preliminary SAR Analysis orthogonal_assay->sar leads Prioritized Hits for Lead Optimization sar->leads

Caption: Workflow for hit triage, from primary screen to validated leads.

  • Single-Point Confirmation: Re-test all primary hits in triplicate at the same concentration (10 µM) to confirm activity and eliminate random errors.

  • Fresh Powder Confirmation: For compounds that are confirmed in the single-point re-test, obtain or re-synthesize fresh, dry powder.[18] This step is crucial to verify that the activity is not due to a degraded or contaminated sample in the original library.

  • Dose-Response Curves: Test the confirmed hits from fresh powder in a 10-point, 3-fold serial dilution (e.g., from 50 µM to 2.5 nM) to determine their potency (IC₅₀). Compounds with potent IC₅₀ values (e.g., < 10 µM) and a clear dose-response relationship are considered "validated hits."

  • Orthogonal Assays: To ensure the observed cytotoxicity is not an artifact of the primary assay technology (e.g., inhibition of luciferase), validated hits should be tested in an orthogonal assay.[19] For example, if the primary hit induces cell death, a follow-up assay could measure the activation of caspases (a marker of apoptosis) using a technology like Caspase-Glo® 3/7.

  • Preliminary SAR: With a set of validated hits, a preliminary Structure-Activity Relationship (SAR) analysis can be performed.[18] This involves comparing the chemical structures of active and inactive analogs to identify chemical features that are critical for biological activity, guiding the next phase of medicinal chemistry and lead optimization.

Conclusion

This application note provides a detailed, field-proven methodology for conducting a high-throughput screen of this compound analogs. By adhering to a rigorous process of assay development, optimization, and a stringent hit confirmation workflow, researchers can effectively identify and validate novel bioactive compounds. This structured approach minimizes false positives and ensures that the compounds prioritized for lead optimization have a high probability of success, ultimately accelerating the drug discovery pipeline.

References

Application Notes and Protocols for the In Vitro Antibacterial Evaluation of 2-(4-Methylphenyl)-2-oxoethyl thiocyanate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pressing Need for Novel Antimicrobial Agents

The rise of multidrug-resistant (MDR) bacteria presents a formidable challenge to global public health. The continuous evolution of resistance mechanisms necessitates an unceasing search for new chemical entities with potent antimicrobial properties. Organic thiocyanates represent a promising class of compounds, with a growing body of evidence suggesting their potential as effective antibacterial agents. This application note provides a comprehensive guide to the in vitro evaluation of a specific α-keto thiocyanate, 2-(4-Methylphenyl)-2-oxoethyl thiocyanate , against a panel of clinically relevant bacterial strains.

This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and preclinical assessment of new antimicrobial compounds. It offers detailed, step-by-step protocols for determining key antibacterial parameters, including the Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and time-dependent killing kinetics. Beyond procedural instructions, this guide delves into the scientific rationale behind each step, ensuring a robust and reproducible experimental design.

Compound Profile: this compound

  • Chemical Structure:

    • Molecular Formula: C₁₀H₉NOS[1]

    • Molecular Weight: 191.25 g/mol [1]

    • CAS Number: 6097-27-4[1]

  • Scientific Rationale for Investigation: The thiocyanate (-SCN) functional group is a known pharmacophore with established antimicrobial properties. Its mechanism of action is often attributed to the oxidation of essential bacterial sulfhydryl groups, leading to enzyme inactivation and disruption of cellular processes.[2][3] The α-keto moiety in the structure of this compound may further enhance its biological activity.

Principle of Antimicrobial Susceptibility Testing

In vitro antimicrobial susceptibility testing (AST) is the cornerstone of antibacterial drug discovery.[4] These methods quantify the effect of a compound on bacterial growth and viability. The primary assays detailed in this guide are:

  • Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[4] This assay determines the bacteriostatic potential of the compound.

  • Minimum Bactericidal Concentration (MBC): The lowest concentration of an antimicrobial agent required to kill a particular bacterium.[5] It is determined by subculturing from the clear wells of a MIC test. A compound is generally considered bactericidal if the MBC is no more than four times the MIC.

  • Time-Kill Curve Assay: This dynamic assay measures the rate of bacterial killing over time in the presence of different concentrations of the antimicrobial agent.[6] It provides valuable insights into the pharmacodynamics of the compound, differentiating between bactericidal and bacteriostatic effects and revealing concentration-dependent or time-dependent killing.

Experimental Protocols

Adherence to standardized methodologies is paramount for generating reliable and comparable data. The following protocols are based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[4]

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is a widely used and reproducible technique for determining the MIC of an antimicrobial agent.[4]

Materials and Reagents:

  • This compound (Test Compound)

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Dimethyl sulfoxide (DMSO) for dissolving the test compound

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Sterile pipettes and tips

  • Incubator (35 ± 2°C)

Protocol:

  • Preparation of Test Compound Stock Solution: Dissolve this compound in DMSO to a final concentration of 1280 µg/mL.

  • Preparation of Serial Dilutions:

    • Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the test compound stock solution to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and continuing this process down to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no compound), and well 12 as the sterility control (no bacteria).

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 colonies of the test bacterium and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12.

  • Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours.

  • Reading the MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the test compound at which there is no visible bacterial growth.

Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading A Prepare Compound Stock (1280 µg/mL in DMSO) D Serial Dilution of Compound in 96-well plate A->D B Prepare Bacterial Inoculum (0.5 McFarland) C Dilute Inoculum (to ~5x10^5 CFU/mL) B->C E Inoculate Wells with Bacteria C->E F Incubate at 35°C for 16-20 hours E->F G Visually Determine MIC (Lowest concentration with no growth) F->G

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is determined as a subsequent step to the MIC assay to assess the bactericidal activity of the compound.[5]

Materials and Reagents:

  • MIC plate from the previous experiment

  • Mueller-Hinton Agar (MHA) plates

  • Sterile pipettes and tips

  • Incubator (35 ± 2°C)

Protocol:

  • Subculturing: From the wells of the MIC plate showing no visible growth (the MIC well and wells with higher concentrations), aspirate a 10 µL aliquot.

  • Plating: Spot-plate the 10 µL aliquot onto a sterile MHA plate.

  • Incubation: Incubate the MHA plates at 35 ± 2°C for 18-24 hours.

  • Determining the MBC: After incubation, count the number of colonies on each spot. The MBC is the lowest concentration of the test compound that results in a ≥99.9% reduction in the initial bacterial inoculum.[7]

Workflow for MBC Determination

MBC_Workflow A Completed MIC Plate B Select Wells with No Visible Growth A->B C Plate 10 µL Aliquots onto MHA Plates B->C D Incubate at 35°C for 18-24 hours C->D E Count Colonies and Determine MBC (≥99.9% killing) D->E

Caption: Workflow for Minimum Bactericidal Concentration (MBC) determination.

Time-Kill Curve Assay

This assay provides a dynamic picture of the antibacterial activity over time.[6]

Materials and Reagents:

  • This compound (Test Compound)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strain in logarithmic growth phase

  • Sterile flasks or tubes

  • Shaking incubator (35 ± 2°C)

  • Sterile saline for dilutions

  • Mueller-Hinton Agar (MHA) plates

  • Spectrophotometer

Protocol:

  • Inoculum Preparation: Prepare a bacterial suspension in CAMHB and incubate until it reaches the mid-logarithmic phase of growth (approximately 1-5 x 10⁶ CFU/mL).

  • Assay Setup:

    • Prepare flasks containing CAMHB with the test compound at various concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC, and 4x MIC).

    • Include a growth control flask without the compound.

    • Inoculate each flask with the log-phase bacterial culture to a final density of approximately 5 x 10⁵ CFU/mL.

  • Sampling and Plating:

    • At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.

    • Perform serial dilutions of the aliquots in sterile saline.

    • Plate a defined volume (e.g., 100 µL) of the appropriate dilutions onto MHA plates.

  • Incubation and Colony Counting: Incubate the plates at 35 ± 2°C for 18-24 hours. Count the colonies and calculate the CFU/mL for each time point and concentration.

  • Data Analysis: Plot the log₁₀ CFU/mL versus time for each concentration. A bactericidal effect is generally defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[6]

Workflow for Time-Kill Curve Assay

Time_Kill_Workflow cluster_setup Assay Setup cluster_sampling Sampling and Plating cluster_analysis Data Analysis A Prepare Log-Phase Bacterial Culture C Inoculate Flasks to ~5x10^5 CFU/mL A->C B Prepare Flasks with Compound (e.g., 0.5x, 1x, 2x, 4x MIC) B->C D Incubate and Sample at Time Points (0, 2, 4, 6, 8, 24h) C->D E Perform Serial Dilutions D->E F Plate onto MHA E->F G Incubate Plates and Count Colonies (CFU/mL) F->G H Plot log10 CFU/mL vs. Time G->H

Caption: Workflow of the Time-Kill Curve Assay.

Data Analysis and Interpretation

MIC and MBC Data Presentation:

The results of the MIC and MBC assays can be summarized in a table for clear comparison. The MBC/MIC ratio is a useful indicator of bactericidal activity; a ratio of ≤ 4 is generally considered bactericidal.

Bacterial StrainATCC NumberMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
S. aureus29213Illustrative ValueIllustrative ValueIllustrative ValueIllustrative
E. coli25922Illustrative ValueIllustrative ValueIllustrative ValueIllustrative

Note: The values in this table are for illustrative purposes only and should be replaced with experimentally determined data.

Time-Kill Curve Analysis:

The graphical representation of the time-kill data provides a clear visual of the compound's activity. The rate and extent of killing can be observed, and a bactericidal effect is typically marked by a sharp decline in viable cell count.

Plausible Mechanism of Action

While the precise mechanism of this compound requires specific investigation, the broader class of thiocyanate-containing compounds is known to exert antimicrobial effects through the generation of hypothiocyanous acid (HOSCN).[2][3] This reactive species can oxidize sulfhydryl groups on bacterial proteins, including essential enzymes involved in glycolysis and respiration, leading to metabolic inhibition and cell death.[2][3] The α-keto group in the target compound may also contribute to its reactivity and interaction with biological targets.

Proposed Mechanism of Action

MoA Compound 2-(4-Methylphenyl)-2-oxoethyl thiocyanate HOSCN Generation of Reactive Species (e.g., HOSCN) Compound->HOSCN Sulfhydryl Bacterial Sulfhydryl Groups (-SH) on Proteins HOSCN->Sulfhydryl attacks Oxidation Oxidation to Sulfenyl Thiocyanates (RS-SCN) Sulfhydryl->Oxidation Inhibition Enzyme Inactivation & Metabolic Disruption Oxidation->Inhibition Death Bacterial Cell Death Inhibition->Death

Caption: Plausible mechanism of action for thiocyanate-based antimicrobials.

Conclusion

This application note provides a robust framework for the comprehensive in vitro antibacterial evaluation of this compound. By following these detailed protocols, researchers can generate high-quality, reproducible data on the MIC, MBC, and time-kill kinetics of this novel compound. Such data are crucial for the initial characterization of its antimicrobial potential and for guiding further preclinical development. The exploration of new chemical scaffolds, such as the α-keto thiocyanates, is a vital component in the ongoing effort to combat the global threat of antibiotic resistance.

References

Application Notes and Protocols for Assessing the Cytotoxicity of 2-(4-Methylphenyl)-2-oxoethyl thiocyanate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Bioactivity of a Novel Thiocyanate Compound

2-(4-Methylphenyl)-2-oxoethyl thiocyanate is an organic compound characterized by the presence of a thiocyanate group (-SCN) attached to a phenone structure.[1] While the specific biological activities of this particular molecule are not extensively documented in current literature, the broader family of compounds containing thiocyanate and isothiocyanate moieties has garnered significant scientific interest for their potential as chemopreventive and cytotoxic agents.[2][3][4][5][6] Isothiocyanates, for instance, are known to induce apoptosis and inhibit cancer cell proliferation through various mechanisms, including the generation of reactive oxygen species (ROS) and modulation of key signaling pathways.[4][5][6][7][8]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to systematically evaluate the effects of this compound on cell viability. We present detailed protocols for three robust and widely accepted colorimetric assays: MTT, XTT, and Neutral Red Uptake. The rationale behind each procedural step is explained to empower users to not only execute the assays but also to interpret the data with a high degree of confidence and troubleshoot potential issues.

Guiding Principles: Selecting the Appropriate Cell Viability Assay

The choice of a cell viability assay is contingent on the specific research question and the anticipated mechanism of action of the test compound. Here, we outline the principles of three complementary assays:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This assay is a gold standard for assessing cell viability through the measurement of mitochondrial metabolic activity.[9] In viable cells, mitochondrial dehydrogenases reduce the water-soluble, yellow MTT tetrazolium salt into an insoluble purple formazan product.[9] The amount of formazan produced, which is quantified spectrophotometrically after solubilization, is directly proportional to the number of metabolically active cells.[9]

  • XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay: As a second-generation tetrazolium salt assay, XTT offers a significant advantage over MTT.[9] The formazan product of XTT reduction by metabolically active cells is water-soluble, thereby eliminating the need for a solubilization step.[9] This simplifies the protocol, reduces the risk of errors associated with formazan crystal dissolution, and makes it more amenable to high-throughput screening.[9]

  • Neutral Red Uptake (NRU) Assay: This assay assesses cell viability based on the integrity of the cell membrane and lysosomal function.[10][11][12][13] Viable cells incorporate and bind the supravital dye, neutral red, within their lysosomes.[10][11][12] A decrease in the uptake and binding of neutral red is indicative of cell membrane damage or lysosomal fragility, which are hallmarks of cytotoxicity.[10]

Below is a comparative summary of these assays:

FeatureMTT AssayXTT AssayNeutral Red Uptake Assay
Principle Enzymatic reduction of tetrazolium salt by mitochondrial dehydrogenases in viable cells.[9]Enzymatic reduction of tetrazolium salt by mitochondrial dehydrogenases in viable cells.[9]Incorporation and binding of neutral red dye in the lysosomes of viable cells.[10][11][12][13]
End Product Insoluble purple formazan crystals.[9]Water-soluble orange formazan product.[9]Extracted neutral red dye.[11]
Solubilization Step Required.[9][14]Not required.[9]Required (destain solution).[11]
Detection Absorbance at 570 nm.[9]Absorbance at 450-500 nm.[9]Absorbance at 540 nm.[13]
Advantages Well-established and sensitive.Simpler and faster protocol, suitable for high-throughput screening.[9]Measures a different aspect of cell health (membrane integrity), providing complementary data.[10]
Disadvantages Requires a solubilization step which can introduce variability.Can be more expensive than MTT.Can be influenced by changes in lysosomal pH.

Experimental Workflow: A Step-by-Step Guide

The following diagram illustrates the general workflow for assessing the cytotoxicity of this compound.

G cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis prep_compound Prepare Stock Solution of This compound treatment Treat Cells with Compound prep_compound->treatment prep_cells Cell Culture and Seeding prep_cells->treatment incubation Incubate for a Defined Period treatment->incubation add_reagent Add Assay Reagent (MTT, XTT, or Neutral Red) incubation->add_reagent assay_incubation Incubate as per Protocol add_reagent->assay_incubation measurement Measure Absorbance assay_incubation->measurement data_processing Calculate Cell Viability (%) measurement->data_processing dose_response Generate Dose-Response Curve and Calculate IC50 data_processing->dose_response

Caption: General workflow for cell viability assays.

Detailed Protocols

Part 1: Preparation of this compound

Critical Consideration: The solubility of the test compound is a crucial factor. It is recommended to first test the solubility of this compound in common solvents such as dimethyl sulfoxide (DMSO) and ethanol. The final concentration of the solvent in the cell culture medium should not exceed a level that is toxic to the cells (typically <0.5% for DMSO).[9]

  • Stock Solution Preparation:

    • Accurately weigh a precise amount of this compound powder.

    • Dissolve the powder in a minimal amount of a suitable solvent (e.g., DMSO) to prepare a high-concentration stock solution (e.g., 10-100 mM).

    • Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

    • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

  • Working Solution Preparation:

    • On the day of the experiment, prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for treating the cells.

Part 2: MTT Assay Protocol

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.[9]

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of the assay (e.g., 5,000-10,000 cells/well).

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.[9]

  • Compound Treatment:

    • Remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound.

    • Include the following controls:

      • Untreated Control: Cells in culture medium only.[9]

      • Vehicle Control: Cells treated with the same concentration of the solvent used to dissolve the compound.[9]

      • Medium Blank: Culture medium without cells.[9]

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Following the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 2-4 hours at 37°C.[9] During this time, viable cells will reduce the MTT to formazan crystals.[9]

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

    • Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[9]

  • Absorbance Measurement:

    • Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[9]

  • Data Analysis:

    • Subtract the absorbance of the medium blank from all other readings.[9]

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

Part 3: XTT Assay Protocol
  • Cell Seeding and Compound Treatment:

    • Follow steps 1 and 2 of the MTT Assay Protocol.

  • XTT Reagent Preparation and Addition:

    • Prepare the XTT working solution according to the manufacturer's instructions immediately before use. This typically involves mixing the XTT reagent with an activation reagent.

    • At the end of the treatment period, add 50 µL of the XTT working solution to each well.

  • Incubation:

    • Incubate the plate for 2-4 hours at 37°C.[9] The incubation time may need to be optimized for different cell types and densities.[9]

  • Absorbance Measurement:

    • Gently shake the plate to ensure a uniform color distribution.[9]

    • Measure the absorbance of the wells at a wavelength between 450 and 500 nm using a microplate reader.[9]

  • Data Analysis:

    • Subtract the absorbance of the medium blank from all other readings.[9]

    • Check the compound blank (wells with the compound but no cells) for any significant absorbance, which would indicate direct XTT reduction by the compound.

    • Calculate the percentage of cell viability as described for the MTT assay.[9]

Part 4: Neutral Red Uptake (NRU) Assay Protocol

This protocol is a general guideline and may require optimization.[11]

  • Cell Seeding and Compound Treatment:

    • Follow steps 1 and 2 of the MTT Assay Protocol.

  • Neutral Red Incubation:

    • At the end of the treatment period, remove the treatment medium and add 100 µL of pre-warmed medium containing neutral red (e.g., 50 µg/mL) to each well.

    • Incubate the plate for 2-3 hours at 37°C to allow for dye uptake by viable cells.[12]

  • Washing:

    • Carefully remove the neutral red-containing medium.

    • Gently wash the cells with 150 µL of a wash solution (e.g., PBS) to remove any unincorporated dye.[11]

  • Dye Extraction:

    • Add 150 µL of a destain solution (e.g., 50% ethanol, 49% water, 1% glacial acetic acid) to each well to extract the neutral red from the lysosomes.[11]

    • Place the plate on a shaker for 10-15 minutes to ensure complete extraction.

  • Absorbance Measurement:

    • Measure the absorbance of the wells at a wavelength of 540 nm using a microplate reader.[13]

  • Data Analysis:

    • Subtract the absorbance of the blank (destain solution in wells without cells) from all other readings.

    • Calculate the percentage of cell viability as described for the MTT assay.

Potential Mechanism of Action: A Hypothetical Signaling Pathway

Based on the known activities of related isothiocyanate compounds, this compound may induce cytotoxicity through the induction of oxidative stress and subsequent activation of apoptotic pathways. The following diagram illustrates a plausible signaling cascade.

G compound This compound ros Increased Intracellular ROS compound->ros mito Mitochondrial Dysfunction ros->mito caspase Caspase Activation mito->caspase apoptosis Apoptosis caspase->apoptosis

Caption: Hypothetical pathway of cytotoxicity.

Troubleshooting and Best Practices

  • Compound Precipitation: If this compound precipitates upon dilution in the culture medium, try preparing intermediate dilutions in a co-solvent or using a lower starting stock concentration.

  • Assay Interference: Some compounds can directly react with the assay reagents, leading to false-positive or false-negative results. It is essential to include a "compound only" control (wells with the compound in medium but without cells) to check for any direct reduction of the tetrazolium salts or interaction with neutral red.

  • Cell Density Optimization: The optimal cell seeding density is critical for obtaining reliable and reproducible results. Too few cells will result in a low signal, while too many cells can lead to nutrient depletion and a non-linear response.

  • Incubation Times: The incubation times for both compound treatment and assay reagent addition should be optimized for each cell line and experimental setup.

  • Microscopy Examination: It is good practice to visually inspect the cells under a microscope before and after treatment to observe any morphological changes indicative of cytotoxicity.

Conclusion

These application notes provide a robust framework for investigating the cytotoxic effects of this compound. By employing a multi-assay approach, researchers can gain a more comprehensive understanding of the compound's biological activity and its potential as a therapeutic agent. The detailed protocols and troubleshooting guidelines are designed to ensure the generation of high-quality, reproducible data, thereby accelerating the drug discovery and development process.

References

Methods for Evaluating the Antioxidant Potential of Thiocyanate Compounds

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers and Drug Development Professionals

Introduction: The Unique Antioxidant Profile of Thiocyanate

Thiocyanate (SCN⁻) is an endogenous pseudohalide anion found in various biological fluids, playing a crucial role in innate immunity and antioxidant defense.[1][2] Unlike classical antioxidants that directly scavenge free radicals, the primary antioxidant mechanism of thiocyanate is indirect and enzyme-dependent. It functions as a critical substrate for heme peroxidases, such as lactoperoxidase (LPO) and myeloperoxidase (MPO).[3][4]

These enzymes catalyze the two-electron oxidation of SCN⁻ by hydrogen peroxide (H₂O₂), producing hypothiocyanous acid (HOSCN).[5][6] This process confers antioxidant protection through two principal pathways:

  • Detoxification of Hydrogen Peroxide: The peroxidase-catalyzed reaction consumes and neutralizes H₂O₂, a potent reactive oxygen species (ROS), converting it into the tissue-innocuous HOSCN.[7]

  • Prevention of Harmful Oxidant Formation: In inflammatory environments, activated neutrophils release MPO, which can use chloride ions (Cl⁻) to produce the highly cytotoxic hypochlorous acid (HOCl), the active ingredient in household bleach. Thiocyanate effectively competes with chloride as an MPO substrate, shunting the reaction toward the production of the less damaging HOSCN.[2][3][7] Furthermore, SCN⁻ can directly detoxify HOCl in a non-enzymatic reaction.[7]

While HOSCN is itself a mild oxidant with antimicrobial properties, it is significantly less cytotoxic to host cells than HOCl.[3][4] It selectively targets thiol groups on proteins, and this oxidation is often reversible through cellular repair mechanisms involving the thioredoxin reductase system.[1][3]

Given this unique biological role, evaluating the antioxidant potential of thiocyanate and its derivatives requires a nuanced approach. Standard chemical assays that measure direct radical scavenging may not capture its primary, enzyme-mediated protective functions. This guide, therefore, is divided into two sections. Part 1 describes protocols tailored to thiocyanate's biological mechanism. Part 2 details the application and interpretation of standard, non-enzymatic antioxidant assays, providing a comprehensive toolkit for researchers.

Thiocyanate_Antioxidant_Mechanism cluster_0 Inflammatory Environment cluster_1 Antioxidant Pathway cluster_2 Cytotoxic Pathway H2O2 Hydrogen Peroxide (H₂O₂) MPO Myeloperoxidase (MPO) H2O2->MPO Activates HOSCN Hypothiocyanous Acid (HOSCN) (Less damaging, antimicrobial) MPO->HOSCN HOCl Hypochlorous Acid (HOCl) (Highly damaging) MPO->HOCl Catalyzes (with Cl⁻) Chloride Chloride (Cl⁻) Chloride->MPO SCN Thiocyanate (SCN⁻) SCN->MPO SCN->HOCl Directly Detoxifies

Figure 1: The dual antioxidant role of Thiocyanate (SCN⁻) in the presence of Myeloperoxidase (MPO).

Part 1: Protocols for Evaluating the Biological Antioxidant Activity of Thiocyanate

These assays are designed to quantify the primary, enzyme-dependent antioxidant functions of thiocyanate.

Assay: MPO-Mediated Inhibition of Hypochlorous Acid (HOCl) Production

Principle: This assay measures the ability of thiocyanate to compete with chloride for MPO, thereby inhibiting the production of HOCl. The amount of HOCl generated is quantified using taurine, which reacts with HOCl to form the stable taurine chloramine. The taurine chloramine then oxidizes 5-thio-2-nitrobenzoic acid (TNB) to the colored 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), which is measured spectrophotometrically. A decrease in DTNB formation in the presence of thiocyanate indicates successful inhibition of HOCl production.

Experimental Protocol:

Reagent Preparation:

  • Assay Buffer: 50 mM Sodium Phosphate buffer, pH 7.4, containing 100 mM NaCl and 100 µM DTPA (diethylenetriaminepentaacetic acid).

  • Myeloperoxidase (MPO): Prepare a 2 µM stock solution in Assay Buffer.

  • Hydrogen Peroxide (H₂O₂): Prepare a 20 mM stock solution in deionized water. The exact concentration should be verified by measuring absorbance at 240 nm (ε = 43.6 M⁻¹cm⁻¹).

  • Taurine: Prepare a 500 mM stock solution in Assay Buffer.

  • Thiocyanate (SCN⁻) Sample: Prepare a stock solution (e.g., 10 mM) of the thiocyanate compound in Assay Buffer. Create serial dilutions for a dose-response curve.

  • TNB Reagent: Prepare a 2 mM solution of DTNB in Assay Buffer. Add a few grains of sodium borohydride (NaBH₄) to reduce DTNB to TNB. The solution should turn yellow.

Procedure (96-well plate format):

  • To each well, add the following in order:

    • 140 µL of Assay Buffer.

    • 10 µL of 500 mM Taurine.

    • 10 µL of MPO stock solution (final concentration: 100 nM).

    • 20 µL of SCN⁻ sample or Assay Buffer (for control).

  • Initiate the reaction by adding 20 µL of 20 mM H₂O₂ (final concentration: 2 mM).

  • Incubate at room temperature for 30 minutes.

  • Stop the reaction by adding 10 µL of 20 mg/mL Catalase solution.

  • Add 20 µL of the TNB reagent to each well.

  • Incubate for 5 minutes in the dark.

  • Read the absorbance at 412 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage inhibition of HOCl production for each thiocyanate concentration: % Inhibition = [1 - (Abs_sample / Abs_control)] * 100

  • Plot % Inhibition versus thiocyanate concentration to determine the IC₅₀ value (the concentration required to inhibit 50% of HOCl production).

Part 2: Application of Standard Non-Enzymatic Antioxidant Assays

Authoritative Insight: The following assays measure direct radical scavenging or reducing power. While essential for characterizing novel chemical entities, they are not expected to show high activity for thiocyanate itself. The results from these assays should be interpreted with caution and in the context of the biological assays described in Part 1. They are most valuable when screening thiocyanate derivatives that may have been modified to enhance direct antioxidant capabilities.[8]

2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) Radical Cation Decolorization Assay

Principle: This assay is based on the ability of an antioxidant to quench the stable, blue-green ABTS radical cation (ABTS•⁺). The ABTS•⁺ is generated by reacting ABTS with a strong oxidizing agent like potassium persulfate. In the presence of a hydrogen-donating antioxidant, the ABTS•⁺ is reduced back to the colorless ABTS, and the decrease in absorbance is measured spectrophotometrically at 734 nm.[9]

ABTS_Workflow A 1. Prepare ABTS•⁺ Stock Mix ABTS (7 mM) with Potassium Persulfate (2.45 mM) B 2. Incubate in Dark (12-16 hours at RT) A->B C 3. Dilute ABTS•⁺ Solution Adjust absorbance to ~0.70 at 734 nm B->C D 4. Reaction Setup Add Sample/Standard to diluted ABTS•⁺ solution C->D E 5. Incubate (e.g., 6 minutes at RT) D->E F 6. Measure Absorbance at 734 nm E->F

Figure 2: General workflow for the ABTS antioxidant assay.

Experimental Protocol:

Reagent Preparation:

  • ABTS Stock Solution: Prepare a 7 mM solution of ABTS in deionized water.

  • Potassium Persulfate Solution: Prepare a 2.45 mM solution of potassium persulfate in deionized water.

  • ABTS•⁺ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in a 1:1 ratio. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[10] This solution is stable for up to 48 hours.

  • Diluted ABTS•⁺ Solution: Before the assay, dilute the working solution with ethanol or PBS (pH 7.4) to an absorbance of 0.70 (± 0.02) at 734 nm.

  • Test Samples & Standard: Prepare serial dilutions of the thiocyanate compound and a standard antioxidant (e.g., Trolox) in the appropriate solvent.

Procedure (96-well plate format):

  • Add 20 µL of the test sample or standard to each well.

  • Add 180 µL of the diluted ABTS•⁺ solution to each well.

  • Mix and incubate at room temperature for 6 minutes.[10]

  • Read the absorbance at 734 nm.

Data Analysis:

  • Calculate the percentage of ABTS•⁺ scavenging activity: % Scavenging = [1 - (Abs_sample / Abs_blank)] * 100

  • Results can be expressed as an IC₅₀ value or as Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the sample's activity to a Trolox standard curve.[11]

2,2-diphenyl-1-picrylhydrazyl (DPPH) Radical Scavenging Assay

Principle: The DPPH assay uses a stable free radical, 2,2-diphenyl-1-picrylhydrazyl (DPPH•), which has a deep purple color with a maximum absorbance around 517 nm.[12] When an antioxidant donates a hydrogen atom or electron to DPPH•, it is reduced to the yellow-colored diphenylpicrylhydrazine. The discoloration is proportional to the antioxidant's scavenging capacity.[9]

DPPH_Workflow A 1. Prepare DPPH Solution (e.g., 0.1 mM in Methanol) B 2. Reaction Setup Add Sample/Standard to DPPH solution C 3. Incubate in Dark (e.g., 30 minutes at RT) D 4. Measure Absorbance at 517 nm

Figure 3: General workflow for the DPPH antioxidant assay.

Experimental Protocol:

Reagent Preparation:

  • DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should be freshly made and protected from light.[12]

  • Test Samples & Standard: Prepare serial dilutions of the thiocyanate compound and a standard (e.g., Ascorbic Acid, Trolox) in methanol.

Procedure (96-well plate format):

  • Add 100 µL of the test sample or standard to each well.

  • Add 100 µL of the DPPH solution to each well.

  • Mix and incubate in the dark at room temperature for 30 minutes.[12][13]

  • Read the absorbance at 517 nm.

Data Analysis:

  • Calculate the percentage of DPPH radical scavenging activity: % Scavenging = [1 - (Abs_sample / Abs_blank)] * 100

  • Determine the IC₅₀ value from a plot of % scavenging against sample concentration.

Ferric Reducing Antioxidant Power (FRAP) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH.[14] The reduction is monitored by the formation of a blue-colored complex between Fe²⁺ and 2,4,6-tripyridyl-s-triazine (TPTZ), which has a maximum absorbance at 593 nm.[15] The change in absorbance is directly proportional to the total reducing power of the sample.

FRAP_Workflow A 1. Prepare FRAP Reagent Mix Acetate Buffer (pH 3.6), TPTZ Solution, and FeCl₃ Solution B 2. Warm Reagent to 37°C C 3. Reaction Setup Add Sample/Standard to FRAP reagent D 4. Incubate (e.g., 30 minutes at 37°C) E 5. Measure Absorbance at 593 nm

Figure 4: General workflow for the FRAP antioxidant assay.

Experimental Protocol:

Reagent Preparation:

  • Acetate Buffer: 300 mM, pH 3.6.

  • TPTZ Solution: 10 mM TPTZ in 40 mM HCl.

  • FeCl₃ Solution: 20 mM FeCl₃·6H₂O in deionized water.

  • FRAP Reagent: Prepare fresh by mixing Acetate Buffer, TPTZ Solution, and FeCl₃ Solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.[14][16]

  • Standard: Prepare a standard curve using ferrous sulfate (FeSO₄·7H₂O) from 100 to 1000 µM.

Procedure (96-well plate format):

  • Add 20 µL of the test sample, standard, or blank (solvent) to each well.

  • Add 180 µL of the pre-warmed FRAP reagent to all wells.

  • Mix and incubate at 37°C for 30 minutes.[14]

  • Read the absorbance at 593 nm.

Data Analysis:

  • Subtract the blank reading from all sample and standard readings.

  • Plot the absorbance of the Fe²⁺ standards versus their concentration to create a standard curve.

  • Use the standard curve to determine the Fe²⁺ equivalent concentration (in µM) for each sample. The result is expressed as the FRAP value.

Summary and Comparative Analysis

This table summarizes the key features of each assay, providing a quick reference for selecting the appropriate method for evaluating thiocyanate compounds.

Assay Principle Measured Property Relevance to Thiocyanate Advantages Limitations
MPO Inhibition Enzyme-based competitionPrevention of HOCl formationVery High. Directly measures a primary biological antioxidant function.Biologically relevant, specific mechanism of action.Requires specific enzymes and reagents, more complex setup.
ABTS Assay Radical DecolorizationHydrogen/Electron DonationLow. Measures direct scavenging, not the primary SCN⁻ mechanism.High throughput, applicable to both hydrophilic and lipophilic compounds.[9]Not biologically representative for SCN⁻'s main role.
DPPH Assay Radical DecolorizationHydrogen DonationLow. Measures direct scavenging.Simple, rapid, and inexpensive.[12]Radical is not biologically relevant, potential for steric hindrance.
FRAP Assay Metal ReductionElectron Donation (Reducing Power)Low. Measures general reducing ability, not specific radical scavenging.High throughput, reproducible.[14]Performed at non-physiological pH, does not detect thiol antioxidants well.[14]

References

Troubleshooting & Optimization

Technical Support Center: Purification of 2-(4-Methylphenyl)-2-oxoethyl thiocyanate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of 2-(4-Methylphenyl)-2-oxoethyl thiocyanate. As Senior Application Scientists, we have compiled this resource to provide researchers, chemists, and drug development professionals with field-proven insights and detailed protocols. This guide is designed to move beyond simple instructions, offering a deep dive into the causality behind experimental choices to empower you to troubleshoot and optimize your purification workflows effectively.

Compound Profile: Key Characteristics

Before initiating any purification protocol, a fundamental understanding of the target compound's properties is essential. This knowledge directly informs the selection of appropriate techniques and solvents.

PropertyValueSource
CAS Number 6097-27-4[1]
Molecular Formula C₁₀H₉NOS[1]
Molecular Weight 191.25 g/mol [1]
Appearance Expected to be a solid at room temperature (based on similar α-thiocyanatoacetophenones).[2]N/A
Polarity Moderately polar, containing a ketone and a thiocyanate group.N/A

Section 1: Frequently Asked Questions (FAQs)

This section addresses common preliminary questions encountered before and during the purification process.

Q1: What are the most common impurities I should expect after synthesizing this compound?

A1: Impurities are primarily derived from the synthetic route, which typically involves the reaction of 2-bromo-1-(4-methylphenyl)ethan-1-one with a thiocyanate salt (e.g., KSCN or NH₄SCN).[2]

  • Unreacted Starting Material: Residual 2-bromo-1-(4-methylphenyl)ethan-1-one is a common impurity.

  • Inorganic Salts: Unreacted thiocyanate salts and the resulting metal bromide (e.g., KBr) are significant impurities that must be removed. These are typically water-soluble.

  • Isomeric Impurity: The most challenging impurity is often the isomeric 2-(4-methylphenyl)-2-oxoethyl isothiocyanate. Under certain reaction conditions, particularly with heat, the thiocyanate can rearrange to the more thermodynamically stable isothiocyanate.[3]

  • Solvent Residue: Residual solvents from the reaction (e.g., ethanol, acetone, DMF) may be present in the crude product.

Q2: How can I quickly assess the purity of my crude product?

A2: Thin-Layer Chromatography (TLC) is the most effective initial technique. Use a silica gel plate and an eluent system such as 3:1 Hexanes:Ethyl Acetate. The crude product will likely show a major spot for your desired compound and potentially smaller spots for impurities. Unreacted starting material will have a different Rf value, and inorganic salts will remain at the baseline.

Q3: My initial characterization suggests the presence of the isothiocyanate isomer. How can I confirm this and separate it?

A3: Spectroscopic methods are definitive for distinguishing between thiocyanate (-S-C≡N) and isothiocyanate (-N=C=S) isomers.

  • Infrared (IR) Spectroscopy: This is highly diagnostic. The thiocyanate group shows a sharp, strong absorption band around 2150-2160 cm⁻¹. The isothiocyanate group displays a very strong, broad, and intense absorption band typically between 2050-2150 cm⁻¹.

  • ¹³C NMR Spectroscopy: The carbon of the thiocyanate group appears around 110-115 ppm, while the central carbon of the isothiocyanate group is significantly further downfield, typically around 130-140 ppm.

Separation is challenging due to similar polarities. Meticulous flash column chromatography is the most effective method.

Q4: Is this compound stable?

A4: Organic thiocyanates are generally stable at room temperature when stored in a cool, dark place. However, they can be sensitive to heat, which can promote isomerization to the isothiocyanate. They are also sensitive to strong nucleophiles, bases, and reducing agents, which can cleave the C-S bond.[4]

Section 2: Core Purification Protocols

Based on the compound's properties, two primary purification methods are recommended. The choice depends on the nature and quantity of impurities.

Workflow for Selecting a Purification Method

The following diagram outlines the decision-making process for selecting the appropriate purification technique.

PurificationWorkflow Start Crude Product Obtained TLC_Analysis Perform TLC Analysis Start->TLC_Analysis Decision_Salts Are inorganic salts the primary impurity? TLC_Analysis->Decision_Salts Aqueous_Workup Perform Aqueous Workup / Water Wash Decision_Salts->Aqueous_Workup Yes Decision_Complex Are there multiple organic impurities or isomers? Decision_Salts->Decision_Complex No Decision_Purity Is the product >95% pure after workup? Aqueous_Workup->Decision_Purity Recrystallization Protocol 1: Recrystallization Decision_Purity->Recrystallization Yes Decision_Purity->Decision_Complex No Final_Product Pure Product Recrystallization->Final_Product Decision_Complex->Recrystallization No Column_Chromatography Protocol 2: Flash Column Chromatography Decision_Complex->Column_Chromatography Yes Column_Chromatography->Final_Product

Caption: Decision workflow for purification.

Protocol 1: Recrystallization from Aqueous Ethanol

This method is ideal when the crude product is relatively clean (>90%) and the primary impurities are small amounts of starting material or side products with different solubility profiles. A procedure using aqueous ethanol has proven effective for similar compounds.[2]

Causality: The principle is to dissolve the impure compound in a minimum amount of hot solvent in which it is highly soluble. As the solution cools slowly, the solubility decreases, and the target compound crystallizes out, leaving the impurities behind in the solvent (the "mother liquor").

Step-by-Step Methodology:

  • Solvent Preparation: Prepare a beaker of ethanol and another of deionized water. Place them on a hot plate.

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the minimum amount of hot ethanol required to dissolve the solid completely. Stir and maintain the temperature just below the solvent's boiling point.

  • Induce Insolubility: To the hot, clear solution, add hot deionized water dropwise until the solution just begins to turn cloudy (the cloud point). This indicates the saturation point has been reached.

  • Re-solubilization: Add a few more drops of hot ethanol until the solution becomes clear again. This ensures the solution is saturated but not supersaturated, preventing premature precipitation.

  • Hot Filtration (Optional): If any insoluble material (like dust or inorganic salts) is visible, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step is critical to remove insoluble impurities.

  • Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling is paramount for the formation of large, pure crystals.[5]

  • Ice Bath Cooling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold ethanol/water mixture (using the same ratio as your final solvent system) to remove any residual mother liquor from the crystal surfaces.

  • Drying: Dry the crystals under vacuum. Characterize the final product for purity (TLC, melting point, NMR).

Protocol 2: Flash Column Chromatography

This technique is necessary when recrystallization fails to provide adequate purity, or when separating compounds with very similar polarities, such as the thiocyanate/isothiocyanate isomers.[6]

Causality: Flash chromatography separates compounds based on their differential partitioning between a stationary phase (silica gel) and a mobile phase (eluent).[7] Less polar compounds travel down the column faster, while more polar compounds are retained longer by the polar silica gel.

Step-by-Step Methodology:

  • Eluent Selection: Using TLC, determine the optimal solvent system. The goal is an Rf value for the desired compound of ~0.3. A good starting point is a mixture of hexanes and ethyl acetate.

Suggested Hexanes:Ethyl Acetate Ratios for TLC
9:1
4:1
3:1
1:1
  • Column Packing:

    • Select a column of appropriate size (a good rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude product by weight).

    • Pack the column using the "wet-packing" method: Fill the column with the initial, least polar eluent. Then, add a slurry of silica gel in the same eluent. Allow the silica to settle into a uniform bed, ensuring no air bubbles are trapped.[6]

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

    • Alternatively, for less soluble compounds, perform a "dry loading": Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent. The resulting dry, free-flowing powder can be carefully added to the top of the packed column.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Apply positive pressure (using a pump or inert gas) to achieve a solvent flow rate of approximately 2 inches (5 cm) per minute.[6]

    • Begin with a less polar eluent mixture (e.g., 9:1 Hexanes:EtOAc) and gradually increase the polarity (gradient elution) if necessary to elute your target compound.

  • Fraction Collection: Collect the eluent in a series of test tubes or flasks.

  • Analysis: Spot every few fractions on a TLC plate to identify which ones contain your purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.

Section 3: Troubleshooting Guide

Even with robust protocols, challenges can arise. This guide provides solutions to common problems.

Q: During recrystallization, my compound "oiled out" instead of forming crystals. What went wrong and how do I fix it?

A: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the compound's melting point.

  • Cause: The cooling was too rapid, or the boiling point of the solvent is higher than the melting point of your compound.

  • Solution 1 (Re-dissolve and Slow Cool): Re-heat the solution until the oil fully redissolves. You may need to add a small amount of additional solvent (the one in which the compound is more soluble, e.g., ethanol). Then, ensure the solution cools much more slowly. Insulating the flask with glass wool can help.

  • Solution 2 (Change Solvent System): If the problem persists, choose a solvent system with a lower boiling point.

  • Solution 3 (Scratching): Gently scratching the inside of the flask at the solvent line with a glass rod can create nucleation sites and induce crystallization.

Q: After column chromatography, my product is still impure, and TLC shows overlapping spots. What are my next steps?

A: This indicates poor separation, likely due to an inappropriate eluent system or column setup.

TroubleshootingPurity Start Impure Product Post-Column TLC_Check Re-evaluate TLC: Are spots clearly separated? Start->TLC_Check Decision_TLC Spots Separated? TLC_Check->Decision_TLC Optimize_Eluent Optimize Eluent System (Try less polar solvent, e.g., Toluene/EtOAc or DCM/Hexanes) Decision_TLC->Optimize_Eluent No Check_Loading Was the column overloaded? Was the initial sample band too wide? Decision_TLC->Check_Loading Yes Re_Column Re-run Column with Optimized Eluent Optimize_Eluent->Re_Column Final_Product Pure Product Re_Column->Final_Product Decision_Loading Loading Issue? Check_Loading->Decision_Loading Decision_Loading->Re_Column No Reduce_Load Reduce sample load Use a larger column Perform 'dry loading' Decision_Loading->Reduce_Load Yes Reduce_Load->Re_Column

Caption: Troubleshooting low purity after chromatography.

Q: My yield after recrystallization is extremely low. How can I improve it?

A: Low yield is a common issue with several potential causes.

  • Cause 1 (Too Much Solvent): Using too much solvent during the initial dissolution step will keep a significant portion of your product dissolved even after cooling.

    • Solution: Before filtering, try boiling off some of the solvent to re-saturate the solution, then cool again. For future attempts, use the absolute minimum amount of hot solvent for dissolution.

  • Cause 2 (Premature Crystallization): If the compound crystallized during a hot filtration step, you lost product on the filter paper.

    • Solution: Ensure the funnel and receiving flask are sufficiently pre-heated and perform the filtration as quickly as possible.

  • Cause 3 (Insufficient Cooling): The product may not have fully crystallized.

    • Solution: Ensure the flask is left in the ice bath for an adequate amount of time (30-60 minutes). You can also try cooling to an even lower temperature with a dry ice/acetone bath if the solvent system allows.

References

Technical Support Center: Synthesis of 2-(4-Methylphenyl)-2-oxoethyl thiocyanate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 2-(4-Methylphenyl)-2-oxoethyl thiocyanate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. Our goal is to provide not just solutions, but a deeper mechanistic understanding to empower your experimental design and troubleshooting efforts.

The synthesis of this compound, a valuable building block in medicinal chemistry, typically involves the nucleophilic substitution of 2-bromo-4'-methylacetophenone with a thiocyanate salt. While seemingly straightforward, this reaction is nuanced, with several competing pathways that can significantly impact yield and purity. This guide provides a structured, in-depth analysis of these challenges in a practical question-and-answer format.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis, providing explanations and actionable steps to resolve them.

Q1: My reaction yield is low, and the TLC plate shows multiple unexpected spots. What are the likely side reactions?

A: A low yield accompanied by a complex product mixture is the most common issue in this synthesis. The starting material, an α-haloketone, is susceptible to several competing reaction pathways besides the desired SN2 substitution. The primary culprits are the Favorskii rearrangement and the formation of the isothiocyanate isomer.

Initial Diagnostic Workflow:

G start Low Yield & Multiple TLC Spots analyze Analyze Crude Mixture (NMR, LC-MS, IR) start->analyze q_rearranged Rearranged Skeleton Detected? (e.g., p-tolylacetic acid derivative) analyze->q_rearranged favorskii Primary Issue: Favorskii Rearrangement q_rearranged->favorskii Yes q_isomer Isomer Detected? (Correct Mass, Different Spectra) q_rearranged->q_isomer No iso Primary Issue: Isothiocyanate Formation q_isomer->iso Yes q_start Unreacted Starting Material? q_isomer->q_start No conditions Issue: Suboptimal Reaction Conditions q_start->conditions Yes other Other Side Reactions (e.g., Elimination, Impurities) q_start->other No

The main competing pathways are detailed below:

  • Favorskii Rearrangement: This is a base-mediated rearrangement of α-haloketones that possess an acidic α'-proton, leading to carboxylic acid derivatives.[1][2][3] The thiocyanate anion (SCN⁻) can act as a base, abstracting a proton from the methyl group of the 4'-methylacetophenone backbone. This initiates a cascade that results in the formation of a rearranged product, typically 2-(p-tolyl)acetic acid or its ester/amide, depending on the solvent and nucleophiles present.

  • Isothiocyanate Isomerization: The thiocyanate ion is an ambident nucleophile, meaning it can attack through either the sulfur or the nitrogen atom.[4][5] While S-attack is kinetically favored, yielding the desired thiocyanate, N-attack produces the thermodynamically more stable isothiocyanate isomer.[6] This isomerization can be promoted by higher temperatures or excess thiocyanate salt.[7]

  • Elimination: Although less common with a weak base like thiocyanate, elimination of HBr can occur to form an α,β-unsaturated ketone.[8]

Q2: My NMR and Mass Spec data suggest a product with a rearranged carbon skeleton, specifically a p-tolylacetic acid derivative. What happened and how can I prevent it?

A: You are observing the classic Favorskii Rearrangement . This reaction is highly problematic for α-haloketones that, like your substrate, have enolizable protons on the other side of the carbonyl group.[9][10]

Mechanism: The reaction proceeds through a cyclopropanone intermediate. The thiocyanate ion acts as a base, deprotonating the α'-carbon (the methyl group) to form an enolate. This enolate then undergoes intramolecular SN2 displacement of the bromide to form a strained cyclopropanone intermediate. A nucleophile (which could be another thiocyanate ion, a solvent molecule like methanol, or water) then attacks the carbonyl carbon of the cyclopropanone, leading to ring-opening and formation of the more stable carbanion, which is then protonated to yield the rearranged carboxylic acid derivative.[2][3]

G cluster_main Main S_N 2 Pathway (Desired) cluster_side Side Reaction Pathways A 2-bromo-4'-methylacetophenone B Transition State A->B SCN⁻ (S-attack) C 2-(4-Methylphenyl)-2-oxoethyl thiocyanate B->C Br⁻ leaves D Enolate Formation E Cyclopropanone Intermediate F Favorskii Product (p-tolylacetic acid derivative) G Isothiocyanate Product

Troubleshooting Steps to Suppress the Favorskii Rearrangement:

  • Lower the Reaction Temperature: The Favorskii rearrangement often has a higher activation energy than the desired SN2 reaction. Running the reaction at 0 °C or even lower can significantly favor the substitution product.[8]

  • Control Stoichiometry: Use only a slight excess (e.g., 1.1 equivalents) of the thiocyanate salt. A large excess increases the basicity of the medium, promoting the rearrangement.

  • Solvent Choice: Aprotic polar solvents like acetone or DMF are generally preferred for SN2 reactions. Protic solvents like ethanol can participate in the rearrangement by acting as nucleophiles in the ring-opening step.

Q3: I've isolated a product with the correct mass, but the IR and NMR spectra are inconsistent with the thiocyanate structure. What could it be?

A: This is a strong indication that you have formed 2-(4-methylphenyl)-2-oxoethyl isothiocyanate , the N-bonded isomer of your target compound. As an ambident nucleophile, the thiocyanate ion can attack via its sulfur or nitrogen atom.[11][12]

  • Thiocyanate (R-S-C≡N): Kinetically favored product.

  • Isothiocyanate (R-N=C=S): Thermodynamically favored product.

Analytical Distinction: The two isomers are readily distinguishable using spectroscopic methods:

  • Infrared (IR) Spectroscopy: This is the most definitive method.

    • Thiocyanates (R-SCN): Show a sharp, relatively weak C≡N stretching band around 2140-2160 cm⁻¹ .

    • Isothiocyanates (R-NCS): Exhibit a very strong, broad, and characteristic asymmetric N=C=S stretching band around 2050-2150 cm⁻¹ .

  • ¹³C NMR Spectroscopy:

    • Thiocyanates (-SCN): The thiocyanate carbon appears around 110-115 ppm .

    • Isothiocyanates (-NCS): The isothiocyanate carbon appears further downfield, typically around 125-140 ppm .

Troubleshooting Steps to Prevent Isomerization:

  • Maintain Low Temperatures: Heat provides the energy needed to overcome the barrier to forming the more stable isothiocyanate isomer. Keep the reaction temperature as low as possible while ensuring a reasonable reaction rate.

  • Minimize Reaction Time: Prolonged reaction times, even at moderate temperatures, can allow for the gradual isomerization of the kinetic thiocyanate product to the thermodynamic isothiocyanate. Monitor the reaction closely by TLC and work it up as soon as the starting material is consumed.

  • Avoid Excess Thiocyanate: Excess thiocyanate salt can catalyze the isomerization of the product.[7]

Frequently Asked Questions (FAQs)

FAQ 1: From a theoretical standpoint, why is S-attack kinetically preferred over N-attack for the thiocyanate ion?

A: This is best explained by the Hard and Soft Acids and Bases (HSAB) principle.[11]

  • The Electrophile: The α-carbon of the 2-bromo-4'-methylacetophenone is a soft electrophilic center.

  • The Nucleophile: The thiocyanate ion has two nucleophilic sites: the sulfur atom and the nitrogen atom.

    • Sulfur: Being larger and more polarizable, sulfur is considered a soft nucleophile.

    • Nitrogen: Being smaller and more electronegative, nitrogen is a harder nucleophile.

The HSAB principle states that soft acids prefer to react with soft bases, and hard acids with hard bases. Since the electrophilic carbon is a soft acid, it preferentially reacts with the soft sulfur atom of the thiocyanate ion. This leads to the kinetic preference for forming the thiocyanate (S-attack) product in SN2 reactions.[4][11]

FAQ 2: What are the best practices for purifying the final product away from these byproducts?

A: Purification can be challenging due to the similar polarities of the desired product and the isothiocyanate isomer.

  • Column Chromatography: This is the most effective method. A silica gel column using a non-polar/polar solvent system (e.g., hexane/ethyl acetate or dichloromethane/hexane) is recommended. The less polar thiocyanate product will typically elute before the more polar isothiocyanate and the highly polar Favorskii rearrangement byproducts. Careful fraction collection guided by TLC is crucial.

  • Recrystallization: If the crude product is relatively clean (>85-90% desired product), recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) can be effective for removing minor impurities.

  • Acid/Base Wash: If the Favorskii rearrangement has produced the acidic byproduct (2-(p-tolyl)acetic acid), an aqueous workup with a mild base wash (e.g., saturated sodium bicarbonate solution) can remove it into the aqueous layer before chromatography.

FAQ 3: I suspect my starting 2-bromo-4'-methylacetophenone is impure. How does this affect the reaction?

A: The purity of the starting α-haloketone is critical. The synthesis of this precursor, often via bromination of 4'-methylacetophenone, can lead to several impurities that will complicate your reaction.[13][14]

  • Di-brominated byproduct (2,2-dibromo-4'-methylacetophenone): This can react to form other undesired products or be difficult to separate.

  • Unreacted 4'-methylacetophenone: This will remain in your final product mixture and can be difficult to remove.

  • Ring-brominated byproducts: Bromination on the aromatic ring can occur, leading to isomeric impurities.[13]

Recommendation: Always verify the purity of your α-haloketone by NMR or GC-MS before use. If necessary, purify it by recrystallization (typically from ethanol or hexane) to ensure you are starting with clean material.

Protocols & Methodologies

Optimized Synthesis Protocol for this compound

This protocol is designed to minimize the formation of the side products discussed above.

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add 2-bromo-4'-methylacetophenone (1.0 eq).

  • Solvent: Dissolve the starting material in anhydrous acetone (approx. 0.2 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: In a separate flask, dissolve potassium thiocyanate (KSCN, 1.1 eq) in a minimal amount of anhydrous acetone. Add this solution dropwise to the stirred, cooled solution of the α-haloketone over 15-20 minutes.

  • Reaction: Allow the reaction to stir at 0 °C. Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase) every 30 minutes. The reaction is typically complete within 2-4 hours.

  • Workup: Once the starting material is consumed, filter the reaction mixture through a pad of Celite to remove the precipitated potassium bromide (KBr).

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude solid/oil should be purified immediately by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product.

Data Presentation: Optimizing Reaction Conditions
ParameterTo Favor Desired Product (Thiocyanate)To Favor Favorskii RearrangementTo Favor Isothiocyanate Formation
Temperature Low (≤ 0 °C) HighHigh
Solvent Aprotic Polar (Acetone, DMF)Protic (Ethanol, Methanol)Polar (can facilitate isomerization)
Thiocyanate Salt 1.1 equivalents > 2 equivalents (acts as base)> 2 equivalents (catalyzes isomerization)
Reaction Time Monitor closely, quench upon completion LongLong

References

Technical Support Center: 2-(4-Methylphenyl)-2-oxoethyl thiocyanate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide serves as the primary technical resource for researchers, scientists, and drug development professionals utilizing 2-(4-Methylphenyl)-2-oxoethyl thiocyanate (CAS 6097-27-4). Its purpose is to provide in-depth information on the stability and storage of this compound, alongside practical troubleshooting advice to ensure experimental success and reproducibility. As an α-thiocyanato ketone, this molecule is a valuable synthetic intermediate but possesses specific handling requirements due to its inherent reactivity.[1][2]

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the handling and storage of this compound.

Q1: What are the optimal long-term storage conditions for this compound?

A: For maximum stability, the compound should be stored at 2-8°C in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[3] It is crucial to protect it from light and moisture.[4][5] Storing it in a desiccator within a refrigerator is a highly recommended practice.

Q2: How sensitive is this compound to moisture?

A: The compound is classified as moisture-sensitive.[4] The primary degradation pathway in the presence of water is hydrolysis. The ester-like thiocyanate group can be cleaved to yield a thiol and a carboxylic acid, compromising the integrity of your starting material.[6][7][8] Always use anhydrous solvents and handle the compound in a dry environment (e.g., a glove box or under a stream of inert gas).

Q3: Is the compound light-sensitive?

A: Yes, exposure to light, particularly UV, can induce degradation.[4] This is a common characteristic for aromatic ketones and sulfur-containing compounds. Store the material in an amber vial or a container wrapped in aluminum foil to prevent photochemical decomposition.

Q4: What are the visible signs of compound degradation?

A: A pure sample of this compound should be a crystalline solid. Any significant deviation from its initial appearance, such as discoloration (yellowing or browning), clumping, or an oily appearance , suggests potential degradation. If degradation is suspected, it is advisable to verify the compound's purity via analytical methods (e.g., NMR, LC-MS, or melting point) before use.

Q5: Can this compound isomerize? What are the consequences?

A: Yes, organic thiocyanates can isomerize to the more thermodynamically stable isothiocyanates (R-NCS).[6][9] This isomerization can be catalyzed by heat or the presence of excess thiocyanate ions.[6] The formation of the isothiocyanate isomer introduces a significant impurity that may have different reactivity and toxicity profiles, potentially confounding experimental results.[2]

Q6: What classes of chemicals are incompatible with this compound?

A: Avoid storing or mixing this compound with the following:

  • Strong Acids: Contact with acids can liberate highly toxic gas.[5]

  • Strong Oxidizing Agents: These can lead to vigorous, potentially hazardous reactions.[4]

  • Strong Reducing Agents: These can reduce the thiocyanate or ketone functionalities.[4]

  • Strong Bases: Bases can promote hydrolysis and other side reactions.

Section 2: Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during experimentation.

Problem 1: Low or No Yield in a Reaction
Potential Cause Scientific Explanation Recommended Solution
Degraded Starting Material The compound may have degraded due to improper storage (exposure to moisture, light, or heat). Hydrolysis or isomerization alters the molecule, rendering it inactive for the desired transformation.[4][6]1. Verify Purity: Before use, run a quality control check on the starting material using ¹H NMR, LC-MS, or TLC. Compare the results to a reference standard or the certificate of analysis. 2. Procure Fresh Material: If degradation is confirmed, use a fresh, properly stored batch of the compound for the reaction.
Reaction Incompatibility The presence of water, even in trace amounts in solvents or reagents, can hydrolyze the thiocyanate group.[10][11] Similarly, highly acidic or basic conditions can promote decomposition.[5]1. Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents. Dry all glassware thoroughly. Run the reaction under an inert atmosphere. 2. Buffer the Reaction: If possible, buffer the reaction to a neutral or near-neutral pH to minimize acid- or base-catalyzed degradation.
Thermal Instability Although stable at room temperature for short periods, prolonged heating can lead to decomposition or isomerization to the isothiocyanate.[6]1. Optimize Temperature: If the reaction requires heat, run small-scale trials at the lowest effective temperature. 2. Limit Heating Time: Do not leave the reaction mixture at elevated temperatures for longer than necessary.
Problem 2: Appearance of Unexpected Byproducts in Analysis (NMR, LC-MS)
Potential Cause Scientific Explanation Recommended Solution
Isomerization An isomer with the same mass but a different structure, likely 2-(4-methylphenyl)-2-oxoethyl isothiocyanate, may have formed.[6] This can occur during storage or under reaction conditions.1. Analyze for Isomer: Use analytical techniques like IR spectroscopy (the isothiocyanate -N=C=S stretch is distinct from the thiocyanate -S-C≡N stretch) or ¹³C NMR to confirm the presence of the isomer. 2. Purification: Attempt to separate the desired thiocyanate from the isothiocyanate byproduct using column chromatography, if their polarities are sufficiently different.
Hydrolysis Product The presence of 4-methylbenzoic acid or related thiol species indicates hydrolysis has occurred.[7]1. Review Reaction Setup: This is a clear indication of water contamination. Rigorously re-evaluate your procedure for ensuring anhydrous conditions.[5] 2. Aqueous Workup Caution: Minimize the time the compound spends in aqueous layers during workup. Use cold solutions and work quickly.
Troubleshooting Workflow Diagram

This diagram outlines a logical path for diagnosing and resolving experimental issues.

TroubleshootingWorkflow Problem Experimental Issue Observed (e.g., Low Yield, Impurity) Check_Purity Step 1: Verify Purity of Starting Material (NMR, LC-MS) Problem->Check_Purity Purity_OK Purity Confirmed? Check_Purity->Purity_OK Degraded Conclusion: Starting Material is Degraded Purity_OK->Degraded No Check_Conditions Step 2: Review Experimental Conditions Purity_OK->Check_Conditions Yes Replace Action: Use a Fresh, Verified Batch. Review Storage Protocol. Degraded->Replace Moisture Anhydrous Conditions Ensured? Check_Conditions->Moisture Fix_Moisture Action: Use Anhydrous Solvents. Dry Glassware. Use Inert Gas. Moisture->Fix_Moisture No Temp Reaction Temperature Optimized? Moisture->Temp Yes Success Problem Resolved Fix_Moisture->Success Fix_Temp Action: Lower Temperature. Minimize Heating Time. Temp->Fix_Temp No Temp->Success Yes Fix_Temp->Success

Caption: A logical workflow for troubleshooting common experimental problems.

Section 3: Protocols & Best Practices

Protocol 1: Recommended Long-Term Storage Procedure
  • Verification: Upon receipt, verify the identity and purity of the compound via the analytical method of your choice.

  • Aliquotting: If the entire stock will not be used at once, aliquot the material into smaller, single-use quantities in separate amber glass vials. This minimizes the number of times the main stock is exposed to the atmosphere.

  • Inerting: Gently flush each vial with a stream of dry argon or nitrogen for 30-60 seconds.

  • Sealing: Immediately and tightly cap each vial. For extra protection, wrap the cap and neck with Parafilm®.

  • Labeling: Clearly label each vial with the compound name, CAS number, date, and any relevant purity information.

  • Storage: Place the sealed vials inside a labeled, secondary container within a desiccator. Store the desiccator in a refrigerator at 2-8°C.[3]

Protocol 2: Handling for Experimental Use
  • Preparation: Allow the sealed vial to warm to room temperature inside a desiccator before opening. This critical step prevents atmospheric moisture from condensing on the cold solid.

  • Inert Environment: Open the vial and weigh the desired amount of material under a positive pressure of inert gas or inside a glove box.

  • Dispensing: Work quickly to minimize exposure time to the atmosphere.

  • Resealing: If there is material remaining in the vial, repeat steps 3-6 of Protocol 1 before returning it to cold storage.

Degradation Pathways Diagram

This diagram illustrates the two primary mechanisms of degradation.

DegradationPathways cluster_0 Primary Compound cluster_1 Degradation Products Start 2-(4-Methylphenyl)-2-oxoethyl thiocyanate (R-SCN) Hydrolysis_Products Hydrolysis Products: 4-Methylbenzoyl Thiol + Formic Acid Derivatives Start->Hydrolysis_Products + H₂O (Moisture) Isomer Isomerization Product: 2-(4-Methylphenyl)-2-oxoethyl isothiocyanate (R-NCS) Start->Isomer Heat or [SCN]⁻ catalyst

Caption: Primary degradation pathways for the title compound.

Section 4: Technical Data Summary

This table provides a quick reference for the stability and storage parameters of this compound.

Parameter Recommendation / Observation Source(s)
Storage Temperature 2-8°C (Refrigerated)[3]
Storage Atmosphere Inert Gas (Argon or Nitrogen Recommended)[4]
Light Sensitivity Sensitive; Store in the dark or in an amber vial.[4]
Moisture Sensitivity Sensitive; Store in a dry, desiccated environment.[4][5]
Physical Appearance Crystalline Solid-
Signs of Degradation Discoloration, clumping, oily appearance-
Incompatible Materials Strong Acids, Strong Bases, Oxidizing Agents, Reducing Agents[4][5]
Primary Degradation Pathways 1. Hydrolysis 2. Isomerization to Isothiocyanate[6][7][10]

References

Technical Support Center: Isomerization of Thiocyanates to Isothiocyanates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the isomerization of organic thiocyanates (R-SCN) to isothiocyanates (R-NCS). This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this important transformation. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you diagnose issues, optimize your reactions, and ensure the integrity of your results.

Introduction: The S vs. N Dichotomy

The isomerization of a thiocyanate to an isothiocyanate is a fascinating and synthetically crucial rearrangement. The core of the challenge lies in the ambident nature of the thiocyanate group; it possesses two nucleophilic centers, the sulfur and the nitrogen atom. The thermodynamically more stable isothiocyanate is often the desired product, but achieving a clean and high-yielding transformation requires careful control over reaction parameters.[1] This guide will address the common pitfalls encountered during this process and provide actionable, evidence-based solutions.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might encounter during the isomerization reaction. Each issue is analyzed from a mechanistic standpoint to provide a robust solution.

Issue 1: Low or No Conversion to Isothiocyanate

You've set up your reaction, but analysis (TLC, GC-MS, NMR) shows a significant amount of unreacted thiocyanate starting material.

Q: My thiocyanate isn't isomerizing. What are the primary factors I should investigate?

A: This is a common issue that typically points to insufficient activation energy, catalyst issues, or an inappropriate reaction environment. Let's break down the potential causes and solutions.

  • Causality: Isomerization is a rearrangement that must overcome a specific energy barrier. For many simple alkyl thiocyanates, thermal energy alone is insufficient, and the reaction will not proceed without a catalyst.[2] Allylic thiocyanates are a notable exception, as they can undergo a facile[1][1]-sigmatropic rearrangement.[2] For other substrates, particularly those that do not readily form stable carbocations, a catalyst is essential to facilitate the reaction.[3][4]

  • Troubleshooting Steps:

    • Inadequate Temperature:

      • Solution: Gradually increase the reaction temperature in 10-20°C increments. Be mindful of the thermal stability of your substrate and product, as high temperatures can lead to decomposition.[5] For many substrates, temperatures in the range of 80-140°C are effective, but this is highly substrate-dependent.

      • Expert Insight: A common mistake is assuming a standard "reflux" condition is sufficient. The choice of solvent dictates the maximum temperature. If your solvent's boiling point is too low, you may never reach the required activation energy.

    • Catalyst Inefficiency or Absence:

      • Solution: For non-allylic substrates, the introduction of a catalyst is often necessary. Lewis acids like Zinc Chloride (ZnCl₂) are effective but can sometimes lead to side reactions and tar formation.[3] Other metal salts can also be employed. An alternative is to use a catalytic amount of a thiocyanate salt (e.g., KSCN, NaSCN), which can facilitate the isomerization through a reversible nucleophilic substitution mechanism.

      • Protocol: Add 0.1 to 0.2 equivalents of anhydrous ZnCl₂ to your reaction mixture. Ensure the ZnCl₂ is truly anhydrous, as water can inhibit its activity.

    • Substrate Reactivity:

      • Solution: The electronic nature of your 'R' group plays a significant role. Electron-donating groups that stabilize a positive charge on the adjacent carbon can facilitate isomerization via an ion-pair mechanism. Conversely, electron-withdrawing groups can make the reaction more difficult. For particularly stubborn substrates, you may need to consider more forcing conditions or alternative synthetic routes.[6]

ParameterRecommendation for Low ConversionRationale
Temperature Increase incrementally (e.g., 80°C → 100°C → 120°C)Provides the necessary activation energy for the rearrangement.
Catalyst Add 0.1-0.2 eq. of anhydrous ZnCl₂ or KSCNLowers the activation energy barrier by coordinating to the nitrogen or sulfur atom.[3]
Solvent Switch to a higher boiling point, non-polar solvent (e.g., Toluene, Xylene)Allows for higher reaction temperatures and can favor the intramolecular rearrangement pathway.[7]
Issue 2: Formation of Undesired Byproducts

Your reaction is proceeding, but you observe the formation of significant impurities, such as nitriles (R-CN), sulfides (R-S-R), or polymeric materials.

Q: My reaction is messy, and I'm isolating more than just my desired isothiocyanate. What's going wrong?

A: Side product formation is often a consequence of reaction conditions that are too harsh or a reaction pathway that is not selective. The identity of the byproduct provides a clue to the underlying problem.

  • Causality & Solutions:

    • Nitrile Formation (R-CN):

      • Mechanism: Nitrile formation can occur, especially in the presence of certain protein factors or under acidic conditions with specific substrates, through the elimination of sulfur.[8]

      • Solution: Ensure your reaction conditions are neutral or slightly basic. If using a Lewis acid catalyst, use it sparingly and ensure it is of high quality. For sensitive substrates, consider a catalyst-free thermal isomerization if feasible.

    • Sulfide/Disulfide/Thiourea Formation:

      • Mechanism: These byproducts often arise from the thermal decomposition of the starting material or the product, especially at elevated temperatures in aqueous or protic media.[9][10] For instance, allyl isothiocyanate can hydrolyze to allylamine, which then reacts with another molecule of allyl isothiocyanate to form N,N'-diallylthiourea.[10]

      • Solution:

        • Lower the reaction temperature and extend the reaction time.

        • Ensure strictly anhydrous conditions by using dry solvents and an inert atmosphere (e.g., Nitrogen or Argon). Water can facilitate decomposition pathways.

        • If possible, use a lower boiling point solvent to limit the maximum temperature of the reaction.

    • Polymerization:

      • Mechanism: High temperatures, especially under atmospheric pressure, can lead to polymerization of both the thiocyanate and isothiocyanate.[5]

      • Solution: Conduct the thermal isomerization under reduced pressure if your product is sufficiently volatile. This allows the product to distill as it is formed, removing it from the hot reaction zone and preventing further reactions.[5]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of thiocyanate isomerization?

A1: The mechanism is highly dependent on the substrate.[3]

  • For allylic thiocyanates: The reaction typically proceeds through a concerted, intramolecular[1][1]-sigmatropic rearrangement, often depicted with a cyclic transition state.[2][3] This pathway is less sensitive to solvent polarity.[6]

  • For substrates forming stable carbocations (e.g., tertiary, benzylic): The reaction is thought to proceed through an ionization mechanism, forming an intimate ion pair (R⁺ SCN⁻) which then recombines at the nitrogen atom.[2] This pathway is accelerated by polar solvents.

  • For simple primary and secondary alkyl thiocyanates: The mechanism is more complex and can be catalyzed by nucleophiles like the thiocyanate ion itself.

G cluster_0 Mechanism Pathways cluster_1 Allylic Substrates cluster_2 Tertiary/Benzylic Substrates Thiocyanate R-S-C≡N Allylic_TS Cyclic Transition State Thiocyanate->Allylic_TS [3,3]-Sigmatropic Rearrangement Ion_Pair Ion Pair [R+][SCN-] Thiocyanate->Ion_Pair Ionization Isothiocyanate R-N=C=S Allylic_TS->Isothiocyanate Ion_Pair->Isothiocyanate Recombination

Figure 1. Primary mechanistic pathways for thiocyanate isomerization.

Q2: How does solvent choice impact the reaction?

A2: Solvent polarity can have a significant, and sometimes counterintuitive, effect.

  • Non-polar solvents (e.g., Toluene, Xylene): These are often preferred for purely thermal, intramolecular rearrangements (like the allylic case) as they do not strongly solvate the transition state.[7] Their high boiling points are also advantageous for providing sufficient thermal energy.

  • Polar Aprotic Solvents (e.g., DMF, Acetonitrile): These solvents can be effective, but they can also favor competing SN2 reactions if other nucleophiles are present. They are particularly useful for reactions involving ionic intermediates.[11]

  • Polar Protic Solvents (e.g., alcohols, water): These should generally be avoided. They can participate in side reactions, such as hydrolysis, leading to byproducts like thioureas.[9][10]

Q3: How can I reliably distinguish between the starting thiocyanate and the product isothiocyanate?

A3: Several analytical techniques can be used, with Infrared (IR) spectroscopy being one of the most definitive.

  • Infrared (IR) Spectroscopy: This is the gold standard. Thiocyanates (R-SCN) show a sharp, strong C≡N triple bond stretch around 2140-2175 cm⁻¹. Isothiocyanates (R-NCS) exhibit a very strong, broad, and intense asymmetric N=C=S stretch at a lower frequency, typically around 2050-2110 cm⁻¹.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹³C NMR: The carbon of the SCN group appears around 110-115 ppm, while the carbon of the NCS group is further downfield, around 125-140 ppm.

    • ¹H NMR: The protons on the carbon adjacent to the functional group will experience a slight change in chemical shift. This change is often small but can be used to track the reaction progress.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Both isomers will likely have very similar retention times but may show different fragmentation patterns in their mass spectra.

TechniqueThiocyanate (R-SCN)Isothiocyanate (R-NCS)Key Differentiator
IR Spectroscopy Strong, sharp peak at ~2150 cm⁻¹Very strong, broad peak at ~2080 cm⁻¹Peak shape and position.[12]
¹³C NMR ~110-115 ppm~125-140 ppmSignificant downfield shift for NCS.
GC-MS Specific fragmentation patternDifferent fragmentation patternMass spectrum fingerprint.

Q4: I am having trouble purifying my isothiocyanate product. What are the best practices?

A4: Purification can be challenging due to the similar polarities of the two isomers and the thermal sensitivity of the product.

  • Distillation: If the product is thermally stable and volatile, vacuum distillation is an excellent method for purification. It is particularly effective for removing non-volatile catalysts (like ZnCl₂) and polymeric byproducts.

  • Column Chromatography: This is the most common method.

    • Stationary Phase: Use silica gel.

    • Mobile Phase: A non-polar/polar solvent system like Hexane/Ethyl Acetate or Hexane/Dichloromethane is typically effective. The isothiocyanate is usually slightly more polar than the corresponding thiocyanate and will elute later.

    • Expert Tip: Run the column quickly and avoid letting it heat up (e.g., from sunlight), as on-column isomerization or decomposition can occur. Some isothiocyanates are prone to degradation on silica; in these cases, a plug of neutral alumina or florisil might be a better choice. Losses during chromatography due to precipitation can be an issue for less soluble isothiocyanates.[13]

  • Work-up: A simple aqueous wash can help remove water-soluble catalysts like KSCN or salts formed during the reaction. Ensure the organic layer is thoroughly dried with a drying agent like MgSO₄ or Na₂SO₄ before concentrating, as residual water can cause issues in subsequent steps.[14]

Experimental Protocols

Protocol 1: General Procedure for Thermal Isomerization of Allyl Thiocyanate

This protocol provides a general method for the well-known rearrangement of allyl thiocyanate.

  • Setup: Equip a round-bottom flask with a reflux condenser and a magnetic stir bar. Ensure all glassware is oven-dried.

  • Reaction: To the flask, add allyl thiocyanate (1.0 eq) and a suitable high-boiling solvent (e.g., toluene or xylene, to make a ~0.5 M solution).

  • Heating: Heat the reaction mixture to reflux (approx. 110°C for toluene, 140°C for xylene) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or by taking small aliquots for IR analysis. Look for the disappearance of the sharp peak at ~2150 cm⁻¹ and the appearance of the broad peak at ~2080 cm⁻¹. The reaction is typically complete within 2-4 hours.[15]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude allyl isothiocyanate can be purified by vacuum distillation to yield a clear, colorless liquid.

Figure 2. Experimental workflow for thermal isomerization.

References

Technical Support Center: Improving Regioselectivity in Thiocyanation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for thiocyanation reactions. This guide is designed for researchers, medicinal chemists, and drug development professionals who are looking to control and improve the regioselectivity of C-S bond formation. Here, we address common experimental challenges through a series of frequently asked questions and detailed troubleshooting guides. Our focus is on providing not just solutions, but the underlying chemical principles to empower you to make informed decisions in your own work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors controlling regioselectivity in the electrophilic thiocyanation of aromatic compounds?

A1: Regioselectivity in electrophilic aromatic thiocyanation is governed by the same fundamental principles as other electrophilic aromatic substitution (EAS) reactions. The two primary factors are:

  • Electronic Effects: The electronic nature of the substituents already present on the aromatic ring is the most critical factor.

    • Electron-Donating Groups (EDGs): Groups like amines (-NH₂), hydroxyls (-OH), and ethers (-OR) are strong activating groups and are ortho, para-directing. The para position is often favored due to reduced steric hindrance compared to the ortho positions.[1][2]

    • Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂), cyano (-CN), and carbonyls (-COR) are deactivating and meta-directing. However, thiocyanation of strongly deactivated rings is often challenging and may require harsh conditions.

  • Steric Effects: The size of the substituents on the ring and the nature of the electrophilic thiocyanating agent can influence the substitution pattern. Bulky groups adjacent to a potential reaction site can hinder the approach of the electrophile, favoring substitution at less sterically crowded positions. For instance, with a large directing group, the ratio of para to ortho product will increase significantly.

Q2: I'm observing a mixture of thiocyanate (R-SCN) and isothiocyanate (R-NCS) products. Why does this happen and how can I favor the thiocyanate?

A2: This is a classic issue stemming from the ambident nature of the thiocyanate anion ([SCN]⁻).[3] It possesses two nucleophilic centers: the "soft" sulfur atom and the "hard" nitrogen atom. The product distribution is dictated by Hard-Soft Acid-Base (HSAB) theory and reaction conditions.

  • Mechanism: In nucleophilic substitution reactions (e.g., with an alkyl halide), the sulfur atom, being a softer nucleophile, preferentially attacks the soft electrophilic carbon of the alkyl group, leading to the desired thiocyanate.[4] The harder nitrogen atom can also attack, forming the isothiocyanate isomer.

  • How to Favor Thiocyanate (S-attack):

    • Solvent Choice: Polar aprotic solvents like DMF or DMSO are known to favor S-alkylation, leading to the thiocyanate product.[3] Protic solvents can solvate the nitrogen atom less effectively than the sulfur, sometimes leading to more N-alkylation.

    • Temperature: Lower reaction temperatures generally favor the formation of the kinetic product, which is often the desired thiocyanate.[3]

    • Reaction Type: For aromatic compounds, the reaction is typically an electrophilic substitution, not nucleophilic. In this case, an electrophilic "SCN⁺" equivalent is generated, which exclusively forms the C-S bond. If you are seeing isothiocyanate byproducts in an aromatic substitution, it may point to a competing reaction pathway or impurity.

Q3: What are the common electrophilic thiocyanating reagents and how do they differ in reactivity and selectivity?

A3: The choice of reagent is critical for success. Reagents can be categorized as those that require an external oxidant and pre-formed electrophilic sources.

  • In Situ Generated Electrophiles: The most common and cost-effective method involves using an alkali metal thiocyanate (e.g., NH₄SCN, KSCN) with an oxidant.[5][6][7]

    • NCS/NH₄SCN: N-Chlorosuccinimide (NCS) or N-Bromosuccinimide (NBS) reacts with ammonium thiocyanate to generate an electrophilic species in situ.[5] This system is effective for activated arenes like anilines and indoles.

    • Oxone/K₂S₂O₈: Strong oxidants like Oxone or potassium persulfate can be used to generate the electrophile, often proceeding through a radical mechanism.[6][8]

  • Pre-formed Electrophilic Reagents: These are often more reactive but also more expensive. They offer milder reaction conditions and sometimes improved selectivity.

    • N-Thiocyanatosuccinimide (NTS): A well-established reagent, though sometimes its reactivity is insufficient for less activated substrates.[5]

    • N-Thiocyanatosaccharin: A highly effective and stable crystalline reagent that shows enhanced reactivity for thiocyanating a wide range of nucleophiles, including phenols, anilines, and indoles, often under mild conditions.[9][10]

    • N-Thiocyanato-dibenzenesulfonimide: An even more reactive agent capable of functionalizing less activated arenes in minutes.[2][9]

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

Problem 1: Poor Regioselectivity (Mixture of ortho and para isomers)

Your reaction on an activated substrate (e.g., anisole, phenol, aniline) is yielding a difficult-to-separate mixture of ortho and para substituted products, with the para isomer being the desired one.

Root Cause Analysis

The directing group is strongly activating at both the ortho and para positions. Without sufficient steric or electronic differentiation, a mixture is often inevitable. High reaction temperatures can provide enough energy to overcome the steric barrier of ortho substitution, leading to lower selectivity.

Suggested Solutions
  • Introduce a Lewis Acid Catalyst: The addition of a catalytic amount of a Lewis acid can significantly enhance para-selectivity. Iron(III) chloride (FeCl₃) has proven to be a highly effective and inexpensive catalyst for activating N-thiocyanatosaccharin, leading to excellent para-selectivity with fast reaction times (often under 30 minutes).[1][2][9] The Lewis acid coordinates to the electrophilic reagent, creating a bulkier complex that preferentially attacks the sterically more accessible para position.

  • Lower the Reaction Temperature: Running the reaction at 0 °C or even lower can increase selectivity for the thermodynamically favored and sterically less hindered para product.

  • Change the Solvent: The polarity of the solvent can influence the transition state energies for ortho versus para attack. Experiment with a range of solvents from nonpolar (e.g., dichloromethane) to polar aprotic (e.g., acetonitrile).

  • Use a Bulkier Thiocyanating Reagent: If available, employing a sterically more demanding electrophilic source, such as one with bulky ancillary ligands, can disfavor attack at the more crowded ortho positions.

Workflow for Optimizing para-Selectivity

G start Problem: Mixture of ortho/para Isomers lewis_acid Introduce Lewis Acid? (e.g., 2.5 mol% FeCl₃) start->lewis_acid temp Lower Reaction Temperature? (e.g., from RT to 0 °C) lewis_acid->temp No/Ineffective success Success: High para-selectivity achieved lewis_acid->success Yes solvent Change Solvent? (e.g., DCM, MeCN, THF) temp->solvent No/Ineffective temp->success Yes solvent->success Yes fail Re-evaluate Substrate/Reagent Choice solvent->fail No/Ineffective

Caption: Troubleshooting flowchart for poor regioselectivity.

Problem 2: No Reaction or Very Low Conversion

You are attempting to thiocyanate a moderately activated or weakly deactivated arene, but you recover mostly starting material.

Root Cause Analysis

The nucleophilicity of the aromatic ring is insufficient to react with the chosen electrophilic thiocyanating agent under the applied conditions. The combination of substrate and reagent does not meet the activation energy threshold for the reaction.

Suggested Solutions
  • Increase Reagent Reactivity: Switch to a more potent electrophilic source. If you are using an in situ system like NCS/NH₄SCN, move to a pre-formed, highly reactive agent like N-thiocyanatosaccharin or N-thiocyanato-dibenzenesulfonimide.[2][9][10]

  • Employ a Catalyst: As mentioned previously, a Lewis acid like FeCl₃ can activate the electrophile, making it more reactive towards even less-activated arenes.[1][9] For very challenging substrates, a stronger Lewis acid or the addition of a co-catalyst might be necessary.

  • Increase Reaction Temperature: Gently heating the reaction (e.g., to 40-60 °C) can provide the necessary energy to overcome the activation barrier.[1] Monitor the reaction carefully, as higher temperatures can sometimes lead to decreased selectivity or byproduct formation.

  • Consider an Alternative Mechanism: If electrophilic substitution is failing, explore methods that proceed via different pathways.

    • Photochemical/Electrochemical Methods: These techniques generate highly reactive thiocyanate radicals (•SCN) that can react with a broader range of substrates, including some that are unreactive under standard electrophilic conditions.[11][12] These methods are often considered "greener" as they can avoid harsh reagents.[12]

    • Metal-Catalyzed C-H Functionalization: While many methods aim to be metal-free, some advanced protocols use transition metals to directly functionalize a C-H bond. These are typically reserved for specialized applications.

Data Summary: Comparison of Common Thiocyanation Methods
MethodThiocyanating SourceTypical SubstratesConditionsRegioselectivityReference
NBS/KSCN KSCN + N-BromosuccinimideAnilines, HydrazinesEthanol, Room TempGood to Excellent (para)[5]
FeCl₃ Catalysis N-ThiocyanatosaccharinAnisoles, Phenols, Anilines, IndolesFeCl₃ (2.5 mol%), DCM, 40 °CExcellent (para)[1][9]
Visible Light NH₄SCNAnilines, Indoles, PhenolsEosin Y, Blue LED, AirHigh (para for anilines)[11][12][13]
Microwave-Assisted NH₄SCN + OxidantAnilines, IndolesSolvent-free, Alumina supportHigh (para or C3)[14]
Mechanochemical NH₄SCN + (NH₄)₂S₂O₈Anilines, Phenols, IndolesBall-milling, solvent-freeGood to Excellent[8]

Key Experimental Protocol

Protocol: Iron(III) Chloride-Catalyzed Regioselective para-Thiocyanation of Anisole

This protocol describes a fast, efficient, and highly para-selective method adapted from the work of Sutherland and co-workers.[1][9] It utilizes the commercially available and stable electrophilic reagent N-thiocyanatosaccharin.

Materials
  • Anisole (1.0 mmol, 108 mg)

  • N-Thiocyanatosaccharin (1.2 mmol, 269 mg)

  • Anhydrous Iron(III) Chloride (FeCl₃) (0.025 mmol, 4 mg)

  • Anhydrous Dichloromethane (DCM) (5 mL)

  • Deionized Water

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Equipment
  • Round-bottom flask (10 or 25 mL) with stir bar

  • Septum and Argon/Nitrogen inlet

  • Syringes

  • Stir plate with heating capabilities

  • Rotary evaporator

  • Separatory funnel

Step-by-Step Procedure
  • Setup: Place a stir bar in a dry round-bottom flask. Seal the flask with a septum and purge with an inert atmosphere (Argon or Nitrogen) for 5 minutes.

  • Reagent Addition: Under the inert atmosphere, add anhydrous Iron(III) Chloride (4 mg) and N-thiocyanatosaccharin (269 mg) to the flask.

  • Solvent and Substrate: Add anhydrous DCM (5 mL) via syringe, followed by anisole (108 mg, ~109 µL).

  • Reaction: Place the flask in a pre-heated oil bath at 40 °C and stir vigorously. The reaction is typically rapid. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 9:1 Hexanes:Ethyl Acetate eluent). The reaction is often complete within 30 minutes.

  • Workup: Once the starting material is consumed, remove the flask from the oil bath and allow it to cool to room temperature.

  • Quenching: Dilute the reaction mixture with DCM (10 mL) and transfer it to a separatory funnel. Wash the organic layer sequentially with deionized water (15 mL), saturated sodium bicarbonate solution (15 mL), and finally brine (15 mL). The aqueous washes help remove the saccharin byproduct and any remaining catalyst.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product is often very clean. If necessary, purify by flash column chromatography on silica gel to yield pure 4-thiocyanatoanisole.

Mechanism of Electrophilic Thiocyanation

Caption: General mechanism for Lewis acid-catalyzed electrophilic aromatic thiocyanation.

References

Technical Support Center: A Guide to Scaling Up the Synthesis of 2-(4-Methylphenyl)-2-oxoethyl thiocyanate

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(4-Methylphenyl)-2-oxoethyl thiocyanate. We will delve into the practical and theoretical considerations necessary for successfully scaling this synthesis from the lab bench to larger-scale production, with a focus on troubleshooting common issues and ensuring procedural safety and integrity.

The synthesis of this compound is a crucial step in the development of various pharmaceutical intermediates and heterocyclic compounds.[1] The primary route involves the nucleophilic substitution of 2-bromo-4'-methylacetophenone with a thiocyanate salt. While straightforward on a small scale, scaling up this reaction introduces challenges related to reaction kinetics, heat management, and purification. This document provides field-proven insights to navigate these complexities effectively.

Reaction Overview and Mechanism

The core of this synthesis is a bimolecular nucleophilic substitution (SN2) reaction. The thiocyanate ion (SCN⁻), a potent nucleophile, attacks the electrophilic α-carbon of 2-bromo-4'-methylacetophenone, displacing the bromide ion.

α-Haloketones are particularly reactive in SN2 reactions due to the inductive electron-withdrawing effect of the adjacent carbonyl group, which polarizes the carbon-halogen bond and stabilizes the transition state.[2][3] An SN1 pathway is energetically unfavorable as it would generate a highly unstable α-carbocation.[3][4]

Caption: SN2 mechanism for the synthesis of this compound.

Detailed Experimental Protocol (Lab Scale)

This protocol outlines a reliable method for the synthesis, designed for self-validation through clear checkpoints.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Amount (g)Moles (mmol)Molar Eq.
2-Bromo-4'-methylacetophenone213.07[5]10.6550.01.0
Potassium Thiocyanate (KSCN)97.185.3555.01.1
Ethanol (95%)-200 mL--
Deionized Water-400 mL--
Dichloromethane (DCM)-150 mL--

Procedure:

  • Reagent Preparation:

    • Gently crush potassium thiocyanate (KSCN) into a fine powder to increase its surface area for dissolution. Dry in an oven at 100°C for 2 hours and cool in a desiccator before use.

    • Rationale: Anhydrous conditions prevent potential side reactions and ensure the nucleophile is fully active.

  • Reaction Setup:

    • In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5.35 g (55.0 mmol) of dried KSCN in 150 mL of 95% ethanol. Stir until fully dissolved, warming gently if necessary.

    • In a separate beaker, dissolve 10.65 g (50.0 mmol) of 2-bromo-4'-methylacetophenone in 50 mL of 95% ethanol.

    • Rationale: Separately dissolving the reagents ensures homogeneity before the reaction begins. Using a slight excess of KSCN helps drive the reaction to completion.

  • Reaction Execution:

    • Attach the solution of 2-bromo-4'-methylacetophenone to a dropping funnel and add it dropwise to the stirring KSCN solution over 15-20 minutes at room temperature.

    • Once the addition is complete, heat the mixture to a gentle reflux (approx. 78°C) using a heating mantle.

    • Scale-Up Note: For larger scales, controlled addition is critical for managing the exothermic nature of the reaction. Use an ice bath to maintain the initial temperature during addition.

  • Monitoring the Reaction:

    • Monitor the reaction progress every 30 minutes using Thin Layer Chromatography (TLC) with a 4:1 Hexane:Ethyl Acetate mobile phase. Spot the starting material and the reaction mixture.

    • The reaction is complete when the starting material spot has disappeared (typically 2-3 hours).

    • Rationale: TLC provides a quick and effective way to determine reaction completion, preventing unnecessary heating that could lead to byproduct formation.

  • Work-up and Isolation:

    • After completion, cool the reaction mixture to room temperature.

    • Slowly pour the mixture into 400 mL of cold deionized water in a large beaker while stirring. A white precipitate (the product) should form.

    • Stir the suspension for 30 minutes to ensure complete precipitation.

    • Collect the crude product by vacuum filtration, washing the solid with deionized water (2 x 50 mL) to remove inorganic salts (KBr, excess KSCN).

    • Rationale: Precipitating the product in water is an effective initial purification step, removing the water-soluble byproducts.

  • Purification:

    • Dry the crude solid under vacuum.

    • Recrystallize the crude product from a minimal amount of hot ethanol or isopropanol. Dissolve the solid in the hot solvent and allow it to cool slowly to room temperature, then in an ice bath to maximize crystal formation.

    • Filter the purified crystals, wash with a small amount of cold solvent, and dry in a vacuum oven at 40°C.

    • Expected Yield: 85-95%. Melting Point: ~80-83°C.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
1. Low Product Yield Incomplete Reaction: Insufficient reaction time or temperature.- Ensure reaction goes to completion via TLC monitoring before work-up.- Increase reflux time in 30-minute increments.- Confirm heating mantle is at the correct temperature.
Poor Reagent Quality: 2-bromo-4'-methylacetophenone may have degraded. KSCN may be wet.- Use fresh or purified starting material.- Ensure KSCN is thoroughly dried before use as moisture can hydrolyze the product.
Purification Losses: Product lost during recrystallization or filtration.- Use a minimal amount of hot solvent for recrystallization.- Ensure complete precipitation by cooling thoroughly before filtering.
2. Reaction Stalls / Is Sluggish Poor Solubility of KSCN: Inadequate mixing or inappropriate solvent.- Ensure vigorous stirring throughout the reaction.- Consider using a phase-transfer catalyst (e.g., TBAB) on a small test scale, especially when using less polar solvents.
Low Temperature: Insufficient energy to overcome the activation barrier.- Ensure the reaction is maintained at a steady reflux.
3. Product is an Oil or Gummy Solid Impurities Present: Presence of unreacted starting material or byproducts.- Ensure the reaction has gone to completion.- Wash the crude product thoroughly with water to remove all salts.- If recrystallization fails, purify via column chromatography (Silica gel, Hexane:Ethyl Acetate gradient).
Residual Solvent: Incomplete drying after work-up or purification.- Dry the product under high vacuum for an extended period.
4. Unexpected Side Product Detected Isothiocyanate Isomer (Ar-CO-CH₂-NCS): This can form, especially at higher temperatures or with prolonged reaction times.[6]- Avoid excessive heating. Stick to the minimum reflux time required for completion.- The isothiocyanate isomer can often be separated by column chromatography.
Hydrolysis Product (Ar-CO-CH₂-OH): Presence of excessive water in the reaction.- Use anhydrous ethanol and thoroughly dried KSCN.

Frequently Asked Questions (FAQs)

Q1: What are the most critical safety precautions for this synthesis? A: There are two primary hazards. First, the starting material, 2-bromo-4'-methylacetophenone, is a lachrymator and a skin/eye irritant.[5] Always handle it in a chemical fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles. Second, potassium thiocyanate is harmful if ingested, inhaled, or absorbed through the skin.[7][8][9][10] Crucially, do not allow KSCN or the reaction mixture to come into contact with strong acids, as this will liberate highly toxic hydrogen cyanide (HCN) gas.[9][10] All waste should be neutralized and disposed of according to institutional guidelines.

Q2: Can I use a different solvent system? A: Yes, other polar aprotic solvents like acetone or acetonitrile can be effective for SN2 reactions. Ethanol is often chosen for its ability to dissolve both the organic substrate and the inorganic salt, as well as its favorable safety profile and ease of removal. The choice of solvent can influence reaction rate and solubility, so small-scale trials are recommended if deviating from the protocol.

Q3: Is it possible to use sodium thiocyanate (NaSCN) instead of KSCN? A: Yes, NaSCN is a suitable alternative. Its reactivity is comparable to KSCN. However, its solubility in organic solvents may differ slightly, potentially requiring minor adjustments to the solvent volume or reaction time.

Q4: How does this reaction behave during a large-scale run? A: The primary concern for scale-up is heat management. The SN2 reaction is exothermic. On a larger scale, the surface-area-to-volume ratio decreases, making passive heat dissipation less efficient. It is essential to use a reactor with a cooling jacket and to add the 2-bromo-4'-methylacetophenone solution slowly and controllably to manage the temperature. A failure to control the temperature can lead to an increased rate of side reactions, particularly the formation of the isothiocyanate isomer.

Q5: How can I confirm the structure and purity of the final product? A: A combination of analytical techniques should be used:

  • ¹H NMR: To confirm the chemical structure and check for impurities like the starting material.

  • Melting Point: A sharp melting point close to the literature value indicates high purity.

  • FTIR Spectroscopy: To identify the characteristic C=O and S-C≡N stretching frequencies.

  • LC-MS: To confirm the molecular weight and assess purity.

Synthesis Workflow Visualization

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Prep_KSCN Dry KSCN Setup Combine KSCN & Ethanol in Reactor Prep_KSCN->Setup Prep_Bromo Prepare Bromoketone Solution Addition Controlled Addition of Bromoketone Prep_Bromo->Addition Setup->Addition Reflux Heat to Reflux (2-3h) Addition->Reflux Monitor Monitor by TLC Reflux->Monitor Check periodically Quench Pour into Cold Water Monitor->Quench When complete Filter Vacuum Filter Crude Solid Quench->Filter Recrystallize Recrystallize from Ethanol Filter->Recrystallize Dry Dry Final Product Recrystallize->Dry Final_Product Final_Product Dry->Final_Product Pure Product

Caption: Step-by-step workflow for the synthesis and purification of the target compound.

References

Technical Support Center: Synthesis of 2-(4-Methylphenyl)-2-oxoethyl thiocyanate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(4-Methylphenyl)-2-oxoethyl thiocyanate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during this synthetic procedure. Here, we provide in-depth troubleshooting advice and frequently asked questions based on established chemical principles and field-proven insights.

Troubleshooting Guide: Common Impurities and Experimental Issues

Question 1: My final product shows a significant amount of an isomeric impurity. What is it and how can I minimize its formation?

Answer:

The most common isomeric impurity in this synthesis is 2-(4-methylphenyl)-2-oxoethyl isothiocyanate. Its formation is a well-known issue in reactions involving the ambident thiocyanate nucleophile (SCN⁻)[1][2].

Causality of Isomer Formation:

The thiocyanate ion can attack the electrophilic carbon of 2-bromo-4'-methylacetophenone via either its sulfur atom (a soft nucleophile) or its nitrogen atom (a hard nucleophile). According to the Hard-Soft Acid-Base (HSAB) theory, the sp³-hybridized carbon of the starting material is a relatively soft electrophile, which should favor attack by the soft sulfur atom to yield the desired thiocyanate[3]. However, several factors can influence the reaction's regioselectivity:

  • Reaction Mechanism: While the reaction of α-haloketones typically proceeds via an Sₙ2 mechanism, any conditions that favor an Sₙ1-like character (e.g., polar protic solvents, substrates that can stabilize a carbocation) can increase the formation of the isothiocyanate isomer[1].

  • Solvent: Protic solvents can solvate the nitrogen atom of the thiocyanate ion more effectively through hydrogen bonding, making the sulfur atom more available for nucleophilic attack. Conversely, polar aprotic solvents might favor the formation of the isothiocyanate isomer.

  • Counter-ion: The nature of the cation in the thiocyanate salt (e.g., K⁺, Na⁺, NH₄⁺) can influence the ion-pairing and the nucleophilicity of the sulfur versus the nitrogen atom.

Mitigation Strategies:

  • Solvent Choice: Employing a polar aprotic solvent like acetone or acetonitrile can often favor the desired Sₙ2 pathway. Some protocols also report good results in alcohols like ethanol at controlled temperatures[1].

  • Temperature Control: Running the reaction at a lower temperature can enhance the selectivity for the thermodynamically favored thiocyanate product.

  • Choice of Thiocyanate Salt: Potassium thiocyanate (KSCN) is commonly used and generally provides good selectivity.

Detection:

  • NMR Spectroscopy: ¹H and ¹³C NMR can distinguish between the thiocyanate and isothiocyanate isomers due to the different chemical environments of the methylene protons and the carbon of the SCN/NCS group.

  • IR Spectroscopy: The stretching frequency of the SCN group (around 2150 cm⁻¹) is distinct from that of the NCS group (a broad and intense band around 2050-2150 cm⁻¹).

  • Chromatography (TLC, HPLC, GC-MS): These techniques can effectively separate and quantify the two isomers.

Question 2: I'm observing unreacted 2-bromo-4'-methylacetophenone in my crude product. How can I improve the reaction conversion?

Answer:

The presence of unreacted starting material is a common issue indicating incomplete reaction. Several factors can contribute to this problem.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Insufficient Reaction Time or Temperature Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider extending the reaction time or cautiously increasing the temperature.
Poor Solubility of Reagents Ensure that both 2-bromo-4'-methylacetophenone and the thiocyanate salt are sufficiently soluble in the chosen solvent. If solubility is an issue, consider using a co-solvent system or a different solvent altogether.
Deactivated Reagents The thiocyanate salt can be hygroscopic. Ensure it is dry before use. The α-haloketone can degrade over time; use a fresh or properly stored batch.
Inadequate Stoichiometry Using a slight excess (1.1 to 1.5 equivalents) of the thiocyanate salt can help drive the reaction to completion.

Workflow for Optimizing Reaction Conversion:

G cluster_0 Reaction Optimization Workflow start Start: Incomplete Conversion check_time_temp Monitor Reaction by TLC (Time/Temperature) start->check_time_temp check_solubility Assess Reagent Solubility check_time_temp->check_solubility If still incomplete check_reagents Verify Reagent Quality (Dryness/Purity) check_solubility->check_reagents If solubility is good adjust_stoichiometry Adjust Stoichiometry (Excess Nucleophile) check_reagents->adjust_stoichiometry If reagents are pure end End: Improved Conversion adjust_stoichiometry->end

Caption: Workflow for troubleshooting incomplete reaction conversion.

Question 3: My product seems to have undergone hydrolysis. What are the likely hydrolysis products and how can I prevent this?

Answer:

The presence of water in the reaction mixture can lead to the formation of hydrolysis byproducts. The carbonyl group in α-haloketones enhances the reactivity of the carbon-halogen bond, making them susceptible to nucleophilic attack by water[4].

Likely Hydrolysis Products:

  • From the Starting Material: 2-bromo-4'-methylacetophenone can hydrolyze to form 2-hydroxy-1-(p-tolyl)ethan-1-one .

  • From the Product: The thiocyanate group in the final product can be hydrolyzed to a thiocarbamate under certain conditions, particularly during workup[1].

Prevention of Hydrolysis:

  • Use Anhydrous Conditions: Employ dry solvents and glassware. If possible, run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.

  • Careful Workup: During the aqueous workup, minimize the contact time of the product with water, especially if the conditions are acidic or basic. Neutralize the reaction mixture carefully if necessary.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

The most common and direct method is the nucleophilic substitution of an α-haloketone with a thiocyanate salt[1]. In this case, 2-bromo-4'-methylacetophenone is reacted with a salt like potassium thiocyanate (KSCN) or sodium thiocyanate (NaSCN) in a suitable solvent. The reaction generally proceeds via an Sₙ2 mechanism[3].

Synthetic Scheme:

G reactant1 2-bromo-4'-methylacetophenone product This compound reactant1->product + reactant2 KSCN reactant2->product solvent Solvent (e.g., Acetone, Ethanol)

Caption: General synthesis of this compound.

Q2: Are there any other potential side reactions I should be aware of?

Besides the formation of the isothiocyanate isomer and hydrolysis, other side reactions are possible, though generally less common under optimized conditions:

  • Elimination Reactions: While α-haloketones are less prone to elimination than other alkyl halides, a strong, non-nucleophilic base could potentially induce the elimination of HBr to form an unsaturated ketone.

  • Favorskii Rearrangement: In the presence of a strong base, α-haloketones can undergo a Favorskii rearrangement. However, this is more likely with α-haloketones that have an α'-proton and is less of a concern with the typical bases used in this synthesis.

  • Reactions with Solvent: If a nucleophilic solvent like an alcohol is used at elevated temperatures for prolonged periods, it could potentially compete with the thiocyanate ion as a nucleophile, leading to the formation of an α-alkoxy ketone.

Q3: What are the recommended purification methods for the final product?

  • Recrystallization: This is often the most effective method for purifying solid products. A suitable solvent system (e.g., ethanol/water, isopropanol) should be chosen where the desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain in solution or are easily filtered off.

  • Column Chromatography: For removing closely related impurities like the isothiocyanate isomer or unreacted starting material, column chromatography on silica gel is a powerful technique[5]. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexane, is typically employed.

Q4: How can I confirm the identity and purity of my synthesized this compound?

A combination of analytical techniques should be used:

  • Melting Point: A sharp melting point close to the literature value is a good indicator of purity.

  • NMR Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used to identify and quantify impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product.

  • Infrared (IR) Spectroscopy: Confirms the presence of key functional groups (C=O, S-C≡N).

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): Can be used to determine the purity of the sample with high accuracy.

References

Organic Thiocyanates: A Technical Guide to Safe Handling and Emergency Response

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals who work with organic thiocyanates. Its purpose is to provide in-depth, field-proven insights into the safe handling, storage, and emergency management of these compounds. The information herein is structured to address specific issues and questions that may arise during experimental work, ensuring both scientific integrity and personnel safety.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the safe laboratory use of organic thiocyanates.

Q1: What are the primary hazards associated with organic thiocyanates?

A1: The primary hazard of organic thiocyanates stems from their potential to release hydrocyanic acid (HCN), a highly toxic and flammable gas.[1][2] This can occur through various pathways, including reaction with acids, moisture, or heat.[2][3] The toxicity of some organic thiocyanates is comparable to that of inorganic cyanides, with exposure leading to symptoms such as respiratory excitement, convulsions, and in severe cases, respiratory failure.[1][4] Additionally, many organic thiocyanates are irritants and can be absorbed through the skin.[5][6]

Q2: What are the essential personal protective equipment (PPE) requirements for handling organic thiocyanates?

A2: A multi-layered approach to PPE is crucial. At a minimum, this includes:

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn in situations with a higher risk of splashes.[7]

  • Hand Protection: Wear appropriate chemical-resistant gloves. Double-gloving is recommended, especially when there is a risk of direct contact.[2] Nitrile, neoprene, or PVC gloves are often suitable, but it is essential to consult the specific compound's Safety Data Sheet (SDS) and glove manufacturer's compatibility charts.[7]

  • Body Protection: A lab coat must be worn and kept fastened. For larger quantities or procedures with a higher risk of splashes, a chemical-resistant apron is advised.[7]

  • Respiratory Protection: All work with organic thiocyanates should be conducted in a certified chemical fume hood to prevent inhalation of vapors or dust.[2][3] In situations where a fume hood is not feasible or if exposure limits are exceeded, a properly fitted respirator is required.[5][8]

Q3: How should I properly store organic thiocyanates in the laboratory?

A3: Proper storage is critical to prevent accidental exposure and dangerous reactions. Follow these guidelines:

  • Store in a cool, dry, and well-ventilated area.[2][8]

  • Keep containers tightly closed.[2]

  • Store away from incompatible materials, especially acids, strong oxidizing agents, and sources of moisture.[8][9] Contact with acids can liberate highly toxic hydrogen cyanide gas.[2][3]

  • Store in a designated and clearly labeled area. For highly toxic thiocyanates, consider a locked cabinet.[9]

  • Use secondary containment to prevent spills from spreading.[9]

Q4: What are the immediate first aid measures in case of accidental exposure to an organic thiocyanate?

A4: Immediate and appropriate action is critical.

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[5][10] Remove all contaminated clothing.[5]

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[5][10]

  • Inhalation: Move the individual to fresh air immediately.[5]

  • Ingestion: Do NOT induce vomiting.[10][11] In all cases of exposure, seek immediate medical attention and provide the medical team with the Safety Data Sheet (SDS) for the specific compound.[9] Be aware that symptoms of cyanide poisoning can develop rapidly.[12]

Q5: What is the correct procedure for disposing of organic thiocyanate waste?

A5: Organic thiocyanate waste is considered hazardous and must be disposed of accordingly.

  • Collect all waste in a designated, properly labeled, and sealed container.[3]

  • Do not mix thiocyanate waste with other waste streams, particularly acidic waste, to prevent the generation of hydrogen cyanide gas.[3]

  • Follow all local, state, and federal regulations for hazardous waste disposal.[8]

  • Some protocols suggest decontaminating glassware and work surfaces with a 10% bleach solution followed by a pH 10 buffer, or with hydrogen peroxide.[2][3] Dispose of all cleaning materials as hazardous waste.[2]

Section 2: Troubleshooting Guide

This section provides solutions to specific problems that may be encountered during experiments involving organic thiocyanates.

Problem Potential Cause(s) Troubleshooting Steps & Explanations
Faint almond-like odor detected in the lab. Potential release of hydrogen cyanide (HCN) gas.1. IMMEDIATE EVACUATION: Evacuate the laboratory immediately. 2. NOTIFY SAFETY PERSONNEL: Alert your institution's environmental health and safety (EHS) department. 3. DO NOT RE-ENTER: Do not re-enter the lab until it has been cleared by trained safety professionals. Causality: The bitter almond odor is characteristic of HCN, indicating a potential containment failure or an incompatible chemical reaction.[9]
Skin irritation or rash after handling an organic thiocyanate. Inadequate PPE (e.g., torn glove) or improper handling leading to skin contact.1. DECONTAMINATE: Immediately wash the affected area with soap and water for at least 15 minutes.[5][10] 2. SEEK MEDICAL ATTENTION: Even if the irritation seems minor, consult with occupational health. 3. REVIEW PROCEDURES: Re-evaluate your handling technique and glove integrity to prevent future occurrences. Causality: Many organic thiocyanates are skin irritants, and some can be absorbed through the skin, leading to systemic toxicity.[5][6]
Unexpected isomerization of an organic thiocyanate to an isothiocyanate. Certain organic thiocyanates, particularly allylic and benzylic ones, are prone to thermal or catalytic isomerization.1. LOWER REACTION TEMPERATURE: If possible, conduct the reaction at a lower temperature. 2. AVOID CERTAIN CATALYSTS: Be mindful that some reagents can catalyze this rearrangement.[13] 3. ANALYZE PRODUCTS CAREFULLY: Use appropriate analytical techniques (e.g., NMR, IR) to confirm the structure of your product. Causality: The isomerization to the more thermodynamically stable isothiocyanate can be facilitated by heat or certain reagents.[13]
Inconsistent reaction yields or side product formation. Contamination with water or incompatible reagents. Degradation of the starting material.1. USE ANHYDROUS CONDITIONS: Ensure all solvents and reagents are dry, as moisture can hydrolyze some thiocyanates. 2. CHECK REAGENT COMPATIBILITY: Verify that all reagents are compatible with the thiocyanate functional group. Avoid strong acids unless they are part of the intended reaction, as they can cause decomposition.[2][3] 3. CONFIRM STARTING MATERIAL PURITY: Use a fresh or properly stored sample of the organic thiocyanate. Causality: The thiocyanate group can be sensitive to hydrolysis and can react with a variety of nucleophiles and electrophiles, leading to undesired side reactions.

Section 3: Experimental Protocols & Workflows

Protocol 1: Standard Operating Procedure for Handling Organic Thiocyanates
  • Preparation and Hazard Assessment:

    • Review the Safety Data Sheet (SDS) for the specific organic thiocyanate.

    • Ensure a cyanide antidote kit is available in the vicinity and that personnel are trained in its use.[8]

    • Never work alone when handling these compounds.[2][3]

    • Designate a specific work area within a chemical fume hood and line it with an absorbent, disposable bench liner.[9]

  • Personal Protective Equipment (PPE):

    • Don a lab coat, chemical safety goggles, and a face shield.[7]

    • Wear two pairs of chemical-resistant nitrile gloves.[2]

  • Handling and Dispensing:

    • Conduct all manipulations of organic thiocyanates within a certified chemical fume hood.[2][3]

    • For solids, use a spatula for transfers to minimize dust generation.[3]

    • For liquids, use a syringe or pipette with appropriate precautions to avoid splashes and aerosol generation.

    • Keep containers closed when not in use.[7]

  • Post-Handling and Decontamination:

    • Decontaminate all glassware and equipment that came into contact with the thiocyanate. A common method is to rinse with a 10% bleach solution, followed by a pH 10 buffer, and then a final water rinse.[2][9]

    • Wipe down the work area in the fume hood with the same decontamination solutions.[9]

    • Dispose of all contaminated materials (gloves, bench liner, wipes) as hazardous waste.[2]

    • Wash hands thoroughly with soap and water after removing gloves.[8]

Workflow for Emergency Response to a Significant Spill

Spill_Response Spill Significant Spill Occurs Alert Alert Personnel & Evacuate Area Spill->Alert 1 Isolate Isolate the Area & Restrict Access Alert->Isolate 2 EHS Contact Emergency Personnel (EHS) Isolate->EHS 3 Assess Trained Personnel Assess the Spill (Wearing appropriate PPE) EHS->Assess 4 Cleanup Contain and Clean Up Spill (Using appropriate absorbent material) Assess->Cleanup 5 Decontaminate Decontaminate the Area Cleanup->Decontaminate 6 Dispose Dispose of Waste as Hazardous Decontaminate->Dispose 7

Caption: Workflow for responding to a significant organic thiocyanate spill.

References

Validation & Comparative

<sup>1</sup>H and <sup>13</sup>C NMR analysis of 2-(4-Methylphenyl)-2-oxoethyl thiocyanate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the 1H and 13C NMR Analysis of 2-(4-Methylphenyl)-2-oxoethyl thiocyanate

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique in modern chemistry, offering unparalleled insight into the molecular structure of organic compounds.[1][2] This guide provides a comprehensive analysis of this compound (C₁₀H₉NOS, MW: 191.25 g/mol ), an α-thiocyanato ketone derivative.[3] As a Senior Application Scientist, this document moves beyond a mere recitation of data, delving into the causal relationships that govern spectral observations. We will explore the structural elucidation of this molecule through detailed 1H and 13C NMR analysis, compare these findings with complementary techniques like Infrared (IR) Spectroscopy and Mass Spectrometry (MS), and provide robust, field-proven experimental protocols.

The objective is to equip researchers, scientists, and drug development professionals with a self-validating framework for the characterization of this and structurally similar compounds, grounding all interpretations in authoritative spectroscopic principles.

Molecular Structure and NMR Assignment Framework

To facilitate a clear discussion, the atoms in this compound are systematically numbered. This numbering will be used consistently throughout the analysis.

Caption: Numbering scheme for this compound.

1H NMR Spectral Analysis: A Predictive Approach

The 1H NMR spectrum provides critical information on the number of distinct proton environments, their electronic surroundings, and the connectivity between neighboring protons.

Predicted Data and Interpretation
Signal AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
H2, H6 ~7.8 - 8.0Doublet (d)2HThese protons are ortho to the strongly electron-withdrawing carbonyl group (C8), resulting in significant deshielding and a downfield shift.[4][5]
H3, H5 ~7.3 - 7.5Doublet (d)2HThese protons are ortho to the electron-donating methyl group (C7) and are consequently more shielded (upfield) relative to H2 and H6.
H10 ~4.8 - 5.2Singlet (s)2HThe methylene protons are adjacent to two powerful electron-withdrawing groups: the carbonyl (C8) and the thiocyanate (SCN). This dual inductive effect causes a substantial downfield shift. The absence of adjacent protons results in a singlet.
H7 ~2.4 - 2.5Singlet (s)3HThis chemical shift is characteristic of a methyl group attached to an aromatic ring (a benzylic methyl group).

Causality Behind the Spectrum: The substitution pattern on the aromatic ring creates an AA'BB' spin system. Protons H2/H6 are chemically equivalent, as are H3/H5. The coupling between H2 and H3 (and H6 and H5) is an ortho-coupling, typically with a coupling constant (J) of 7-9 Hz, leading to the characteristic doublet appearance for each signal. The integration ratio of 2:2:2:3 (or simplified to 4:2:3 for the aromatic region as a whole) provides a quantitative validation of the proton count in each unique environment.

13C NMR and DEPT Analysis: Unveiling the Carbon Skeleton

While 1H NMR maps the proton framework, 13C NMR spectroscopy elucidates the carbon backbone of the molecule. Due to the low natural abundance of the 13C isotope, proton decoupling is typically employed to simplify the spectrum to a series of single lines, where each line represents a unique carbon environment.

Predicted Data and Interpretation
Signal AssignmentPredicted Chemical Shift (δ, ppm)DEPT-135 SignalRationale
C8 (C=O) ~190 - 195AbsentThe carbonyl carbon of a ketone is highly deshielded and appears significantly downfield.[6][7][8] As a quaternary carbon, it is absent in DEPT-135.
C4 (C-CH₃) ~145 - 148AbsentThis aromatic carbon is attached to the methyl group. Its chemical shift is influenced by both its position in the ring and the substituent. It is a quaternary carbon.
C1 (C-C=O) ~134 - 137AbsentThe ipso-carbon attached to the acetyl group is a quaternary carbon whose chemical shift is well-established for substituted acetophenones.[8]
C3, C5 (Ar-CH) ~129 - 131PositiveThese are protonated aromatic carbons. Their chemical shifts are characteristic of a para-substituted benzene ring.
C2, C6 (Ar-CH) ~128 - 130PositiveThese protonated aromatic carbons are distinct from C3/C5 due to their proximity to the carbonyl group.
C12 (SCN) ~110 - 114AbsentThe chemical shift for the carbon atom in an organic thiocyanate group is found in this characteristic region.[9] It is a quaternary carbon.
C10 (CH₂) ~45 - 50NegativeThis methylene carbon is alpha to a carbonyl group, which causes a notable downfield shift. A negative signal in a DEPT-135 spectrum is definitive for a CH₂ group.
C7 (CH₃) ~21 - 23PositiveThis upfield signal is typical for the methyl carbon of a tolyl group.[10] A positive signal in DEPT-135 confirms it is a CH or CH₃ group.

Expert Insight: The power of combining a standard 13C spectrum with a DEPT-135 experiment cannot be overstated. The DEPT experiment acts as a self-validating system for the assignments. For instance, observing a negative peak at ~47 ppm confirms the presence of a CH₂ group, while the absence of signals for C1, C4, C8, and C12 in the DEPT spectrum validates their assignment as quaternary carbons. This combined approach transforms spectral interpretation from estimation to confirmation.

Comparative Analysis with Orthogonal Techniques

While NMR is the premier tool for detailed structural mapping, a multi-technique approach provides the most robust characterization. IR spectroscopy and Mass Spectrometry offer complementary information that validates the NMR-derived structure.

Caption: Complementary roles of NMR, IR, and MS in structural analysis.

Infrared (IR) Spectroscopy

IR spectroscopy excels at identifying specific functional groups by detecting their characteristic vibrational frequencies.[1] For the target molecule, two peaks are particularly diagnostic:

  • Ketone (C=O) Stretch: A strong, sharp absorption expected in the range of 1680-1700 cm⁻¹ .

  • Thiocyanate (S-C≡N) Stretch: A sharp, medium-intensity absorption expected around 2140-2160 cm⁻¹ .[11]

Comparison: IR quickly confirms the presence of the key ketone and thiocyanate moieties but provides no information about their placement or the overall molecular architecture. NMR, in contrast, details the precise connectivity of the entire molecule.

Mass Spectrometry (MS)

MS provides the exact molecular weight and offers structural clues through the analysis of fragmentation patterns.

  • Molecular Ion (M⁺): A peak at m/z = 191 , corresponding to the molecular weight of the compound.

  • Key Fragments:

    • m/z = 133: Loss of the thiocyanate radical (•SCN), resulting in the stable p-methylbenzoyl cation [CH₃-C₆H₄-CO]⁺.

    • m/z = 91: Further fragmentation can lead to the formation of the tropylium ion [C₇H₇]⁺, characteristic of toluene-derived structures.

Comparison: MS confirms the elemental formula and validates the presence of key substructures (like the p-methylbenzoyl moiety). However, it cannot distinguish between isomers. For example, MS alone could not easily differentiate between 2-(4-Methylphenyl) and 2-(2-Methylphenyl)-2-oxoethyl thiocyanate, a distinction that is trivial with NMR.

Experimental Protocols

The following protocols represent standard operating procedures for the acquisition of high-quality NMR data for small organic molecules.

Sample Preparation
  • Weighing: Accurately weigh 5-10 mg of solid this compound.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial. CDCl₃ is a common choice for its good solubilizing power and relatively simple residual solvent signals.

  • Transfer: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

  • Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.

NMR Data Acquisition Workflow

Caption: Standard workflow for NMR data acquisition and analysis.

Standard Instrument Parameters (400 MHz Spectrometer)
Parameter1H NMR13C NMR
Pulse Program Standard single pulse (e.g., 'zg30')Proton-decoupled single pulse (e.g., 'zgpg30')
Spectral Width -2 to 12 ppm0 to 220 ppm
Acquisition Time ~4 seconds~1-2 seconds
Relaxation Delay 1.0 - 2.0 seconds2.0 seconds
Number of Scans 161024 (or more)

Causality in Parameter Selection: The number of scans for 13C NMR is significantly higher than for 1H NMR to compensate for the low natural abundance of the 13C isotope and its smaller gyromagnetic ratio, which result in a much lower intrinsic sensitivity.[12] The relaxation delay is chosen to allow the nuclei to return to equilibrium between pulses, ensuring accurate signal integration.

Data Processing
  • Fourier Transform (FT): Convert the raw data (Free Induction Decay, FID) from the time domain to the frequency domain.

  • Phasing: Adjust the phase of the spectrum so that all peaks are in pure absorption mode (positive and symmetrical).

  • Baseline Correction: Correct any distortions in the spectral baseline.

  • Calibration: Reference the chemical shift scale. For CDCl₃, the residual solvent peak is set to δ = 7.26 ppm for 1H and δ = 77.16 ppm for 13C.[2]

  • Integration: Integrate the area under each peak in the 1H spectrum to determine the relative ratio of protons.

Conclusion

The structural elucidation of this compound is definitively achieved through the synergistic application of 1H and 13C NMR spectroscopy. The 1H spectrum confirms the presence and connectivity of the aromatic, methylene, and methyl protons, while the 13C and DEPT spectra map the complete carbon skeleton, including the unambiguous identification of the ketone and thiocyanate functional groups. When benchmarked against IR and MS, NMR spectroscopy provides a superior level of structural detail, revealing the precise isomeric arrangement and atomic connectivity. The protocols and predictive data presented in this guide offer a robust framework for the analysis of this compound and serve as a valuable reference for researchers in the field.

References

A Comparative Guide to the Mass Spectrometry of 2-(4-Methylphenyl)-2-oxoethyl thiocyanate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the precise structural elucidation of novel chemical entities is a cornerstone of progressive research. Mass spectrometry stands as a pivotal analytical technique in this endeavor, offering profound insights into molecular weight and structural architecture through the meticulous analysis of fragmentation patterns. This guide provides an in-depth examination of the predicted mass spectrometric behavior of 2-(4-Methylphenyl)-2-oxoethyl thiocyanate, a compound of interest for its potential applications in synthetic chemistry and drug discovery.

In the absence of a publicly available experimental mass spectrum for this compound, this guide will leverage established principles of mass spectrometry to predict its fragmentation pathways. To provide a tangible benchmark for comparison, we will contrast these predictions with the known mass spectrum of a closely related structural analog, 4'-methylacetophenone. This comparative approach, grounded in mechanistic principles, offers a robust framework for interpreting future experimental data.

The Subject Molecule: this compound

This compound is a bifunctional molecule incorporating an aromatic ketone and a thiocyanate group. Its structure suggests a rich and informative fragmentation pattern under mass spectrometric analysis. The molecular formula is C₁₀H₉NOS, with a molecular weight of 191.25 g/mol .

Predicted Fragmentation Pathways of this compound

Upon electron ionization, this compound is expected to undergo fragmentation primarily driven by the stability of the resulting ions. The most probable fragmentation pathways are centered around the robust aromatic ketone moiety.

α-Cleavage: The Dominant Fragmentation Route

The most anticipated fragmentation pathway for this compound is α-cleavage, a characteristic fragmentation of ketones.[1][2][3] This process involves the cleavage of the bond adjacent to the carbonyl group. In this molecule, two primary α-cleavage events are possible:

  • Cleavage 'a': Loss of the thiocyanatomethyl radical (•CH₂SCN), leading to the formation of the 4-methylbenzoyl cation.

  • Cleavage 'b': Loss of the 4-methylphenyl radical (•C₇H₇), resulting in the formation of the 2-oxoethylthiocyanate cation.

Between these two possibilities, cleavage 'a' is predicted to be the dominant pathway due to the exceptional stability of the resulting 4-methylbenzoyl cation. This cation is resonance-stabilized, a key factor driving its formation.[4][5]

The proposed dominant fragmentation pathway is visualized in the following diagram:

G cluster_main Fragmentation of this compound Molecular_Ion [C₁₀H₉NOS]⁺ m/z = 191 Fragment_A [C₈H₇O]⁺ 4-Methylbenzoyl cation m/z = 119 Molecular_Ion->Fragment_A α-Cleavage 'a' Fragment_B [C₂H₂NOS]⁺ 2-Oxoethylthiocyanate cation m/z = 88 Molecular_Ion->Fragment_B α-Cleavage 'b' Radical_A •CH₂SCN Thiocyanatomethyl radical Molecular_Ion->Radical_A Radical_B •C₇H₇ 4-Methylphenyl radical Molecular_Ion->Radical_B

Caption: Predicted α-cleavage pathways of this compound.

Secondary Fragmentation

The highly stable 4-methylbenzoyl cation (m/z = 119) may undergo further fragmentation through the loss of a neutral carbon monoxide (CO) molecule, a common fragmentation pathway for acylium ions.[6][7] This would result in the formation of the tolyl cation ([C₇H₇]⁺) at m/z = 91.

Comparative Analysis: this compound vs. 4'-Methylacetophenone

To contextualize the predicted fragmentation of our target molecule, we will compare it with the known fragmentation of 4'-methylacetophenone. This compound is structurally analogous to the aromatic ketone portion of this compound.

4'-Methylacetophenone (C₉H₁₀O, MW = 134.18 g/mol ) is a well-characterized compound with a readily available mass spectrum.[8][9][10][11][12]

Fragmentation of 4'-Methylacetophenone

The mass spectrum of 4'-methylacetophenone is also dominated by α-cleavage. The primary fragmentation involves the loss of a methyl radical (•CH₃) to form the 4-methylbenzoyl cation ([C₈H₇O]⁺) at m/z = 119. This is a testament to the stability of this particular cation. Subsequent loss of CO from this fragment leads to the tolyl cation ([C₇H₇]⁺) at m/z = 91.

The fragmentation pathway for 4'-methylacetophenone is illustrated below:

G cluster_main Fragmentation of 4'-Methylacetophenone Molecular_Ion_Analog [C₉H₁₀O]⁺ m/z = 134 Fragment_Analog_A [C₈H₇O]⁺ 4-Methylbenzoyl cation m/z = 119 Molecular_Ion_Analog->Fragment_Analog_A α-Cleavage Radical_Analog •CH₃ Methyl radical Molecular_Ion_Analog->Radical_Analog Fragment_Analog_B [C₇H₇]⁺ Tolyl cation m/z = 91 Fragment_Analog_A->Fragment_Analog_B Neutral_Loss - CO Fragment_Analog_A->Neutral_Loss

Caption: Known fragmentation pathway of 4'-methylacetophenone.

Data Summary and Comparison

The following table summarizes the predicted and known fragmentation data for the two compounds, highlighting the expected similarities in their mass spectra.

m/zPredicted Ion for this compoundKnown Ion for 4'-MethylacetophenoneFragmentation Pathway
191[C₁₀H₉NOS]⁺ (Molecular Ion)--
134-[C₉H₁₀O]⁺ (Molecular Ion)-
119[C₈H₇O]⁺ (4-Methylbenzoyl cation)[C₈H₇O]⁺ (4-Methylbenzoyl cation)α-Cleavage
91[C₇H₇]⁺ (Tolyl cation)[C₇H₇]⁺ (Tolyl cation)Loss of CO from m/z 119
88[C₂H₂NOS]⁺ (2-Oxoethylthiocyanate cation)-α-Cleavage

Experimental Protocol for Mass Spectrometric Analysis

To validate the predictions made in this guide, the following experimental protocol is recommended for the analysis of this compound.

Sample Preparation
  • Dissolve 1-2 mg of this compound in 1 mL of a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Further dilute the stock solution to a final concentration of 10-50 µg/mL.

Instrumentation and Parameters
  • Mass Spectrometer: A high-resolution mass spectrometer, such as a Q-TOF or Orbitrap, is recommended for accurate mass measurements.

  • Ionization Source: Electron Ionization (EI) at 70 eV is the standard for generating fragment ions and creating a comparable library spectrum.

  • Sample Introduction: Direct infusion or injection via a gas chromatograph (GC-MS) can be employed. For GC-MS, a non-polar capillary column (e.g., DB-5ms) would be suitable.

  • Mass Analyzer Scan Range: A scan range of m/z 40-300 is appropriate to capture the molecular ion and all significant fragments.

The workflow for this experimental protocol is as follows:

G cluster_workflow Experimental Workflow Sample_Prep Sample Preparation (10-50 µg/mL in MeOH/ACN) Sample_Intro Sample Introduction (GC-MS or Direct Infusion) Sample_Prep->Sample_Intro Ionization Ionization (Electron Ionization, 70 eV) Sample_Intro->Ionization Mass_Analysis Mass Analysis (Q-TOF or Orbitrap) Ionization->Mass_Analysis Data_Acquisition Data Acquisition (m/z 40-300) Mass_Analysis->Data_Acquisition

Caption: Experimental workflow for the mass spectrometric analysis.

Conclusion

This guide provides a comprehensive, albeit predictive, analysis of the mass spectrometry of this compound. By grounding our predictions in the well-established principles of ketone fragmentation and drawing a direct comparison with the structurally similar 4'-methylacetophenone, we have constructed a robust hypothesis for the fragmentation behavior of the target molecule. The dominant fragmentation is expected to be α-cleavage, leading to the highly stable 4-methylbenzoyl cation at m/z = 119, which is also the base peak in the spectrum of 4'-methylacetophenone. This detailed analysis and the provided experimental protocol offer a solid foundation for any researcher undertaking the empirical study of this compound, facilitating a more rapid and accurate interpretation of the resulting data.

References

Comparing the bioactivity of 2-(4-Methylphenyl)-2-oxoethyl thiocyanate and its isothiocyanate isomer

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Bioactivity of 2-(4-Methylphenyl)-2-oxoethyl Thiocyanate and Its Isothiocyanate Isomer

Prepared by: Gemini, Senior Application Scientist

Introduction: A Tale of Two Isomers

In the landscape of medicinal chemistry and drug development, isomeric structures often exhibit profoundly different biological activities. A subtle change in atomic arrangement can dictate how a molecule interacts with complex biological systems, altering its efficacy, mechanism of action, and toxicity profile. This guide provides a comprehensive comparison of two such structural isomers: this compound and its corresponding isothiocyanate.

These molecules, both α-keto derivatives of the phenyl-ethyl scaffold, differ only in the connectivity of the thiocyanate moiety. In the thiocyanate, the organic group is attached to the sulfur atom (R-S-C≡N), while in the isothiocyanate, it is attached to the nitrogen atom (R-N=C=S). This distinction is critical. The isothiocyanate group is a well-recognized pharmacophore, abundant in cruciferous vegetables and extensively studied for its potent anticancer properties.[1][2][3] The bioactivity of the α-keto thiocyanate isomer, however, is less characterized, presenting an opportunity for novel discovery.

This guide will dissect the chemical properties, known and projected bioactivities, and metabolic fates of these isomers. We will provide the experimental frameworks necessary for a direct, empirical comparison, empowering researchers to elucidate their therapeutic potential.

Section 1: Physicochemical Properties and Synthesis

A foundational understanding of the synthesis and chemical nature of each isomer is crucial before exploring their biological effects.

Chemical Structures
  • This compound: CAS 6097-27-4[4]

  • 2-(4-Methylphenyl)-2-oxoethyl isothiocyanate: Isomeric variant

The key structural difference lies in the linkage: the electrophilic carbon of the cyanate group is bonded to sulfur in the thiocyanate and nitrogen in the isothiocyanate.

Synthetic Pathways

Synthesis of this compound: α-Thiocyanato ketones are typically synthesized via the α-thiocyanation of a ketone. A common method involves the reaction of the corresponding α-halo ketone (e.g., 2-bromo-1-(p-tolyl)ethan-1-one) with a thiocyanate salt like potassium thiocyanate (KSCN) or ammonium thiocyanate (NH₄SCN).[5] More direct, iron(III) chloride-mediated methods for the α-thiocyanation of ketones have also been developed, offering high selectivity and good yields.[5]

Synthesis of 2-(4-Methylphenyl)-2-oxoethyl isothiocyanate: The synthesis of isothiocyanates is a well-established field in organic chemistry.[6][7][8] A prevalent method is the reaction of the corresponding primary amine with carbon disulfide to form a dithiocarbamate salt, which is subsequently decomposed using a desulfurizing agent (e.g., tosyl chloride, hydrogen peroxide) to yield the isothiocyanate.[7][8][9] For the target molecule, this would involve starting with 2-amino-1-(p-tolyl)ethan-1-one.

Section 2: A Comparative Analysis of Bioactivity

While direct comparative studies on these specific isomers are not prominent in the literature, a robust comparison can be constructed by analyzing the well-documented activities of the isothiocyanate class and contrasting them with the known chemical reactivity and potential biological roles of organic thiocyanates.

The Isothiocyanate Isomer: A Potent Anticancer Pharmacophore

Organic isothiocyanates (ITCs) are renowned for their chemopreventive and therapeutic effects against cancer.[1][3][10] Their bioactivity stems from the potent electrophilicity of the central carbon atom in the -N=C=S group, which readily reacts with cellular nucleophiles, particularly the thiol groups of cysteine residues in proteins.

Mechanisms of Action:

  • Induction of Apoptosis: ITCs are potent inducers of programmed cell death in cancer cells.[11] This is achieved through multiple pathways, including the generation of reactive oxygen species (ROS), activation of MAPK signaling pathways (JNK, ERK), and modulation of the Bcl-2 family of proteins to favor pro-apoptotic members like Bax.[11][12] This cascade culminates in the activation of executioner caspases (e.g., caspase-3), leading to cell death.

  • Cell Cycle Arrest: ITCs can halt cancer cell proliferation by inducing cell cycle arrest, commonly at the G2/M phase.[1][11] This prevents cells from entering mitosis and continuing their uncontrolled division.

  • Modulation of Metabolic Enzymes: ITCs exhibit a dual effect on metabolic enzymes that is highly beneficial for cancer prevention. They can inhibit Phase I enzymes (like cytochrome P450s) that activate pro-carcinogens and simultaneously induce Phase II detoxification enzymes (like glutathione S-transferases and quinone reductase) that neutralize carcinogens.[10]

  • Anti-inflammatory Effects: Chronic inflammation is a key driver of cancer. ITCs possess anti-inflammatory properties that contribute to their anticancer profile.[13]

The Thiocyanate Isomer: An Enigmatic Contender

The bioactivity of organic thiocyanates, particularly α-keto thiocyanates, is less understood. Their biological role cannot be directly inferred from the inorganic thiocyanate anion (SCN⁻), which is involved in peroxidase-catalyzed host defense mechanisms.[14][15]

Potential Mechanisms of Action:

  • Isomerization to Isothiocyanate: A critical consideration is the potential for organic thiocyanates to isomerize to their more thermodynamically stable isothiocyanate counterparts.[16] This reaction can be catalyzed by various factors within a biological system. If this occurs, the thiocyanate compound would effectively act as a pro-drug, releasing the highly active isothiocyanate isomer.

  • Direct Reactivity: The thiocyanate group (R-S-C≡N) is also susceptible to nucleophilic attack, though its reactivity profile differs from the isothiocyanate. It could interact with a different set of biological targets, leading to a distinct pharmacological effect.

  • Metabolic Release of Cyanide: A significant metabolic pathway for organic thiocyanates can involve cleavage to release a cyanide ion (CN⁻), which is subsequently detoxified by the enzyme rhodanese to the inorganic thiocyanate anion (SCN⁻).[17][18] This pathway introduces a potential for cyanide-related toxicity, a factor that must be carefully evaluated.

Head-to-Head Comparison: Projected Differences

The following table summarizes the anticipated differences in the biological profiles of the two isomers.

Feature2-(4-Methylphenyl)-2-oxoethyl Isothiocyanate 2-(4-Methylphenyl)-2-oxoethyl Thiocyanate
Primary MoA Covalent modification of proteins via reaction with nucleophiles (e.g., cysteine thiols).[19]Uncertain. Potential for direct activity, isomerization to isothiocyanate, or metabolic release of cyanide.[16][18]
Anticancer Activity High (Projected). Potent induction of apoptosis and cell cycle arrest is expected.[1][11]Unknown. Activity may depend on conversion to the isothiocyanate isomer.
Key Signaling Pathways Modulation of MAPK, PI3K/Akt pathways; ROS generation.[11][20]To be determined.
Metabolism Primarily via the mercapturic acid pathway (glutathione conjugation).[21]Potential for isomerization and/or cleavage to release cyanide, followed by detoxification to SCN⁻.[17][18]
Safety Profile Generally well-tolerated at therapeutic doses, though high concentrations can be cytotoxic.Potential for toxicity associated with cyanide release must be assessed.

Section 3: Experimental Framework for Comparative Bioactivity Assessment

To move from projection to empirical data, a structured experimental workflow is essential. The following protocols provide a robust foundation for directly comparing the bioactivity of the two isomers.

Experimental Workflow Diagram

The overall process involves synthesizing and purifying the compounds, followed by a tiered screening approach from general cytotoxicity to specific mechanistic assays.

G cluster_0 Phase 1: Synthesis & Characterization cluster_1 Phase 2: In Vitro Bioactivity Screening cluster_2 Phase 3: Mechanistic Studies cluster_3 Phase 4: Data Analysis & Conclusion Synthesis Synthesis of Isomers Purify Purification (Chromatography) Synthesis->Purify Confirm Structural Confirmation (NMR, MS) Purify->Confirm MTT Cytotoxicity Assay (MTT) Determine IC50 Confirm->MTT Apoptosis Apoptosis Assay (Annexin V/PI) MTT->Apoptosis CellCycle Cell Cycle Analysis MTT->CellCycle Western Western Blot (Signaling Proteins) Apoptosis->Western ROS ROS Detection Assay Apoptosis->ROS CellCycle->Western Analysis Comparative Data Analysis Western->Analysis Metabolism Metabolic Stability/Fate Metabolism->Analysis Conclusion Draw Conclusions Analysis->Conclusion

Caption: Experimental workflow for comparing isomeric bioactivity.

Protocol: Cell Viability (MTT) Assay

This assay determines the concentration at which each compound inhibits cell growth by 50% (IC₅₀), providing a quantitative measure of cytotoxicity.

Objective: To determine the IC₅₀ values of the thiocyanate and isothiocyanate isomers in a selected cancer cell line (e.g., MCF-7 breast cancer cells).

Materials:

  • Cancer cell line (e.g., MCF-7)

  • DMEM media with 10% FBS and 1% Penicillin-Streptomycin

  • 96-well plates

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding: Seed 5,000 cells per well in a 96-well plate and allow them to adhere for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of each isomer (e.g., from 0.1 µM to 100 µM) in culture media. The final DMSO concentration should be <0.5%.

  • Remove the old media and add 100 µL of the media containing the test compounds to the respective wells. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol: Apoptosis Detection by Annexin V/PI Staining

This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.

Objective: To quantify the extent of apoptosis induced by each isomer at its IC₅₀ concentration.

Materials:

  • 6-well plates

  • Test compounds

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and grow to ~70% confluency. Treat cells with each isomer at its predetermined IC₅₀ concentration for 24 hours. Include an untreated control.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples immediately using a flow cytometer.

    • Healthy cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

Section 4: Anticipated Mechanisms and Signaling

Based on the extensive literature on isothiocyanates, the isomer is expected to trigger apoptosis through established signaling pathways. A key question is whether the thiocyanate isomer activates the same or different pathways.

G ITC Isothiocyanate Isomer ROS ↑ ROS Production ITC->ROS MAPK MAPK Activation (JNK, p38) ITC->MAPK ROS->MAPK Bax ↑ Bax / ↓ Bcl-2 MAPK->Bax Mito Mitochondrial Permeability Bax->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Simplified signaling pathway for isothiocyanate-induced apoptosis.

Conclusion and Future Directions

The structural isomerism between this compound and its isothiocyanate counterpart represents a compelling case study in structure-activity relationships. Based on a wealth of existing data, the isothiocyanate isomer is strongly predicted to be the more biologically active compound , particularly as an anticancer agent, acting through well-established mechanisms of apoptosis induction and cell cycle arrest.[1][10][11][22]

The bioactivity of the thiocyanate isomer remains an open and intriguing question . Its efficacy may be contingent on its ability to isomerize to the isothiocyanate form, or it may possess a novel mechanism of action. However, its potential metabolic conversion to cyanide necessitates a careful toxicological evaluation.[17][18]

The experimental protocols outlined in this guide provide a clear path for a definitive, head-to-head comparison. The results of such studies will not only elucidate the specific activities of these two molecules but will also contribute to the broader understanding of how the thiocyanate and isothiocyanate functional groups govern interactions with biological systems. Future research should focus on identifying the specific protein targets of each isomer and conducting pharmacokinetic studies to understand their absorption, distribution, metabolism, and excretion profiles in vivo.

References

A Comparative Guide to the Structure-Activity Relationship of 2-(4-Methylphenyl)-2-oxoethyl Thiocyanate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the exploration of novel chemical scaffolds that offer unique mechanisms of action is paramount. Among these, organosulfur compounds, particularly thiocyanates, have garnered significant interest for their diverse biological activities, ranging from antimicrobial to antitumor effects.[1] This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 2-(4-Methylphenyl)-2-oxoethyl thiocyanate derivatives, a class of α-keto thiocyanates with promising therapeutic potential. By integrating established experimental data with reasoned scientific insights, we will dissect the influence of structural modifications on their biological efficacy, offering a valuable resource for researchers in medicinal chemistry and drug development.

The 2-Oxo-2-phenylethyl Thiocyanate Scaffold: A Foundation for Bioactivity

The core chemical structure, 2-oxo-2-phenylethyl thiocyanate, also known as phenacyl thiocyanate, serves as the foundational template for the derivatives discussed herein.[2] This scaffold is characterized by a phenyl ring connected to a two-carbon chain containing a ketone and a terminal thiocyanate group. The presence of the α-keto group and the electrophilic thiocyanate moiety are crucial for its biological activity, likely through interactions with biological nucleophiles such as cysteine residues in proteins.

The general synthesis of these compounds often involves the reaction of a substituted phenacyl halide (e.g., bromide or chloride) with a thiocyanate salt, such as potassium or sodium thiocyanate, in a suitable solvent.[1] This straightforward synthetic route allows for the facile introduction of various substituents on the phenyl ring, making it an attractive scaffold for SAR studies.

Structure-Activity Relationship Analysis: A Comparative Overview

While a comprehensive SAR study on a complete series of this compound derivatives is not extensively documented in a single source, we can synthesize a comparative analysis by examining related thiocyanate and isothiocyanate compounds. The following sections and the corresponding data table extrapolate from existing literature to predict the impact of structural modifications at key positions of the lead molecule.

Key Modification Points and Their Anticipated Impact on Bioactivity

To visualize the key areas for structural modification, the following diagram outlines the core scaffold and highlights the positions where substitutions are likely to influence biological activity.

Caption: Core scaffold and key points for structural modification.

Table 1: Comparative Analysis of Substituted Thiocyanate and Isothiocyanate Derivatives and Their Reported Biological Activities

Compound/Derivative ClassModificationBiological ActivityKey Findings & SAR InsightsReference
Allylic Thiocyanates Halogen substitution on the aryl ring (e.g., -Cl, -Br)AntimicrobialIncreased antimicrobial activity with electron-withdrawing groups. Chloro-substituted derivatives showed the highest potency.[3]
Arylalkyl Isothiocyanates Variation in alkyl chain length (benzyl, phenethyl, phenylbutyl, phenylhexyl)Inhibition of carcinogen metabolismLonger alkyl chains (phenylbutyl and phenylhexyl) showed greater inhibitory potency than shorter chains (benzyl and phenethyl).[4]
Purine Thiocyanato Derivatives Thiocyanate group on purine and ribonucleoside scaffoldsAntitumorThe position and presence of the thiocyanate group were correlated with antitumor activity against sarcoma.[5]
Isothiocyanate Derivatives Aromatic vs. AliphaticAntimicrobialAromatic isothiocyanates generally exhibit better antimicrobial activity than aliphatic ones, likely due to improved membrane permeability.[6]
4-Hydroxybutyl Isothiocyanate Hydroxyl group on the alkyl chainAntibacterialExhibited broad-spectrum antibacterial effects.[7]
This compound (Hypothesized) Methyl group at the para positionAntimicrobial/Antitumor (Anticipated)The electron-donating methyl group may modulate the electronic properties of the phenyl ring, potentially influencing receptor binding and metabolic stability.N/A
2-(Halogenated-phenyl)-2-oxoethyl Thiocyanates (Hypothesized) Halogen at ortho, meta, or para positionsAntimicrobial/Antitumor (Anticipated)Based on allylic thiocyanate data, halogen substitution is predicted to enhance bioactivity. The position of the halogen will likely influence potency.N/A
Analysis of Substituent Effects
  • Aromatic Ring Substituents: Based on studies of allylic thiocyanates, the electronic nature of substituents on the phenyl ring plays a critical role in determining antimicrobial activity.[3] Electron-withdrawing groups, such as halogens, tend to enhance potency. This suggests that derivatives of this compound with chloro, bromo, or fluoro substitutions on the phenyl ring would be promising candidates for enhanced antimicrobial action. The para-methyl group in the parent compound, being weakly electron-donating, may confer a different activity profile, possibly influencing metabolic stability or target selectivity.

  • Alkyl/Methylene Bridge Modifications: While the core topic specifies a 2-oxoethyl linker, it is instructive to consider the impact of modifying this bridge. In the related class of arylalkyl isothiocyanates, increasing the length of the alkyl chain from one to six carbons significantly enhances the inhibition of certain metabolic enzymes.[4] This suggests that the distance and flexibility between the aromatic ring and the thiocyanate group are important for target interaction. For the 2-oxoethyl scaffold, modifications such as chain extension or the introduction of conformational constraints could be explored.

Experimental Protocols

To ensure scientific integrity and enable the replication of findings, detailed experimental methodologies are crucial. The following protocols outline the general synthesis of a 2-oxo-2-phenylethyl thiocyanate derivative and a standard assay for evaluating its antimicrobial activity.

Protocol 1: Synthesis of this compound

This protocol describes a representative synthesis based on the reaction of an α-haloketone with a thiocyanate salt.

Synthesis_Workflow start Start: 2-Bromo-1-(4-methylphenyl)ethan-1-one & KSCN dissolve Dissolve reactants in a suitable solvent (e.g., ethanol) start->dissolve reflux Reflux the mixture for 2-4 hours dissolve->reflux monitor Monitor reaction progress by TLC reflux->monitor cool Cool the reaction mixture to room temperature monitor->cool Reaction complete precipitate Pour into ice-water to precipitate the product cool->precipitate filter Filter the solid product precipitate->filter wash Wash with water and dry filter->wash purify Recrystallize from ethanol to purify wash->purify end End: Obtain pure this compound purify->end

Caption: General workflow for the synthesis of 2-oxo-2-phenylethyl thiocyanate derivatives.

Step-by-Step Methodology:

  • Reactant Preparation: In a round-bottom flask, dissolve 2-bromo-1-(4-methylphenyl)ethan-1-one (1 equivalent) and potassium thiocyanate (1.2 equivalents) in absolute ethanol.

  • Reaction: Stir the mixture and heat to reflux for 2-4 hours.

  • Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into a beaker of ice-cold water to precipitate the crude product.

  • Isolation: Collect the solid product by vacuum filtration and wash thoroughly with water.

  • Purification: Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield the pure this compound.

  • Characterization: Confirm the structure of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a test compound against a bacterial strain.

Step-by-Step Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of the test compound (e.g., 10 mg/mL) in dimethyl sulfoxide (DMSO).

  • Bacterial Inoculum Preparation: Culture the desired bacterial strain (e.g., Staphylococcus aureus) in a suitable broth medium overnight. Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution in the appropriate broth medium to achieve a range of test concentrations.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound. Include positive (inoculum without compound) and negative (broth only) controls.

  • Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the bacteria.

Concluding Remarks and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The comparative analysis presented in this guide, synthesized from data on related compounds, suggests that systematic modification of the aromatic ring with electron-withdrawing substituents is a viable strategy for enhancing antimicrobial activity. Furthermore, exploring variations in the linker between the phenyl ring and the thiocyanate group could yield compounds with improved potency and selectivity.

Future research should focus on the synthesis and biological evaluation of a focused library of this compound derivatives to establish a direct and comprehensive SAR. Such studies will be instrumental in elucidating the precise structural requirements for optimal activity and will pave the way for the development of new drug candidates based on this versatile chemical scaffold.

References

A Comparative Guide to the Structural Analysis of 2-(4-Methylphenyl)-2-oxoethyl thiocyanate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug development and materials science, the precise characterization of molecular structure is paramount. The spatial arrangement of atoms dictates a compound's physical, chemical, and biological properties. This guide provides an in-depth comparison of analytical techniques for the structural elucidation of 2-(4-Methylphenyl)-2-oxoethyl thiocyanate, a molecule of interest for its potential applications stemming from its α-thiocyanato ketone scaffold.[1][2] We will focus on single-crystal X-ray diffraction as the definitive method for solid-state structure determination and compare its output with complementary spectroscopic techniques.

Introduction to this compound

This compound belongs to the class of organic thiocyanates (R-SCN), which are valuable intermediates in the synthesis of various sulfur-containing compounds.[3][4] Specifically, as an α-thiocyanato ketone, it serves as a versatile building block for constructing heterocyclic scaffolds like thiazoles and thiazinones, which are prevalent in many biologically active molecules.[2] The synthesis of such compounds can be achieved through various methods, including the visible-light-mediated decarboxylative ketonization of acrylic acids with ammonium thiocyanate.[5][6] Given its synthetic utility, a comprehensive understanding of its three-dimensional structure is crucial for predicting its reactivity and designing new synthetic pathways.

PropertyValue
CAS Number 6097-27-4[7]
Molecular Formula C₁₀H₉NOS[7]
Molecular Weight 191.25 g/mol [7]

Part 1: Single-Crystal X-ray Diffraction (SCXRD) - The Gold Standard

SCXRD is an unparalleled technique for determining the precise atomic and molecular structure of a crystalline material.[8][9][10] It provides unambiguous information on bond lengths, bond angles, and the three-dimensional arrangement of atoms in the solid state.[11][12]

Experimental Protocol: From Powder to Structure

The journey from a powdered sample to a fully refined crystal structure is a multi-step process that demands precision and patience.

The primary bottleneck in SCXRD is often the growth of high-quality single crystals.[8][13] The ideal crystal for diffraction should be 0.1-0.3 mm in size, well-formed, and free of defects.[9][11]

Causality: The slow formation of a crystal from a supersaturated solution allows molecules to pack in a highly ordered, repeating lattice. Rapid precipitation traps impurities and leads to a disordered, polycrystalline, or amorphous solid, which is unsuitable for single-crystal diffraction.

Recommended Protocol: Slow Evaporation

  • Solvent Selection: Choose a solvent in which this compound is moderately soluble.[14] Highly volatile solvents like dichloromethane or ethyl acetate are good starting points.

  • Solution Preparation: Prepare a nearly saturated solution of the compound in the chosen solvent in a clean, dust-free vial.[14]

  • Evaporation: Cover the vial with a cap, pierced with a needle or slightly loosened, to allow for slow evaporation of the solvent over several days.[15]

  • Incubation: Place the vial in a vibration-free location, such as a dedicated crystallization dish or a quiet corner of a fume hood.[14] Do not disturb the growing crystals.

Alternative Crystallization Techniques:

  • Vapor Diffusion: Ideal for milligram quantities. A solution of the compound is placed in a small open vial, which is then placed inside a larger sealed jar containing a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the solution, reducing the solubility and inducing crystallization.[16][17]

  • Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface as the two liquids slowly mix.[18]

Once a suitable crystal is obtained, it is mounted on a goniometer head and placed within the X-ray diffractometer.

Workflow:

  • Mounting: The crystal is carefully mounted on a loop or glass fiber.[11]

  • Centering: The crystal is centered in the X-ray beam.

  • Data Acquisition: The crystal is exposed to a monochromatic X-ray beam and rotated.[9] A detector records the positions and intensities of the diffracted X-rays, creating a unique diffraction pattern.[9][11] A complete dataset often requires collecting hundreds of images at various crystal orientations.[9]

G cluster_0 Preparation cluster_1 Data Collection cluster_2 Structure Solution Synthesis Synthesis Purification Purification Synthesis->Purification Obtain pure solid Crystallization Crystallization Purification->Crystallization Obtain pure solid Crystal_Mounting Crystal Mounting Crystallization->Crystal_Mounting XRay_Exposure X-ray Exposure & Rotation Crystal_Mounting->XRay_Exposure Diffraction_Pattern Diffraction Pattern Detection XRay_Exposure->Diffraction_Pattern Data_Processing Data Processing (Indexing, Integration) Diffraction_Pattern->Data_Processing Phase_Determination Phase Determination (e.g., SHELXS) Data_Processing->Phase_Determination Model_Building Initial Model Building (e.g., Coot) Phase_Determination->Model_Building Refinement Structure Refinement (e.g., SHELXL, CRYSTALS) Model_Building->Refinement Validation Validation (e.g., PLATON) Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure CIF File

The collected diffraction data is processed computationally to generate the final 3D structure.

  • Indexing and Integration: The diffraction spots are indexed to determine the unit cell dimensions and space group symmetry.[9][19] The intensity of each spot is measured.

  • Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map. Software like SHELXS or SIR92 is commonly used.[20]

  • Model Building and Refinement: An atomic model is built into the electron density map. This model is then refined against the experimental data, adjusting atomic positions and thermal parameters to improve the fit. This iterative process is typically performed with software such as SHELXL or CRYSTALS.[11][20][21]

Part 2: Spectroscopic Alternatives - A Comparative Analysis

While SCXRD provides the definitive solid-state structure, spectroscopic methods offer valuable, complementary information, particularly about the molecule's behavior in solution and its functional groups. They are also non-destructive and typically require less sample preparation time.[22]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms in a molecule, primarily in solution.[23][24][25][26]

  • ¹H NMR: Provides information about the number, environment, and connectivity of hydrogen atoms.[24] For this compound, one would expect to see signals corresponding to the methyl protons, the aromatic protons on the p-substituted ring, and the methylene protons adjacent to the carbonyl and thiocyanate groups.

  • ¹³C NMR: Reveals the number and type of carbon atoms. DEPT experiments can further distinguish between CH, CH₂, and CH₃ groups.[25] Key signals would include the carbonyl carbon, the thiocyanate carbon (SCN), and the various aromatic and aliphatic carbons.

  • 2D NMR (COSY, HSQC, HMBC): These experiments establish correlations between nuclei, allowing for the unambiguous assignment of signals and confirming the molecule's covalent framework.[22]

Expertise in Action: While NMR confirms the 2D structure (which atoms are bonded to which), it typically provides information on the average conformation in solution. SCXRD, in contrast, gives a precise snapshot of a single conformation in the solid state.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expected Absorptions for this compound:

  • C≡N Stretch (Thiocyanate): A sharp, weak-to-medium intensity band is expected around 2150-2175 cm⁻¹.[27] This is a key diagnostic peak. The corresponding isothiocyanate (-NCS) isomer would show a much stronger, broader band around 2060 cm⁻¹.

  • C=O Stretch (Ketone): A strong, sharp absorption band around 1680-1700 cm⁻¹, characteristic of an aryl ketone.

  • Aromatic C=C Stretches: Medium intensity bands in the 1450-1600 cm⁻¹ region.

  • C-H Stretches: Bands above 3000 cm⁻¹ for aromatic C-H and below 3000 cm⁻¹ for aliphatic C-H.

Trustworthiness: The position of the C≡N stretch is highly diagnostic and can be sensitive to the electronic environment.[28][29][30] Its presence and position can quickly confirm the thiocyanate linkage over other isomers.

Mass Spectrometry (MS)

MS provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering clues about its structure.

Expected Data:

  • Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of the compound (191.25 m/z).

  • Fragmentation Pattern: Cleavage adjacent to the carbonyl group (alpha-cleavage) is expected, which would yield characteristic fragments (e.g., a p-tolylcarbonyl cation at m/z 119). Fragmentation of the thiocyanate group can also occur.

Self-Validation: High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy, providing strong evidence for the elemental composition and corroborating the proposed structure.

Part 3: Comparative Summary and Data Presentation

TechniqueInformation ProvidedStrengthsLimitations
SCXRD 3D atomic arrangement, bond lengths/angles, stereochemistry, crystal packing.[11][12]Unambiguous and definitive structural determination.[8][13]Requires high-quality single crystals, which can be difficult to grow.[8][13] Provides solid-state information only.
NMR 2D connectivity, chemical environment of atoms, solution-state conformation.[22][23]Non-destructive, provides detailed connectivity data, works on non-crystalline samples.Does not provide precise bond lengths/angles; shows an average structure in solution.
FT-IR Presence of functional groups.[27]Fast, simple, excellent for identifying key functional groups (e.g., SCN vs. NCS).Provides limited information on the overall molecular framework.
MS Molecular weight and elemental formula (HRMS), structural fragmentation patterns.High sensitivity, requires very little sample, confirms molecular formula.Provides no stereochemical or conformational information; isomerization can be an issue.
Hypothetical Data Summary

The following table summarizes the expected key data points from each technique for this compound.

TechniqueKey Data ParameterExpected Value/Observation
SCXRD Crystal Systeme.g., Monoclinic
Space Groupe.g., P2₁/c
C-S Bond Length~1.68 Å
S-C≡N Angle~178°
¹H NMR δ (ppm), CH₃~2.4 ppm (singlet, 3H)
δ (ppm), CH₂~4.5 ppm (singlet, 2H)
δ (ppm), Aromatic~7.3 ppm (doublet, 2H), ~7.9 ppm (doublet, 2H)
¹³C NMR δ (ppm), C=O~190 ppm
δ (ppm), SCN~112 ppm
FT-IR ν (cm⁻¹), C≡N~2165 cm⁻¹ (sharp, weak)
ν (cm⁻¹), C=O~1690 cm⁻¹ (strong)
MS (EI) m/z, [M]⁺191
m/z, base peak119 ([CH₃C₆H₄CO]⁺)

Conclusion

For the definitive structural elucidation of this compound, single-crystal X-ray diffraction is the superior method, providing an unambiguous three-dimensional model of the molecule in the solid state. However, a comprehensive characterization relies on a multi-technique approach. NMR spectroscopy is essential for confirming the covalent structure and assessing its conformational dynamics in solution, while FT-IR provides rapid confirmation of key functional groups, crucially distinguishing the thiocyanate isomer. Finally, mass spectrometry validates the molecular weight and elemental composition. Together, these techniques provide a self-validating system of analysis, ensuring the highest degree of scientific integrity and confidence in the structural assignment for researchers in synthetic chemistry and drug development.

G cluster_Techniques Analytical Techniques cluster_Info Information Obtained Compound 2-(4-Methylphenyl)-2-oxoethyl thiocyanate SCXRD SCXRD Compound->SCXRD NMR NMR Spectroscopy Compound->NMR FTIR FT-IR Spectroscopy Compound->FTIR MS Mass Spectrometry Compound->MS Info_SCXRD 3D Structure Bond Lengths/Angles Solid-State Conformation SCXRD->Info_SCXRD Provides Info_NMR 2D Connectivity Atom Environments Solution-State Conformation NMR->Info_NMR Provides Info_FTIR Functional Groups Isomer Identification (SCN vs NCS) FTIR->Info_FTIR Provides Info_MS Molecular Weight Elemental Formula Fragmentation MS->Info_MS Provides Final_Analysis Comprehensive Structural Elucidation Info_SCXRD->Final_Analysis Info_NMR->Final_Analysis Info_FTIR->Final_Analysis Info_MS->Final_Analysis

References

A Comparative Analysis of the Biological Activity of 2-(4-Methylphenyl)-2-oxoethyl thiocyanate and its 4-Chloro Analog

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Scientific Rationale

In the landscape of medicinal chemistry, the exploration of small molecules with potent biological activity remains a cornerstone of drug discovery. Organic thiocyanates (R-SCN) represent a fascinating class of compounds, recognized for a diverse range of bioactivities, including antimicrobial, antifungal, and antitumor effects.[1][2][3] The reactivity of the thiocyanate moiety, coupled with the structural diversity of the organic scaffold it is attached to, allows for fine-tuning of its therapeutic potential.

This guide provides an in-depth comparative analysis of 2-(4-Methylphenyl)-2-oxoethyl thiocyanate and its corresponding 2-(4-Chlorophenyl)-2-oxoethyl thiocyanate analog. While direct, side-by-side experimental data for these specific compounds is not extensively published, this analysis synthesizes data from structurally related molecules and established principles of structure-activity relationships (SAR) to build a robust, evidence-based hypothesis.

The core of our comparison lies in the substitution at the para-position of the phenyl ring: a methyl group (-CH₃), which is weakly electron-donating, versus a chloro group (-Cl), which is electron-withdrawing and increases lipophilicity. This seemingly minor structural change can profoundly impact a molecule's pharmacokinetic and pharmacodynamic properties, altering its ability to cross cell membranes, interact with biological targets, and exert a therapeutic effect. Our objective is to dissect these potential differences and propose a validated experimental workflow for confirmation.

Structural and Physicochemical Comparison

Before delving into biological activity, understanding the fundamental chemical differences is crucial. The substitution on the phenyl ring directly influences the electronic distribution and physical properties of the entire molecule.

PropertyThis compound2-(4-Chlorophenyl)-2-oxoethyl thiocyanateRationale for Difference
Molecular Formula C₁₀H₉NOS[4]C₉H₆ClNOSSubstitution of -CH₃ with -Cl.
Molecular Weight 191.25 g/mol [4]211.68 g/mol Chlorine is heavier than a methyl group.
Electronic Effect Weakly electron-donating (inductive & hyperconjugation)Electron-withdrawing (strong inductive effect)The electronegativity of chlorine pulls electron density from the ring.
Predicted Lipophilicity (LogP) Moderately lipophilicMore lipophilicHalogenation typically increases a molecule's LogP value, potentially enhancing membrane permeability.

Comparative Biological Activity: An Evidence-Based Hypothesis

Based on available literature for analogous compounds, a clear trend emerges suggesting that halogenation of the aromatic ring enhances biological potency.

Antimicrobial Activity

The most significant performance difference is anticipated in the realm of antimicrobial activity. Organic thiocyanates are known to disrupt microbial function, though their exact mechanisms can vary.

Hypothesis: The chloro-substituted analog will exhibit superior antibacterial activity compared to the methyl-substituted compound.

Supporting Evidence: A study on a series of allylic thiocyanates systematically evaluated the impact of aryl group substitutions on antimicrobial efficacy. The results demonstrated that thiocyanates bearing halogenated aryl groups, particularly chloro-substitutions, were significantly more active against a range of pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[5] In contrast, the toluoyl- (methyl-substituted) analog showed only moderate activity.[5] This suggests that the electron-withdrawing nature and increased lipophilicity of the chloro-group are key determinants for enhanced potency.

The proposed workflow for validating this hypothesis is outlined below.

G cluster_0 Phase 1: Synthesis & Characterization cluster_1 Phase 2: Antimicrobial Screening cluster_2 Phase 3: Data Analysis syn_methyl Synthesize This compound char Purity & Structural Verification (NMR, HRMS, HPLC) syn_methyl->char syn_chloro Synthesize 2-(4-Chlorophenyl)-2-oxoethyl thiocyanate syn_chloro->char strains Select Bacterial Strains (e.g., S. aureus, E. coli, MRSA) char->strains Test Compounds mic_assay Determine Minimum Inhibitory Concentration (MIC) strains->mic_assay mbc_assay Determine Minimum Bactericidal Concentration (MBC) mic_assay->mbc_assay compare Compare MIC/MBC Values mbc_assay->compare Quantitative Data sar Establish Structure-Activity Relationship (SAR) compare->sar G cluster_cell Cancer Cell compound 2-(4-Chlorophenyl)- 2-oxoethyl thiocyanate mem Cell Membrane Penetration compound->mem gsh GSH Depletion mem->gsh Reacts with cellular thiols ros ROS Increase gsh->ros Inhibits antioxidant defense damage Oxidative Damage (DNA, Proteins) ros->damage apoptosis Apoptosis damage->apoptosis

References

Comparative Cross-Reactivity Analysis of 2-(4-Methylphenyl)-2-oxoethyl thiocyanate: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the cross-reactivity of the compound 2-(4-Methylphenyl)-2-oxoethyl thiocyanate. Designed for researchers, scientists, and drug development professionals, this document outlines the scientific rationale, experimental protocols, and data interpretation necessary to characterize the selectivity of this compound, a putative inhibitor of cytosolic phospholipase A2 (cPLA2).

Introduction: The Significance of Targeting Cytosolic Phospholipase A2 in Inflammation

Cytosolic phospholipase A2 (cPLA2) is a pivotal enzyme in the inflammatory cascade.[1][2] It selectively hydrolyzes membrane phospholipids to release arachidonic acid (AA), the precursor for a host of pro-inflammatory lipid mediators, including prostaglandins and leukotrienes.[3][4][5] The activation of cPLA2 is a critical upstream event in neuroinflammation and is implicated in a range of inflammatory diseases such as rheumatoid arthritis, asthma, and neurodegenerative disorders.[4][6] Consequently, the development of potent and selective cPLA2 inhibitors is a significant therapeutic strategy for mitigating inflammation-driven pathologies.[1][6][7]

This compound is a compound of interest due to its structural features suggesting potential interaction with the active site of lipolytic enzymes like cPLA2. The thiocyanate moiety (-SCN) is an interesting functional group that can participate in various chemical interactions.[8] However, a critical aspect of preclinical drug development is the characterization of a compound's selectivity. Cross-reactivity with other enzymes can lead to off-target effects and potential toxicity, underscoring the importance of comprehensive profiling.[6]

This guide will compare this compound with known cPLA2 inhibitors and assess its activity against other related phospholipases.

Comparative Compounds

A thorough cross-reactivity study necessitates comparison with well-characterized inhibitors and related enzymes.

Table 1: Compounds for Comparative Analysis

CompoundClassPrimary Target(s)Rationale for Inclusion
This compound Keto-thiocyanatePresumed cPLA2Test compound of interest.[9]
Arachidonyl trifluoromethyl ketone (ATK) Trifluoromethyl ketonecPLA2A widely used, potent, and relatively selective cPLA2 inhibitor.[10]
Pyrrophenone Pyrrolidine-basedcPLA2A potent and well-characterized cPLA2 inhibitor for in vitro and in vivo studies.[11]
Bromoenol lactone (BEL) Suicide inhibitoriPLA2, cPLA2A known inhibitor of both calcium-independent and cytosolic PLA2, useful for assessing selectivity.[12]

Experimental Design for Cross-Reactivity Profiling

The core of this guide is a robust experimental workflow designed to assess the inhibitory activity and selectivity of this compound.

Workflow for Assessing Inhibitor Specificity

G cluster_0 Phase 1: Primary Target Potency cluster_1 Phase 2: Selectivity Screening cluster_2 Phase 3: Mechanism of Inhibition cluster_3 Phase 4: Cellular Activity A Enzyme Inhibition Assay: Human recombinant cPLA2 B Determine IC50 values for: - this compound - ATK - Pyrrophenone A->B C Counter-Screening Assays: - Human recombinant iPLA2 - Human recombinant sPLA2 B->C Proceed if potent D Determine IC50 values for all test compounds against iPLA2 and sPLA2 C->D E Enzyme Kinetics Studies: (Lineweaver-Burk or Michaelis-Menten) D->E Analyze selectivity F Determine mode of inhibition: (Competitive, Non-competitive, etc.) for the primary target (cPLA2) E->F G Cell-Based Arachidonic Acid Release Assay F->G Confirm mechanism H Measure inhibition of AA release in stimulated cells (e.g., macrophages) G->H G cluster_0 Upstream Signaling cluster_1 cPLA2 Activation cluster_2 Downstream Effects A Inflammatory Stimuli (e.g., IL-1β, LPS) B Receptor Activation A->B C MAPK Pathway (ERK1/2, p38) B->C D Increased Intracellular Ca2+ B->D E cPLA2 Phosphorylation (Ser505, Ser727) C->E F cPLA2 Translocation to Membrane D->F G Active cPLA2 E->G F->G I Arachidonic Acid Release G->I H Membrane Phospholipids H->I J Pro-inflammatory Mediators (Prostaglandins, Leukotrienes) I->J

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-(4-Methylphenyl)-2-oxoethyl thiocyanate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the safe handling and disposal of 2-(4-Methylphenyl)-2-oxoethyl thiocyanate (CAS No. 6097-27-4). As a specialized alpha-keto thiocyanate, this compound requires meticulous management to ensure personnel safety and environmental compliance. This guide is predicated on the known hazards of the thiocyanate functional group and related organic compounds, offering a robust framework for researchers, scientists, and drug development professionals. All procedures must be executed in strict accordance with local, state, and federal regulations.

Section 1: Immediate Safety and Hazard Profile

The thiocyanate moiety ([SCN]⁻) is classified as a pseudohalide due to the similarity of its chemical reactions to those of halide ions.[1] Its toxicity can manifest through multiple routes, and its reactivity with common laboratory chemicals presents significant risks.[2]

1.1: Core Hazards Summary

The following table summarizes the anticipated hazards. This information is synthesized from safety data for analogous compounds and should be considered the minimum safety standard.

Hazard CategoryDescription & CausalitySupporting Citations
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled. Organic thiocyanates can be readily absorbed through the skin. Systemic effects may include neurological and gastrointestinal distress.[3][4][5][6][3][4][5][6]
Critical Acid Incompatibility Contact with acids liberates highly toxic and flammable gas. This is the most immediate and severe chemical reactivity hazard. The reaction can produce hydrogen cyanide (HCN) and/or thiocyanic acid (HSCN), both of which are extremely dangerous, especially in enclosed spaces.[3][7][3][7]
Thermal Decomposition When heated to decomposition, this compound is expected to emit poisonous fumes, including toxic nitrogen oxides (NOx), sulfur oxides (SOx), and potentially hydrogen cyanide.[3][8][9][10][3][8][9][10]
Incompatibility In addition to acids, this compound should be considered incompatible with strong oxidizing agents, strong bases, and certain metals like iron, copper, and brass.[3][8][3][8]
Environmental Hazard Thiocyanate compounds are often classified as harmful to aquatic life, with the potential for long-lasting effects. Waste streams must be prevented from entering drains or waterways.[3][4][5][3][4][5]

Section 2: Mandatory Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is essential to mitigate the risks of exposure. Engineering controls, such as a certified chemical fume hood, are the primary line of defense and are mandatory for all handling and disposal-related activities.[11][12]

  • Hand Protection: Wear chemically resistant gloves. Given the organic nature of the compound, double-gloving with nitrile or neoprene gloves is recommended. Inspect gloves for any signs of degradation or puncture before and during use.[8][13]

  • Eye and Face Protection: Chemical splash-resistant safety goggles with side protection are required. When there is a significant risk of splashing, a full-face shield must be worn in addition to goggles.[13][14]

  • Body Protection: A fully fastened laboratory coat is mandatory. For larger quantities or in the event of a spill, a chemically resistant apron or suit should be used.[8][14]

  • Respiratory Protection: All handling must be performed inside a chemical fume hood. If engineering controls are not sufficient or during an emergency response, a NIOSH-approved respirator with cartridges appropriate for organic vapors and acid gases should be used.[11]

Section 3: Waste Characterization and Segregation

Proper disposal begins with accurate waste characterization. Never mix waste streams unless their compatibility is known and confirmed. The primary directive is to segregate waste containing this compound from all other laboratory waste, especially acidic waste.

  • Identify the Waste Stream:

    • Unused or Expired Product: Pure, unadulterated compound in its original or a securely sealed secondary container.

    • Grossly Contaminated Materials: Items heavily contaminated with the compound, such as reaction flasks or filter media.

    • Lightly Contaminated Labware: Disposables like pipette tips, gloves, and weighing papers that have come into contact with the compound. .

  • Segregation Protocol:

    • Maintain a dedicated, clearly labeled hazardous waste container for all materials contaminated with this compound.

    • Crucially, ensure this waste container is stored separately from any acidic waste containers. A physical barrier or secondary containment is recommended to prevent accidental mixing.

    • Do not place this waste in containers with strong oxidizing agents.[3]

Section 4: Step-by-Step Disposal Protocol

The recommended and safest method for the disposal of this compound is through a licensed and certified hazardous waste disposal company.[3] On-site chemical neutralization is strongly discouraged due to the high risk of generating toxic gases and the lack of a validated protocol for this specific compound.

Procedure 4.1: Preparing Waste for Professional Disposal
  • Containerization:

    • Select a container that is chemically compatible, in good condition, and has a secure, leak-proof lid. For solid waste, a sealable plastic pail or drum is appropriate. For any liquid waste, use a compatible solvent-resistant bottle.

    • Place all contaminated materials (gloves, wipes, labware) into the designated container.[15]

    • For pure product, it is often best to leave it in its original container and place this inside a larger, labeled overpack container for security.

  • Labeling:

    • Properly label the waste container immediately upon starting its use. The label must be clear, legible, and permanently affixed.

    • The label must include, at a minimum:

      • The words "Hazardous Waste."

      • Full Chemical Name: "this compound" and its CAS Number: "6097-27-4".

      • An accurate list of all other constituents in the container (e.g., solvents, other reagents).

      • Appropriate hazard pictograms (e.g., skull and crossbones for acute toxicity, environmental hazard).

      • The date accumulation started.

  • Storage Pending Pickup:

    • Store the sealed and labeled waste container in a designated, well-ventilated satellite accumulation area or central hazardous waste storage facility.[13]

    • The storage area must be secure and away from general laboratory traffic.

    • Ensure the container is stored away from incompatible materials, particularly acids and strong oxidizers.[8][13]

    • Follow all institutional guidelines for waste storage time limits and scheduling a pickup with your Environmental Health & Safety (EH&S) department or certified waste contractor.

Section 5: Spill and Emergency Procedures

Immediate and correct response to a spill or exposure is critical.

5.1: Spill Cleanup
  • Evacuate & Secure: Immediately alert personnel in the vicinity. Evacuate the immediate area of the spill. Restrict access and post warning signs.[3]

  • Ventilate: Ensure the area is well-ventilated. If the spill is outside a fume hood, increase ventilation cautiously.

  • Assemble PPE: Do not attempt cleanup without the full PPE described in Section 2.

  • Containment: Prevent the spill from spreading or entering any drains or waterways.[3][16]

  • Cleanup Protocol:

    • For Solid Spills: Do NOT dry sweep, as this can generate dust.[8] Gently cover the spill with an inert absorbent material like vermiculite, dry sand, or earth.[8][16] Carefully scoop the mixture using non-sparking tools into the designated hazardous waste container.[3]

    • For Liquid Spills (Solutions): Absorb the spill with a non-combustible absorbent material (vermiculite, sand, chemical sorbent pads).[9] Place the saturated material into the hazardous waste container.

  • Decontamination: Once the bulk material is removed, decontaminate the spill area with a suitable laboratory detergent and water. Collect the decontamination residue as hazardous waste.[3][9] Wash the area thoroughly again.

5.2: Personal Exposure
  • Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[8][17]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids.[8][16] Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (use a pocket mask with a one-way valve) and call for emergency medical services.[11][17]

  • Ingestion: Do NOT induce vomiting.[13] If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention.[13]

5.3: Fire Response
  • This compound may burn but does not readily ignite.[8]

  • In case of a fire, use dry chemical, CO₂, water spray, or alcohol-resistant foam extinguishers.[8]

  • Firefighters must wear full protective gear and self-contained breathing apparatus (SCBA) due to the risk of highly toxic decomposition products like NOx, SOx, and hydrogen cyanide.[8][14]

  • Use water spray to keep fire-exposed containers cool and prevent rupture.[8][10]

Section 6: Disposal Decision Workflow

The following diagram outlines the logical workflow for the safe disposal of this compound.

DisposalWorkflow start Identify Waste Stream Containing C10H9NOS waste_type Characterize Waste Type start->waste_type pure Pure / Unused Compound waste_type->pure Unadulterated contaminated_solid Contaminated Solids (Gloves, Labware, Spill Media) waste_type->contaminated_solid Solid solution Solution / Liquid Mixture waste_type->solution Liquid check_compat Check for Incompatibles (Especially Acids!) pure->check_compat contaminated_solid->check_compat solution->check_compat segregate Segregate from Incompatible Waste check_compat->segregate Incompatibles Present containerize Step 1: Containerize Use sealed, compatible container. check_compat->containerize No Incompatibles segregate->containerize label_waste Step 2: Label Waste 'Hazardous Waste' Full Chemical Name & CAS List all constituents Hazard Pictograms containerize->label_waste store Step 3: Store Securely Cool, ventilated area Away from acids & oxidizers label_waste->store contact_ehs Step 4: Arrange Disposal Contact EH&S or certified hazardous waste contractor store->contact_ehs end Waste Disposed Compliantly contact_ehs->end

Caption: Disposal workflow for this compound.

References

A Comprehensive Safety and Handling Guide for 2-(4-Methylphenyl)-2-oxoethyl thiocyanate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Hazard Assessment: Understanding the Risks

Table 1: Hazard Profile Based on Analogous Compounds

HazardDescriptionPrimary Routes of ExposurePotential Health Effects
Acute Toxicity Harmful or fatal if swallowed, in contact with skin, or if inhaled.[1][2]Ingestion, Dermal, InhalationSystemic toxicity, potential for neurological and cardiovascular effects.[4]
Gas Liberation Contact with acids can release highly toxic hydrogen cyanide gas.InhalationChemical asphyxiation, which can be rapidly fatal.
Irritation May cause irritation to the skin, eyes, and respiratory tract.[3]Dermal, Ocular, InhalationRedness, pain, and inflammation.
Aquatic Toxicity May be harmful to aquatic life with long-lasting effects.[1][2]Environmental ReleaseAdverse effects on aquatic ecosystems.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is critical to mitigate the risks associated with handling 2-(4-Methylphenyl)-2-oxoethyl thiocyanate. The following table outlines the minimum required PPE.

Table 2: Required Personal Protective Equipment

Body PartPPEStandardRationale
Hands Chemical-resistant gloves (Nitrile or Neoprene)ASTM F739Prevents dermal absorption, which is a primary route of exposure for thiocyanates.[1][2]
Eyes Safety glasses with side shields or chemical splash gogglesANSI Z87.1Protects eyes from splashes and airborne particles of the compound.
Body Laboratory coatProvides a removable barrier to protect skin and clothing from contamination.
Respiratory Use in a certified chemical fume hoodEssential to prevent inhalation of the compound and any potential off-gassing, especially the highly toxic hydrogen cyanide that can be generated in the presence of acids.[5]

Operational Plan: From Receipt to Disposal

A systematic workflow is essential for the safe handling of this compound. The following diagram and procedural steps provide a clear, self-validating system for laboratory operations.

cluster_pre Pre-Handling cluster_handling Handling cluster_post Post-Handling Verify Fume Hood Verify Fume Hood Don PPE Don PPE Verify Fume Hood->Don PPE Ensure safety Weighing Weighing Don PPE->Weighing Proceed to handling Dissolution Dissolution Weighing->Dissolution Prepare for experiment Reaction Reaction Dissolution->Reaction Execute experiment Decontamination Decontamination Reaction->Decontamination Begin cleanup Waste Disposal Waste Disposal Decontamination->Waste Disposal Proper disposal Doff PPE Doff PPE Waste Disposal->Doff PPE Final step

Caption: Workflow for Safe Handling of this compound.

Step-by-Step Handling Procedures:
  • Preparation:

    • Always work within a certified chemical fume hood.

    • Ensure that an emergency eyewash station and safety shower are readily accessible.

    • Remove all acids from the immediate work area to prevent accidental contact and the generation of hydrogen cyanide gas.

    • Don all required PPE as outlined in Table 2.

  • Weighing and Transfer:

    • When weighing the solid compound, do so in the fume hood on a disposable weigh paper or in a tared container.

    • Handle the compound gently to avoid creating dust.

    • If transferring the solid, use a spatula or other appropriate tool.

  • Dissolution and Reaction:

    • Add the solid to the solvent slowly and with stirring to avoid splashing.

    • If the procedure involves heating, do so with controlled heating sources (e.g., a heating mantle with a temperature controller) to prevent decomposition and the release of volatile hazardous substances.

    • Maintain a clean and organized workspace throughout the experiment.

Disposal Plan: Responsible Waste Management

Proper disposal is a critical component of laboratory safety and environmental responsibility.

Waste Segregation and Collection:
  • Solid Waste: All disposable materials contaminated with this compound, including gloves, weigh papers, and paper towels, should be placed in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions and reaction mixtures containing the compound should be collected in a separate, sealed, and labeled hazardous waste container. Do not mix with acidic waste streams.

Decontamination:
  • Glassware: All glassware should be decontaminated before being removed from the fume hood. Rinse with an appropriate organic solvent (e.g., acetone or ethanol) to remove residual compound. The rinsate should be collected as hazardous liquid waste. Following the solvent rinse, wash the glassware with soap and water.

  • Work Surfaces: Decontaminate the work surface within the fume hood with a suitable solvent and then with soap and water. All cleaning materials should be disposed of as solid hazardous waste.

Emergency Procedures: Be Prepared

Spills:

  • In the Fume Hood:

    • Alert others in the immediate area.

    • If the spill is small, absorb it with a non-reactive absorbent material (e.g., vermiculite or sand).

    • Carefully scoop the absorbed material into a designated hazardous waste container.

    • Decontaminate the area as described above.

  • Outside the Fume Hood:

    • Evacuate the immediate area.

    • Prevent others from entering.

    • Contact your institution's environmental health and safety (EHS) department immediately.

Exposures:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[6] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[6] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.